Apelin-12 acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H107N21O16S |
|---|---|
Molecular Weight |
1482.8 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C64H103N21O14S.C2H4O2/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38;1-2(3)4/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |
InChI Key |
PWUOUGMQUHCVDK-SBNCYDFUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Apelin Peptide Family: A Technical Guide to its Discovery and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the apelin peptide family and its cognate receptor, APJ, represents a significant advancement in our understanding of cardiovascular and metabolic regulation. Initially identified as an orphan G protein-coupled receptor (GPCR), the subsequent deorphanization of APJ and the characterization of its endogenous ligands have unveiled a complex and pleiotropic signaling system with profound physiological implications. This technical guide provides an in-depth overview of the discovery, history, and core signaling pathways of the apelin peptide family, with a focus on the experimental methodologies that have been pivotal in elucidating its function.
The Discovery of the Apelin Receptor (APJ) and its Ligands
The journey to understanding the apelin system began with the identification of its receptor. In 1993, a gene encoding a novel class A GPCR was discovered through homology cloning. This receptor displayed the highest sequence similarity to the angiotensin AT1 receptor but did not bind angiotensin II, leading to its designation as an "orphan" GPCR, named APJ.[1]
Deorphanization of APJ: The Discovery of Apelin
For five years, APJ remained an orphan receptor until a research group led by Tatemoto successfully identified its endogenous ligand in 1998.[2] Using a reverse pharmacology approach, they screened tissue extracts for the ability to activate APJ expressed in Chinese Hamster Ovary (CHO) cells. This led to the isolation of a 36-amino acid peptide from bovine stomach extracts, which they named "apelin" (APJ endogenous ligand).[2][3]
A Second Endogenous Ligand: Elabela/Toddler
Experimental Protocols
The characterization of the apelin system has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the pivotal experiments.
Cloning and Expression of the Orphan GPCR (APJ)
The initial discovery of APJ involved homology-based cloning, a common technique for identifying new members of a protein family.
Objective: To isolate and express the gene for a novel GPCR with homology to the angiotensin AT1 receptor.
Methodology:
-
Probe Design: Degenerate oligonucleotide probes were designed based on the conserved sequences of the transmembrane domains of the angiotensin AT1 receptor.
-
Library Screening: A human genomic DNA library was screened with the radiolabeled oligonucleotide probes under low-stringency hybridization conditions to allow for the detection of related but not identical sequences.
-
Clone Isolation and Sequencing: Positive clones were isolated, and the DNA was sequenced to identify the full-length open reading frame of the novel GPCR, termed APJ.
-
Expression Vector Construction: The APJ coding sequence was subcloned into a mammalian expression vector (e.g., pcDNA3.1) for stable or transient expression in cell lines.
-
Cell Line Transfection: The expression vector was transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, using standard methods like calcium phosphate (B84403) precipitation or lipofection.
-
Selection and Verification: For stable cell lines, cells were cultured in a selection medium (e.g., containing G418) to select for cells that had integrated the vector. The expression of the receptor was then verified by methods such as RT-PCR, western blotting, or radioligand binding assays.[5][9][10]
Isolation and Purification of Apelin from Bovine Stomach
The discovery of apelin was a landmark achievement in deorphanizing APJ.
Objective: To isolate the endogenous ligand for the APJ receptor from a biological source.
Methodology:
-
Tissue Extraction: Bovine stomach tissue was homogenized and extracted with an acidic solution to solubilize peptides.
-
Fractionation: The crude extract was subjected to a series of chromatographic steps to separate the components based on their physicochemical properties. This typically involved:
-
Cation-exchange chromatography: To enrich for positively charged peptides.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC): Multiple rounds of RP-HPLC with different solvent systems were used to achieve high purity.
-
-
Bioassay-Guided Purification: At each step of the purification process, the fractions were tested for their ability to activate APJ-expressing CHO cells. The primary assay measured the change in extracellular acidification rate, a hallmark of GPCR activation.[2]
-
Amino Acid Sequencing: The purified active peptide was subjected to Edman degradation to determine its amino acid sequence.
-
cDNA Cloning: Based on the peptide sequence, degenerate oligonucleotide probes were designed and used to screen a bovine stomach cDNA library to clone the full-length cDNA encoding the apelin preproprotein.[2]
Radioligand Binding Assay for Apelin Receptor
Radioligand binding assays are fundamental for characterizing the interaction between a ligand and its receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of apelin peptides for the APJ receptor.
Methodology:
-
Membrane Preparation:
-
CHO or HEK293 cells stably expressing the APJ receptor are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.[11]
-
-
Saturation Binding Assay:
-
A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled apelin peptide (e.g., [125I]-[Pyr1]apelin-13).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of the corresponding unlabeled apelin peptide.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax.[11][12]
-
-
Competition Binding Assay:
-
A fixed concentration of radiolabeled apelin is incubated with cell membranes in the presence of increasing concentrations of an unlabeled competing ligand.
-
The assay is performed under the same conditions as the saturation binding assay.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) of the competing ligand is calculated from the IC50 value using the Cheng-Prusoff equation.[5][8]
-
ERK1/2 Phosphorylation Assay
This assay is used to investigate the activation of a key downstream signaling pathway.
Objective: To determine if apelin stimulates the phosphorylation of ERK1/2 in cells expressing the APJ receptor.
Methodology:
-
Cell Culture and Stimulation:
-
Cells expressing the APJ receptor (e.g., A549 or transfected HEK293 cells) are cultured to near confluence.
-
Cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Cells are then stimulated with different concentrations of apelin for various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]
-
-
Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Western Blotting:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
-
Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.[13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of apelin peptides and related ligands with the APJ receptor.
Table 1: Binding Affinities of Apelin Peptides and Elabela for the APJ Receptor
| Ligand | Cell Type/Tissue | Radioligand | Assay Type | Kd / Ki (nM) | Reference |
| [Pyr1]apelin-13 | CHO-APJ | [125I]-[Pyr1]apelin-13 | Saturation | 0.35 | [1] |
| Apelin-13 (B560349) | Human Left Ventricle | [125I]-[Pyr1]apelin-13 | Competition | 3.2 µM | [16] |
| Apelin-13 | CHO-K1-APJ | [125I]-apelin-13 | Competition | - | [16] |
| Elabela-32 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |
| Elabela-21 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |
| Elabela-11 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |
Table 2: Functional Potencies of Apelin Peptides and Elabela
| Ligand | Assay | Cell Type | EC50 (nM) | Reference |
| Apelin-13 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela-32 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela-21 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela-11 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela | cAMP Inhibition | CHO-hAPJ | 11.1 | [8] |
| Elabela | ERK1/2 Phosphorylation | CHO-hAPJ | 14.3 | [8] |
Signaling Pathways
Gαi-Mediated Signaling
Upon apelin binding, the Gαi subunit of the heterotrimeric G protein is activated. This leads to:
-
Activation of PI3K/Akt Pathway: The Gβγ subunits released upon Gαi activation can stimulate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism.
-
Activation of the MAPK/ERK Pathway: Gαi signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[14] This pathway is a key regulator of cell growth and differentiation.
Gαq-Mediated Signaling
Activation of the Gαq subunit by the apelin-bound APJ receptor initiates a distinct signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets to modulate cellular responses.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Timeline of the key discoveries in the apelin peptide family.
Caption: Processing of the apelin preproprotein into active peptides.
Caption: Apelin/APJ Gαi-mediated signaling pathway.
Caption: Apelin/APJ Gαq-mediated signaling pathway.
Conclusion
The discovery of the apelin peptide family and its receptor, APJ, has opened up new avenues for research into the physiological and pathological processes governing cardiovascular and metabolic health. The intricate signaling network activated by apelin and Elabela/Toddler highlights the complexity of this system and underscores its potential as a therapeutic target for a range of diseases. This technical guide has provided a comprehensive overview of the key historical discoveries, detailed experimental protocols, and core signaling pathways that form the foundation of our current understanding of the apelin system. Continued research in this field holds the promise of developing novel therapeutics that can modulate this important signaling axis for the benefit of human health.
References
- 1. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 2. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. academic.oup.com [academic.oup.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of apelin peptides in bovine colostrum and milk by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-12 Acetate and its Interaction with the APJ Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between Apelin-12 acetate (B1210297), a potent endogenous peptide, and its cognate G protein-coupled receptor, APJ. This interaction is a critical signaling axis implicated in a myriad of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism, making it a promising target for therapeutic intervention. This document details the binding kinetics, downstream signaling cascades, and provides standardized protocols for key experimental assays. Furthermore, it presents quantitative data in a structured format and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the Apelin-12/APJ system.
Introduction
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), was initially identified in 1993 and remained an orphan receptor until the discovery of its endogenous ligand, apelin, in 1998. The apelin gene encodes a 77-amino acid preproprotein, which is proteolytically cleaved into several active fragments, including apelin-36, apelin-17, and the C-terminal pyroglutamated form, [Pyr1]apelin-13. Apelin-12 is a 12-amino acid peptide fragment corresponding to residues 66-77 of the preproapelin protein and is one of the most potent and abundant isoforms. Apelin-12 acetate is the acetate salt of this peptide, commonly used in research.
The Apelin/APJ system is widely expressed throughout the body, with significant concentrations in the central nervous system, heart, lungs, kidneys, and adipose tissue. Its activation triggers a cascade of intracellular signaling events that play a crucial role in maintaining physiological homeostasis. Dysregulation of this system has been linked to various pathologies, including heart failure, hypertension, and metabolic disorders, highlighting its therapeutic potential.
This compound and APJ Receptor Interaction
Apelin-12 is an agonist of the APJ receptor, meaning it binds to and activates the receptor. This interaction is characterized by high affinity and specificity, initiating a conformational change in the receptor that facilitates the coupling and activation of intracellular G proteins.
Binding Affinity and Potency
The interaction between Apelin-12 and the APJ receptor has been quantified using various in vitro assays. The binding affinity (Ki) and the concentration required to elicit a half-maximal response (EC50) or inhibition (IC50) are key parameters that define the potency of Apelin-12. These values can vary depending on the cell type, the specific signaling pathway being measured, and the experimental conditions.
| Assay Type | Ligand | Cell Line | Parameter | Value (nM) | Reference |
| Calcium Mobilization | Apelin-12 | APJ-Gαq16 | EC50 | 0.18 | [1] |
| Calcium Mobilization | Apelin-13 | APJ-Gαq16 | EC50 | - | [2] |
| cAMP Inhibition | Apelin-13 | CHO-K1/AGTRL1 | EC50 | 0.05 | [3] |
| cAMP Inhibition | Apelin-13 | CHO-K1/APJ | EC50 | 0.018 | [4] |
| cAMP Inhibition | Apelin-36 | CHO-K1/APJ | EC50 | 0.053 | [4] |
| β-Arrestin Recruitment | Apelin-17 (K17F) | HEK293 | EC50 | 17 ± 7.4 | [5] |
| β-Arrestin Recruitment | Apelin-17 lacking C-terminal Phe (K16P) | HEK293 | EC50 | 71 ± 5 | [5] |
| Radioligand Binding | BMS-986224 (agonist) | - | Kd | 0.3 | [6] |
| Radioligand Binding | MM 07 (biased agonist) | CHO-K1 | Kd | 300 | [6] |
| Radioligand Binding | MM 07 (biased agonist) | Human Heart | Kd | 172 | [6] |
| β-Arrestin Inhibition | APJ antagonist-1 | - | IC50 | 3100 | |
| HIV-1 and HIV-2 Inhibition | Apelin-12 | NP-2/CD4/APJ | IC50 | 63,000 (63 µg/ml) | [1] |
Table 1: Quantitative data for Apelin-12 and related ligands interacting with the APJ receptor.
Signaling Pathways
Upon binding of Apelin-12, the APJ receptor can couple to multiple G protein subtypes, primarily Gαi and Gαq, leading to the activation of distinct downstream signaling cascades. Furthermore, the APJ receptor can also signal through G protein-independent pathways involving β-arrestins.
G Protein-Dependent Signaling
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in various cellular processes, including cell growth and metabolism.
-
Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and endothelial nitric oxide synthase (eNOS) activation.
β-Arrestin-Mediated Signaling and Biased Agonism
Following agonist binding and G protein activation, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. β-arrestin recruitment leads to receptor desensitization, by uncoupling it from G proteins, and internalization, which removes the receptor from the cell surface.
Interestingly, β-arrestins can also act as signal transducers themselves, initiating signaling cascades independently of G proteins. This phenomenon, known as "biased agonism," allows for the selective activation of either G protein-dependent or β-arrestin-dependent pathways by different ligands. For instance, some studies suggest that certain apelin fragments lacking the C-terminal phenylalanine exhibit biased agonism, favoring the Gαi pathway over β-arrestin recruitment.[5] This has significant implications for drug development, as it may be possible to design ligands that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects.
Downstream Effectors
The initial signaling events described above converge on several key downstream effector pathways:
-
PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Apelin-12 has been shown to activate Akt, which in turn can phosphorylate and activate eNOS, leading to the production of nitric oxide (NO).[1]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Apelin-12 can stimulate the phosphorylation and activation of ERK1/2.
-
JNK and p38 MAPK Pathways: Apelin-12 has been reported to inhibit the pro-apoptotic JNK and p38 MAPK signaling pathways, thereby exerting neuroprotective effects.
Signaling Pathway Diagrams
Caption: G Protein-Dependent Signaling Pathways of the APJ Receptor.
Caption: β-Arrestin-Mediated Signaling and Receptor Regulation.
Experimental Protocols
Investigating the interaction between Apelin-12 and the APJ receptor requires a variety of specialized in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.
Materials:
-
Cell membranes expressing the APJ receptor
-
Radiolabeled apelin analog (e.g., [125I]-[Pyr1]apelin-13)
-
Unlabeled Apelin-12 (for competition assays)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the APJ receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 5-20 µg of protein).
-
For saturation binding: Increasing concentrations of the radiolabeled ligand.
-
For competition binding: A fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Apelin-12.
-
For non-specific binding control: A fixed concentration of the radiolabeled ligand and a high concentration of unlabeled apelin.
-
Bring the final volume to 200-250 µL with binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for saturation binding or the Ki for competition binding.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.
Materials:
-
Cells expressing the APJ receptor (and preferably co-expressing a promiscuous G protein like Gα16 to amplify the signal)
-
Apelin-12
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject a solution of Apelin-12 at various concentrations into the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of Apelin-12 and plot the dose-response curve to calculate the EC50.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gαi-coupled receptor activation.
Materials:
-
Cells expressing the APJ receptor
-
Apelin-12
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Stimulation: Pre-incubate the cells with a PDE inhibitor. Then, stimulate the cells with a fixed concentration of forskolin and varying concentrations of Apelin-12.
-
Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the detection kit. The signal is typically inversely proportional to the amount of cAMP present.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of Apelin-12 to determine the IC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
Materials:
-
Cells co-expressing the APJ receptor fused to a donor molecule (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). This is for Bioluminescence Resonance Energy Transfer (BRET) based assays. Alternatively, enzyme fragment complementation assays (e.g., PathHunter) can be used.
-
Apelin-12
-
Substrate for the donor molecule (e.g., coelenterazine (B1669285) for RLuc)
-
Plate reader capable of detecting the specific assay signal (e.g., BRET or chemiluminescence)
Procedure (BRET example):
-
Cell Plating: Seed the transfected cells in a white, opaque 96-well plate.
-
Agonist Stimulation: Treat the cells with varying concentrations of Apelin-12.
-
Substrate Addition: Add the substrate for the donor molecule.
-
Signal Detection: Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Plot the BRET ratio against the Apelin-12 concentration to determine the EC50.
Conclusion
The interaction between this compound and the APJ receptor represents a complex and finely tuned signaling system with profound physiological implications. Understanding the nuances of this interaction, from binding kinetics to the intricacies of biased agonism, is paramount for the development of novel therapeutics targeting this pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, enabling a more standardized and informed approach to investigating the Apelin/APJ system. Further exploration of this pathway holds the promise of yielding innovative treatments for a range of cardiovascular and metabolic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dovepress.com [dovepress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Physiological Concentrations of Apelin-12 in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological concentrations of Apelin-12 in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the apelinergic system. This document summarizes quantitative data, details common experimental protocols for Apelin-12 measurement, and illustrates the key signaling pathways associated with this peptide.
Quantitative Data on Apelin-12 Plasma Concentrations
The physiological concentration of Apelin-12 in the plasma of healthy human subjects exhibits variability across different studies, likely due to differences in analytical methods, sample handling, and cohort characteristics. The following table summarizes the quantitative data from several key publications. It is important to note that immunoassays (like ELISA) and mass spectrometry-based methods (like LC-MS/MS) are the primary techniques used for quantification, with the latter often considered more specific for distinguishing between different apelin isoforms.
| Population | N | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Concentration Range (pg/mL) | Method | Reference |
| Healthy Controls | 35 | 325 | 152 | Not Reported | ELISA | [1] |
| Healthy Controls | 25 | Not Reported | Not Reported | Not Reported | Commercially available kits | [2] |
| Healthy Controls | 43 | Not Reported (Significantly higher than gastric cancer patients) | Not Reported | Not Reported | ELISA | [3] |
| Healthy Donors | 10 | Not Reported | Not Reported | 208 - 466 (total immunoreactive apelin) | Immunoassay | [4] |
| Healthy Donors | 10 | Not Detected | Not Detected | Lower Limit of Detection: 10-50 | LC/MS/MS | [4] |
| Healthy Controls | 32 | 169.4 (µg/L) | 62.5 (µg/L) | Not Reported | ELISA | [5] |
Note: Concentrations reported in µg/L have been converted to pg/mL for consistency (1 µg/L = 1 pg/mL). The discrepancy in reported values, particularly between immunoassay and LC-MS/MS methods, highlights the challenges in accurately quantifying endogenous apelin peptides. Some studies using sensitive LC/MS/MS methods have reported difficulty in detecting or quantifying endogenous Apelin-12 in healthy individuals, suggesting that circulating levels may be very low[4][6].
Experimental Protocols for Apelin-12 Quantification
Accurate measurement of Apelin-12 in human plasma requires meticulous attention to pre-analytical and analytical procedures due to the peptide's short half-life and susceptibility to degradation.
Blood Collection and Plasma Preparation
Proper sample collection and processing are critical to preserve the integrity of apelin peptides.
-
Blood Collection:
-
Whole blood should be collected in tubes containing an anticoagulant, with EDTA or citrate (B86180) being commonly used[2][7].
-
To minimize proteolytic degradation, some protocols recommend the immediate acidification of the plasma to pH 2.5[6].
-
The use of tubes containing protease inhibitors is also a recommended practice.
-
-
Plasma Separation:
-
After collection, the blood should be centrifuged to separate the plasma. Common centrifugation parameters are 2,000-3,000 rpm for 20 minutes at 4°C[7].
-
The resulting plasma supernatant should be carefully collected, avoiding contamination with the buffy coat or red blood cells.
-
-
Storage:
-
Plasma samples should be stored at -80°C for long-term stability[3]. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying Apelin-12 due to its high throughput and relatively low cost. Both competitive and sandwich ELISA formats are available from various commercial vendors.
-
Principle of Competitive ELISA:
-
A microplate is pre-coated with a capture antibody specific for Apelin-12.
-
Standards and plasma samples are added to the wells, along with a fixed amount of biotin-labeled Apelin-12.
-
The unlabeled Apelin-12 in the sample competes with the biotin-labeled Apelin-12 for binding to the capture antibody.
-
After incubation and washing, a streptavidin-HRP conjugate is added, which binds to the captured biotin-labeled Apelin-12.
-
A substrate solution is then added, and the resulting colorimetric signal is inversely proportional to the amount of Apelin-12 in the sample.
-
-
General ELISA Protocol Outline:
-
Prepare all reagents, standards, and samples according to the manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection reagent (e.g., biotin-labeled Apelin-12 for competitive ELISA).
-
Incubate the plate, typically for 1-2 hours at 37°C.
-
Wash the wells to remove unbound components.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate the plate, typically for 30-60 minutes at 37°C.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the Apelin-12 concentration in the samples by interpolating from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to simultaneously measure multiple apelin isoforms. However, the development of a robust and sensitive LC-MS/MS method for endogenous apelin peptides in plasma has proven challenging.
-
Principle of LC-MS/MS:
-
Sample Preparation: Plasma samples undergo an extraction process, often solid-phase extraction (SPE), to isolate and concentrate the apelin peptides.
-
Liquid Chromatography (LC): The extracted peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a high-performance liquid chromatography system.
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and then fragmented. The mass-to-charge ratio of the precursor and fragment ions are measured, providing a highly specific signature for each peptide.
-
-
Key Methodological Considerations for Apelin-12 LC-MS/MS:
-
Sample Pre-treatment: To inactivate proteases and release protein-bound apelin, plasma can be treated with an acid, such as 4% phosphoric acid.
-
Internal Standards: Stable isotope-labeled versions of Apelin-12 are used as internal standards for accurate quantification[4].
-
Extraction: Cation-exchange solid-phase extraction is a common method for isolating apelin peptides from the plasma matrix[4].
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is typically used for quantification[4].
-
Signaling Pathways and Experimental Workflows
Apelin-12 Signaling Pathway
Apelin-12 exerts its biological effects by binding to the G protein-coupled receptor, APJ. This interaction triggers a cascade of intracellular signaling events that are involved in a wide range of physiological processes.
References
- 1. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Serum Apelin Levels as a Biomarker for Gastric Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinogeneclon.com [sinogeneclon.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. chemrxiv.org [chemrxiv.org]
Apelin-12 in Angiogenesis and Vascular Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apelin-12, a potent endogenous peptide, has emerged as a critical regulator of angiogenesis and vascular development. Acting through its cognate G protein-coupled receptor, APJ, Apelin-12 modulates a complex network of signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This technical guide provides an in-depth overview of the role of Apelin-12 in these processes, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to support further research and therapeutic development in this promising field.
Introduction
The formation of new blood vessels, or angiogenesis, is a fundamental biological process crucial for embryonic development, tissue repair, and various pathological conditions, including tumor growth and ischemic diseases. The Apelin/APJ system has been identified as a key player in both physiological and pathological angiogenesis[1]. Apelin-12, one of the most active isoforms of the apelin peptide, is highly expressed in endothelial cells and plays a significant role in driving the angiogenic state[2][3]. This document serves as a comprehensive resource for understanding the molecular mechanisms of Apelin-12-mediated angiogenesis and provides practical guidance for its experimental investigation.
Core Signaling Pathways
Apelin-12 initiates a cascade of intracellular signaling events upon binding to its receptor, APJ, on the surface of endothelial cells. These pathways are central to the pro-angiogenic effects of Apelin-12.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a primary mediator of Apelin-12's effects on endothelial cell survival and proliferation. Activation of this pathway leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), promoting vasodilation and vascular stabilization[4][5].
ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical downstream effector of Apelin-12/APJ signaling. This pathway is instrumental in promoting endothelial cell migration and proliferation, key events in the formation of new blood vessels[1][5].
Cross-talk with VEGF and Notch Signaling
Apelin-12 signaling is intricately linked with other major angiogenic pathways, notably those mediated by Vascular Endothelial Growth Factor (VEGF) and Notch. Apelin can act synergistically with VEGF to promote angiogenesis, and its expression is regulated by the Notch signaling pathway, which is crucial for the determination of endothelial cell fate (tip vs. stalk cells)[2][6][7][8]. Hypoxia can also induce the expression of apelin, further linking it to pathological angiogenesis[9][10].
Quantitative Data on Apelin-12's Angiogenic Effects
The following tables summarize key quantitative findings from various experimental models investigating the pro-angiogenic effects of Apelin-12.
| Parameter | Cell/Model System | Apelin-12 Concentration | Observed Effect | Fold Change/Percentage Increase | Reference |
| Cell Proliferation | Human Retinal Pigment Epithelial (RPE) cells | 100 ng/mL | Increased cell proliferation | Statistically significant increase (P < 0.01) compared to control | [8] |
| Cell Migration | Human Retinal Pigment Epithelial (RPE) cells | 100 ng/mL | Increased cell migration | Statistically significant increase in migrated cells per high power field | [8] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0-1000 ng/ml (in the presence of 20 ng/ml VEGF) | Dose-dependent enhancement of VEGF-induced proliferation | Statistically significant (P<0.001) | [11] |
| Retinal Vessel Area | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased retinal vessel area | 2.274 ± 0.282 mm² vs. 1.579 ± 0.263 mm² (control) | [12] |
| Retinal Vessel Density (Peripheral Zone) | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased vessel density | 35.4% ± 5.2% vs. 25.0% ± 4.0% (control) | [13] |
| Tip Cell Number | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased number of tip cells | 37 ± 7.2 vs. 24.4 ± 8.5 (control) | [13] |
| Tip Cell Filopodia Length | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased filopodia length | 26.13 ± 2.55 µm vs. 16.82 ± 1.94 µm (control) | [13] |
| Gene/Protein | Cell/Model System | Condition | Observed Effect | Fold Change | Reference |
| APJ mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF (10 ng/ml) stimulation for 18h | Upregulation of APJ expression | ~2.5-fold increase | [11] |
| MCP-1 mRNA | Endothelial cells | Apelin siRNA treatment for 24h | Upregulation of MCP-1 expression | 2.86 ± 0.33 | [11] |
| MCP-1 protein | Endothelial cells | Apelin siRNA treatment | Upregulation of MCP-1 protein expression | 1.89 ± 0.06 | [11] |
| CD31 mRNA | Mouse retina (OIR model) | Apelin siRNA treatment | Downregulation of CD31 expression | 0.84 ± 0.05 | [11] |
Key Experimental Protocols
Detailed methodologies for seminal experiments used to elucidate the function of Apelin-12 in angiogenesis are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Growth factor-reduced Matrigel
-
Apelin-12 peptide
-
96-well plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw growth factor-reduced Matrigel on ice overnight.
-
Pre-chill a 96-well plate at -20°C for 2-3 hours.
-
Pipette 50 µL of cold Matrigel into each well of the chilled 96-well plate, ensuring the entire surface is covered without bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Culture HUVECs in EGM-2 to 70-80% confluency.
-
Harvest HUVECs using trypsin and resuspend them in serum-free medium at a concentration of 1-2 x 10^5 cells/mL.
-
Seed 100 µL of the HUVEC suspension (1-2 x 10^4 cells) onto the solidified Matrigel in each well.
-
Add Apelin-12 at desired concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
Ex Vivo Aortic Ring Assay
This assay provides a more complex, three-dimensional model of angiogenesis that recapitulates many aspects of in vivo vessel sprouting.
Materials:
-
Thoracic aorta from a rat or mouse
-
Type I collagen gel
-
Endothelial cell growth medium
-
Apelin-12 peptide
-
48-well plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Inverted microscope
Protocol:
-
Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold phosphate-buffered saline (PBS) solution.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings using a sterile scalpel.
-
Prepare the Type I collagen gel according to the manufacturer's instructions and keep it on ice.
-
Add a 100 µL layer of collagen gel to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring into the center of each well on top of the polymerized collagen.
-
Add another 50 µL of collagen gel to cover the aortic ring and incubate at 37°C for 30 minutes to solidify.
-
Add endothelial cell growth medium containing the desired concentrations of Apelin-12 or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis in a living embryo.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Sterile filter paper or silicone rings
-
Apelin-12 peptide solution
-
Stereomicroscope
-
Egg incubator
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
-
On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.
-
Carefully place a sterile filter paper disc or a silicone ring onto the CAM.
-
Apply a small volume (e.g., 10 µL) of Apelin-12 solution at the desired concentration onto the disc/ring. Use a vehicle solution as a control.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours, observe the CAM for the formation of new blood vessels converging towards the application site.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc/ring.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Apelin-12 signaling pathway in endothelial cells.
Caption: Workflow for the in vitro tube formation assay.
Caption: Workflow for the ex vivo aortic ring assay.
Conclusion and Future Directions
Apelin-12 is a potent, multifaceted regulator of angiogenesis and vascular development. Its intricate signaling network and its interplay with other key angiogenic factors highlight its potential as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the Apelin/APJ pathway in a variety of angiogenesis-dependent diseases. Future research should focus on elucidating the precise context-dependent roles of Apelin-12 in different vascular beds and pathological conditions, as well as on the development of specific and potent agonists and antagonists for therapeutic applications.
References
- 1. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. umassmed.edu [umassmed.edu]
- 4. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence techniques in zebrafish retina | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Zebrafish Immunofluorescence Protocol [protocols.io]
- 10. Whole Mount Immunohistochemistry in Zebrafish Embryos and Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of apelin expression switches endothelial cells from proliferative to mature state in pathological retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR-503/Apelin-12 mediates high glucose-induced microvascular endothelial cells injury via JNK and p38MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Apelin/APJ in a Mouse Model of Oxygen-induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular and Tissue Distribution of the Apelin Receptor (APJ): An In-depth Technical Guide
Introduction
The Apelin Receptor, officially known as APJ (Angiotensin II Receptor-Like 1), is a Class A G-protein coupled receptor (GPCR) that has garnered significant attention in the scientific community. Initially identified as an orphan receptor due to its sequence homology with the angiotensin II type 1 receptor, its endogenous ligand, apelin, was later discovered.[1] The subsequent identification of a second endogenous ligand, Elabela/Toddler, has further expanded the complexity and physiological relevance of this system.[2] The apelin/APJ system is a critical regulator of a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[1][3] Its widespread distribution throughout the central and peripheral nervous systems, as well as in numerous peripheral tissues, underscores its multifaceted role in both health and disease.[4][5] This technical guide provides a comprehensive overview of the cellular and tissue distribution of the APJ receptor, details key experimental methodologies for its detection, and outlines its principal signaling pathways.
Tissue and Cellular Distribution of APJ
The APJ receptor exhibits a broad expression pattern, with its presence confirmed in a multitude of tissues and cell types. The following tables summarize the known distribution of APJ, categorized by physiological system. Expression levels are qualitatively described based on immunohistochemistry and mRNA analysis from various studies.
Central Nervous System (CNS)
APJ is widely expressed throughout the CNS, where it plays crucial roles in regulating fluid balance, appetite, and pituitary hormone release.[6]
| Brain Region | Cellular Localization | Expression Level | References |
| Hypothalamus | Neurons in the supraoptic (SON) and paraventricular (PVN) nuclei | High | [1][6] |
| Cerebral Cortex | Neurons in frontal, temporal, and occipital cortices | Moderate | [6] |
| Hippocampus | Neurons | Moderate | [4] |
| Spinal Cord | Neurons and glial cells | High | [4] |
| Cerebellum | Purkinje cells and their dendritic trees | Moderate | [7] |
| Medulla Oblongata | Neurons | High | [4] |
| Pons | Neurons | Moderate | [6] |
| Corpus Callosum | Glial cells | High | [4] |
| Pituitary Gland | Endocrine cells | Moderate | [6] |
Cardiovascular System
In the cardiovascular system, the apelin/APJ axis is a key regulator of blood pressure, cardiac contractility, and angiogenesis.[2]
| Tissue/Cell Type | Cellular Localization | Expression Level | References |
| Heart | Cardiomyocytes, endothelial cells, vascular smooth muscle cells | High | [4][8] |
| Blood Vessels | Endothelial cells, vascular smooth muscle cells | High | [2][4] |
| Endocardium | Endocardial endothelial cells | High | [2] |
| Atherosclerotic Plaques | Macrophages, smooth muscle cells | Moderate | [2] |
Metabolic Tissues
APJ is integral to the regulation of glucose and lipid metabolism, with its expression being modulated by insulin (B600854) and nutritional status.[9][10]
| Tissue/Cell Type | Cellular Localization | Expression Level | References |
| Adipose Tissue (White & Brown) | Adipocytes | Moderate | [9][10] |
| Skeletal Muscle | Myocytes | Low to Moderate | [9] |
| Pancreas | Acinar and ductal cells | Moderate | |
| Liver | Hepatocytes | Low | [3] |
Other Peripheral Tissues
The widespread distribution of APJ extends to numerous other peripheral organs, indicating its involvement in a diverse range of physiological functions.
| Tissue/Cell Type | Cellular Localization | Expression Level | References |
| Lungs | Parenchymal cells | High | [3] |
| Kidney | Glomerular podocytes, proximal tubule cells, endothelial cells, vascular smooth muscle cells | High | [11][12][13] |
| Spleen | Immune cells | High | [4] |
| Placenta | Trophoblasts | High | [4] |
| Stomach | Epithelial cells | Moderate | [14] |
| Intestine | Epithelial cells, goblet cells, smooth muscle cells, enteric neurons | Moderate | [15] |
| Testis | Sertoli cells, Leydig cells | Moderate | [16] |
| Ovary | Thecal cells, corpora lutea | Moderate |
APJ in Cancer
Elevated expression of APJ has been observed in various tumor tissues, where it is implicated in promoting angiogenesis, proliferation, and metastasis.[17][18]
| Cancer Type | Expression Level in Tumor vs. Normal Tissue | References |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Higher (expressed in 82% of cases) | [19] |
| Colorectal Cancer | Higher | [20] |
| Glioblastoma | Higher | [21] |
| Non-Small Cell Lung Cancer (NSCLC) | Higher | [18] |
| Breast Cancer | Higher (detected in ~59% of tumors) | [22] |
| Cervical Cancer | Significantly Higher | [22] |
| Gastroesophageal Carcinoma | Higher | [22] |
| Hepatocellular Carcinoma (HCC) | Consistently Upregulated | [22] |
APJ Signaling Pathways
Activation of the APJ receptor by its ligands, apelin or Elabela, initiates a cascade of intracellular signaling events through both G-protein-dependent and G-protein-independent pathways. These pathways are highly cell-type specific and lead to diverse physiological outcomes.[23][24]
G-Protein Dependent Signaling
Upon ligand binding, APJ couples primarily to the inhibitory G-protein, Gαi, and to a lesser extent, Gαq.
-
Via Gαi:
-
PI3K/Akt Pathway: Activation of Gαi leads to the stimulation of Phosphoinositide 3-Kinase (PI3K) and its downstream effector, Akt (Protein Kinase B). This pathway is crucial for cell survival, proliferation, migration, and metabolic regulation.[24][25] Activated Akt can phosphorylate and activate endothelial Nitric Oxide Synthase (eNOS), leading to vasodilation.[14]
-
MAPK/ERK Pathway: The Gβγ subunits released from Gαi can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.[24]
-
Inhibition of Adenylyl Cyclase: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[25]
-
-
Via Gαq:
-
PLC/PKC Pathway: Gαq activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), another key regulator of cell growth and differentiation.[25]
-
G-Protein Independent Signaling (β-Arrestin Pathway)
APJ can also signal through a G-protein-independent mechanism involving β-arrestins. Following ligand-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G-protein signaling but also initiates a second wave of signaling and mediates receptor internalization (endocytosis).[23][25] The specific apelin isoform can influence the pattern of receptor trafficking.[1]
Experimental Protocols
Accurate determination of APJ distribution relies on robust and well-validated experimental techniques. Below are detailed protocols for the most common methods used to study APJ expression at the protein and mRNA levels.
Immunohistochemistry (IHC) for APJ Detection
IHC is used to visualize the localization of the APJ protein in tissue sections using a specific primary antibody.
1. Tissue Preparation (Formalin-Fixed, Paraffin-Embedded)
- Fixation: Immediately after dissection, fix fresh tissue in 10% neutral buffered formalin for 8-24 hours at room temperature.[26]
- Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 85%, 95%, 100% ethanol, two changes at each concentration for 30-60 minutes each).[27]
- Clearing: Clear the tissue in xylene (two changes for 10-20 minutes each).[27]
- Paraffin (B1166041) Infiltration: Infiltrate the tissue with molten paraffin wax (60°C) in two changes for 1-2 hours each.[27]
- Embedding: Embed the tissue in a paraffin block and allow it to cool.
- Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
- Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Staining Protocol
- Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 10 minutes).[27]
- Rehydrate through graded ethanol (100% 2 x 10 min, 95% 5 min, 70% 5 min, 50% 5 min).[27]
- Rinse in distilled water.
- Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0).[26]
- Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.[28]
- Allow slides to cool to room temperature (approx. 20 minutes).
- Peroxidase Block:
- Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[29]
- Rinse with PBS (Phosphate Buffered Saline).
- Blocking:
- Incubate sections with a blocking solution (e.g., 3% BSA or 5-10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[30]
- Primary Antibody Incubation:
- Incubate sections with a primary antibody specific to APJ, diluted in blocking buffer, overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically (e.g., 1:200 - 1:600).[7][26]
- Secondary Antibody Incubation:
- Rinse slides with PBS (3 x 5 minutes).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.[29]
- Detection:
- Rinse slides with PBS (3 x 5 minutes).
- Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until a brown precipitate develops (monitor under a microscope).[29]
- Stop the reaction by rinsing with distilled water.
- Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) for 30-60 seconds.[29]
- "Blue" the sections in running tap water.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.
node [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
start [label="Tissue Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
fixation [label="Fixation\n(10% Formalin)"];
embedding [label="Dehydration & Paraffin Embedding"];
sectioning [label="Sectioning (4-5µm)"];
deparaffinize [label="Deparaffinization & Rehydration"];
retrieval [label="Antigen Retrieval\n(Heat-Induced)"];
node [fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
peroxidase_block [label="Peroxidase Block\n(3% H2O2)"];
blocking [label="Blocking\n(BSA or Serum)"];
primary_ab [label="Primary Antibody Incubation\n(Anti-APJ)"];
secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"];
detection [label="Detection\n(DAB Substrate)"];
counterstain [label="Counterstaining & Mounting"];
end [label="Microscopy Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> fixation;
fixation -> embedding;
embedding -> sectioning;
sectioning -> deparaffinize;
deparaffinize -> retrieval;
retrieval -> peroxidase_block;
peroxidase_block -> blocking;
blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> counterstain;
counterstain -> end;
}
In Situ Hybridization (ISH) for APJ mRNA Detection
ISH allows for the visualization of APJ mRNA expression within the morphological context of the tissue.
1. Probe Preparation
- Template Generation: Linearize a plasmid containing the APJ cDNA sequence of interest. Alternatively, use a PCR product with a promoter sequence as a template.[31]
- In Vitro Transcription: Synthesize a single-stranded antisense RNA probe labeled with digoxigenin (B1670575) (DIG) or another hapten using an in vitro transcription kit. A sense probe should also be generated as a negative control.[32] Probe length should ideally be 250-1500 bases.[33]
- Probe Purification: Purify the labeled probe to remove unincorporated nucleotides.
2. Tissue Preparation and Hybridization
- Tissue Preparation: Prepare paraffin-embedded or frozen tissue sections as described for IHC. Ensure all solutions and equipment are RNase-free.[33]
- Permeabilization: Treat sections with Proteinase K to improve probe accessibility. The concentration and time must be optimized for the tissue type.[34]
- Prehybridization: Incubate sections in a prehybridization buffer for at least 1 hour at the hybridization temperature (typically 55-65°C).[33]
- Hybridization:
- Denature the probe by heating at 95°C for 2 minutes and then immediately chilling on ice.[33]
- Dilute the denatured probe in hybridization buffer.
- Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at the optimized hybridization temperature in a humidified chamber.[33]
3. Post-Hybridization Washes and Detection
- Stringency Washes: Perform a series of washes with decreasing salt concentrations (SSC buffer) and increasing temperatures to remove non-specifically bound probe.[34]
- Blocking: Block the sections with a suitable blocking reagent (e.g., MABT buffer with 2% BSA).[33]
- Antibody Incubation: Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP) for 1-2 hours at room temperature or overnight at 4°C.[31]
- Detection:
- Wash extensively to remove unbound antibody.
- Incubate with a chromogenic substrate (e.g., NBT/BCIP for AP) until the desired color intensity is reached.[31]
- Stopping and Mounting: Stop the reaction, counterstain if desired, and mount the slides.
node [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
start [label="Tissue Section", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
probe_prep [label="Labeled RNA Probe\n(Anti-APJ mRNA)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
permeabilize [label="Permeabilization\n(Proteinase K)"];
prehybridize [label="Prehybridization"];
hybridize [label="Hybridization with Probe\n(Overnight)"];
node [fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
washes [label="Stringency Washes\n(SSC Buffer)"];
blocking [label="Blocking"];
antibody_inc [label="Antibody Incubation\n(Anti-DIG-AP)"];
detection [label="Chromogenic Detection\n(NBT/BCIP)"];
end [label="Microscopy Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> permeabilize;
permeabilize -> prehybridize;
prehybridize -> hybridize;
probe_prep -> hybridize;
hybridize -> washes;
washes -> blocking;
blocking -> antibody_inc;
antibody_inc -> detection;
detection -> end;
}
Quantitative Real-Time PCR (qPCR) for APJ mRNA Quantification
qPCR is a highly sensitive method for quantifying the relative or absolute amount of APJ mRNA in a tissue or cell sample.
1. RNA Extraction and cDNA Synthesis
- Homogenization: Homogenize the tissue or cell sample in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
- RNA Extraction: Extract total RNA using a silica-column-based kit or a phenol-chloroform extraction method.
- Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for integrity.
- DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
2. qPCR Reaction
- Primer Design: Design and validate primers specific for the APJ mRNA transcript. Primers should typically amplify a product of 70-200 base pairs and span an exon-exon junction to avoid amplification of genomic DNA.
- Reaction Setup: Prepare the qPCR reaction mix containing:
- cDNA template
- Forward and reverse primers for APJ
- Forward and reverse primers for a stable reference (housekeeping) gene (e.g., GAPDH, β-actin)
- qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
- Thermal Cycling: Perform the qPCR reaction in a real-time PCR machine with a typical program:
- Initial denaturation (e.g., 95°C for 5-10 minutes)
- 40 cycles of:
- Denaturation (95°C for 15 seconds)
- Annealing/Extension (60°C for 60 seconds)
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
3. Data Analysis
- Determine Cq Values: The instrument software will determine the quantification cycle (Cq) value for each reaction.
- Relative Quantification: Use the ΔΔCq method to calculate the fold change in APJ expression in a test sample relative to a control sample, normalized to the expression of the reference gene.
node [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
start [label="Tissue/Cell Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
rna_extraction [label="Total RNA Extraction"];
qc_dnase [label="RNA Quality Control\n& DNase Treatment"];
cdna_synthesis [label="Reverse Transcription\n(cDNA Synthesis)"];
node [fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
qpcr_setup [label="qPCR Reaction Setup\n(Primers, SYBR Green)"];
thermal_cycling [label="Thermal Cycling\n(Amplification)"];
melt_curve [label="Melt Curve Analysis"];
end [label="Data Analysis (ΔΔCq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> rna_extraction;
rna_extraction -> qc_dnase;
qc_dnase -> cdna_synthesis;
cdna_synthesis -> qpcr_setup;
qpcr_setup -> thermal_cycling;
thermal_cycling -> melt_curve;
melt_curve -> end;
}
Conclusion
The apelin receptor APJ is a ubiquitously expressed GPCR with profound implications for human physiology and disease. Its extensive distribution in the central nervous system, cardiovascular system, metabolic tissues, and various peripheral organs highlights its role as a master regulator of homeostasis. The diverse signaling pathways activated by APJ underscore the complexity of its function and provide numerous avenues for therapeutic intervention. A thorough understanding of its cellular and tissue-specific expression, facilitated by the robust experimental methodologies detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of the apelin/APJ system.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Apelin/APJ System in Psychosis and Neuropathy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Distribution, Function, and Expression of the Apelinergic System in the Healthy and Diseased Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin/APJ Receptor (extracellular) Polyclonal Antibody (AAR-030-200UL) [thermofisher.com]
- 8. Apelin receptor - Wikipedia [en.wikipedia.org]
- 9. Apelin and APJ regulation in adipose tissue and skeletal muscle of type 2 diabetic mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Apelinergic system in the kidney: implications for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apelin is expressed throughout the human kidney, is elevated in chronic kidney disease & associates independently with decline in kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Apelin, a Circulating Biomarker in Cancer Evaluation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer [frontiersin.org]
- 19. Upregulated Apelin Signaling in Pancreatic Cancer Activates Oncogenic Signaling Pathways to Promote Tumor Development [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Apelin/APJ system: an emerging therapeutic target for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apelin/APJ: Another Player in the Cancer Biology Network [mdpi.com]
- 23. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. abcepta.com [abcepta.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 29. youtube.com [youtube.com]
- 30. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 31. ucl.ac.uk [ucl.ac.uk]
- 32. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos [bio-protocol.org]
- 33. docs.abcam.com [docs.abcam.com]
- 34. In situ hybridization (ISH) protocol | Abcam [abcam.com]
Apelin-12 Acetate: A Deep Dive into its Role in Fluid Homeostasis and Renal Function
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Apelin-12, a peptide endogenous to the apelin system, is emerging as a critical regulator of fluid homeostasis and renal function. This technical guide provides a comprehensive overview of the mechanisms of action of Apelin-12 acetate (B1210297), its physiological effects, and the experimental methodologies used to elucidate its function. Through a detailed examination of its signaling pathways, its interplay with the vasopressin system, and its direct renal effects, this document serves as a resource for scientists and researchers in the field of nephrology and cardiovascular drug development. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.
Introduction
The maintenance of fluid and electrolyte balance is a complex physiological process tightly regulated by a concert of hormonal and neural systems. The apelin system, comprising the apelin peptide family and its G protein-coupled receptor (APJ), has been identified as a key player in this intricate network.[1] Apelin peptides, including Apelin-12, are widely distributed throughout the body, with significant expression in the brain, heart, blood vessels, and kidneys.[1][2] This guide focuses specifically on the acetate salt of Apelin-12 and its profound effects on fluid homeostasis and renal physiology, highlighting its potential as a therapeutic target for a range of renal and cardiovascular diseases.[3][4]
Core Signaling Pathways of Apelin-12
Apelin-12 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor.[5] This binding event triggers a cascade of intracellular signaling events that vary depending on the cell type. In the context of renal and vascular function, two primary pathways are of significance: the nitric oxide (NO)-dependent vasodilation pathway and the pathway counteracting the effects of vasopressin.[2][6]
Vasodilation Signaling Pathway
In vascular endothelial cells, the binding of Apelin-12 to the APJ receptor activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[5] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of nitric oxide (NO).[2][5] NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[2] This vasodilatory effect contributes to an increase in renal blood flow.[3][5]
References
- 1. Role of Early Assesment of Diuresis and Natriuresis in Detecting In-Hospital Diuretic Resistance in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular and renal effects of apelin in chronic kidney disease: a randomised, double-blind, placebo-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin, a potent diuretic neuropeptide counteracting vasopressin actions through inhibition of vasopressin neuron activity and vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Apelin-13 Regulates Vasopressin-Induced Aquaporin-2 Expression and Trafficking in Kidney Collecting Duct Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Apelin and Vasopressin: The Yin and Yang of Water Balance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by Apelin-12 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-12, a potent endogenous peptide, is a member of the apelin family of peptides that act as ligands for the G protein-coupled receptor, APJ (also known as the apelin receptor).[1][2] The apelin/APJ system is widely distributed throughout the body and plays a crucial role in a variety of physiological and pathological processes, including cardiovascular regulation, angiogenesis, and energy metabolism.[1][2] Apelin-12 acetate, a synthetic form of the endogenous peptide, is a valuable tool for elucidating the intricate signaling networks initiated by the activation of the APJ receptor. This technical guide provides a comprehensive overview of the core intracellular signaling cascades activated by Apelin-12, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to aid researchers in their investigation of this important signaling system.
Core Signaling Pathways Activated by Apelin-12
Upon binding to its receptor, APJ, Apelin-12 initiates a cascade of intracellular events through the activation of heterotrimeric G proteins, primarily of the Gi and Gq subtypes.[3][4] This leads to the modulation of several key downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phospholipase C (PLC)/Inositol (B14025) Trisphosphate (IP3) pathway, which subsequently influences nitric oxide synthase (NOS) activity.
The PI3K/Akt Signaling Pathway
Activation of the APJ receptor by Apelin-12 leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2). Activated Akt, a serine/threonine kinase, plays a central role in regulating cell survival, growth, proliferation, and metabolism by phosphorylating a wide range of downstream targets. In the context of Apelin-12 signaling, the PI3K/Akt pathway is critically involved in promoting cell survival and proliferation.[5]
Caption: PI3K/Akt Signaling Pathway Activated by Apelin-12.
The ERK/MAPK Signaling Pathway
The activation of the APJ receptor by Apelin-12 also triggers the ERK/MAPK signaling cascade. This pathway is typically initiated by the activation of Ras, a small GTPase, which in turn activates a cascade of protein kinases: Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that control cell proliferation, differentiation, and survival. The Apelin-12-induced activation of the ERK/MAPK pathway is often associated with its mitogenic effects.
Caption: ERK/MAPK Signaling Pathway Activated by Apelin-12.
The PLC/IP3 and Nitric Oxide Synthase (NOS) Pathway
Apelin-12, through Gq protein coupling, activates Phospholipase C (PLC).[4][6] PLC hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ can activate various calcium-dependent enzymes, including endothelial nitric oxide synthase (eNOS). DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). Activated eNOS produces nitric oxide (NO), a potent vasodilator, from L-arginine. The Apelin-12-induced activation of this pathway is crucial for its effects on vascular tone and blood pressure regulation.
Caption: PLC/IP3 and eNOS Signaling Pathway Activated by Apelin-12.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Apelin-12 and related peptides in activating downstream signaling pathways.
Table 1: Receptor Binding Affinities and Potencies of Apelin Peptides
| Peptide | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type/Assay |
| Apelin-12 | 0.18 ± 0.04 | 0.18 ± 0.04 | APJ-Gαq16 cells / Calcium mobilization |
| Apelin-13 | 7.82 ± 0.69 | 7.82 ± 0.69 | APJ-Gαq16 cells / Calcium mobilization |
| Apelin-17 | 1.56 ± 0.11 | 1.56 ± 0.11 | APJ-Gαq16 cells / Calcium mobilization |
| Apelin-36 | 2.69 ± 0.26 | 2.69 ± 0.26 | APJ-Gαq16 cells / Calcium mobilization |
Data adapted from Dove Medical Press (2014).[7]
Table 2: Apelin-12 Induced Downstream Signaling Events
| Signaling Event | EC50 / Concentration | Time to Peak Activation | Cell Type |
| ERK1/2 Phosphorylation | ~10 nM (significant activation) | 15 minutes | HEK293 cells overexpressing human APJ |
| Akt Phosphorylation | Not explicitly quantified | Not explicitly quantified | Endothelial Progenitor Cells |
| Intracellular Ca2+ Mobilization | 0.18 ± 0.04 nM | Seconds | APJ-Gαq16 cells |
| Nitric Oxide Production | 10⁻⁹ - 10⁻⁷ mol/L (dose-dependent increase) | Not specified | Rat Aortas |
Data compiled from various sources.[5][8]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the intracellular signaling cascades activated by Apelin-12.
Western Blotting for Phosphorylated ERK1/2 and Akt
This protocol is for the detection of phosphorylated and total ERK1/2 and Akt in cell lysates following stimulation with Apelin-12.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to stimulation. Treat cells with desired concentrations of Apelin-12 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay for Akt Activity
This protocol measures the kinase activity of Akt immunoprecipitated from Apelin-12-stimulated cells.
Materials:
-
Cell lysate from Apelin-12 stimulated cells (prepared as for Western blotting)
-
Anti-Akt antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
ATP (including γ-³²P-ATP for radioactive detection or using a non-radioactive kit)
-
Akt substrate (e.g., GSK-3 fusion protein)
-
Scintillation counter or appropriate detection system for non-radioactive assays
Procedure:
-
Immunoprecipitation: Incubate cell lysates (e.g., 200-500 µg of protein) with anti-Akt antibody for 2-4 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the Akt substrate and ATP (with γ-³²P-ATP). Incubate at 30°C for 20-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE. For radioactive assays, expose the gel to a phosphor screen or autoradiography film. For non-radioactive assays, follow the kit manufacturer's instructions for detection.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to Apelin-12 stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the APJ receptor
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence microplate reader or fluorescence microscope with a perfusion system
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add Apelin-12 at various concentrations and immediately begin recording the fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Nitric Oxide (NO) Measurement Assay
This protocol measures the production of nitric oxide in response to Apelin-12 by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036), using the Griess reagent.
Materials:
-
Cell culture supernatant or tissue homogenate
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate reductase and its cofactors (if measuring total NO production)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatant or prepare tissue homogenates from Apelin-12 treated and untreated samples.
-
Nitrate to Nitrite Conversion (Optional): To measure total NO production, incubate samples with nitrate reductase and its cofactors to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate. Incubate for 15-30 minutes at room temperature in the dark. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Experimental and Logical Workflow Diagram
The following diagram illustrates a typical workflow for investigating the intracellular signaling pathways activated by Apelin-12.
Caption: A comprehensive experimental workflow for studying Apelin-12 signaling.
Conclusion
This technical guide provides a detailed overview of the primary intracellular signaling cascades activated by this compound. By understanding the intricacies of the PI3K/Akt, ERK/MAPK, and PLC/eNOS pathways, researchers can better design experiments to probe the multifaceted roles of the apelin/APJ system in health and disease. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for scientists and drug development professionals working to unravel the therapeutic potential of targeting this important signaling network. Further research into the crosstalk between these pathways and the identification of novel downstream effectors will continue to enhance our understanding of Apelin-12's physiological functions and its potential as a therapeutic agent.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apelin/APJ signaling promotes hypoxia-induced proliferation of endothelial progenitor cells via phosphoinositide-3 kinase/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of a Dynamic Duo: An In-depth Technical Guide to the Evolutionary Conservation of the Apelin/APJ System
For Immediate Release
A comprehensive technical guide detailing the remarkable evolutionary conservation of the apelin/APJ system, a critical signaling pathway involved in a multitude of physiological processes. This document serves as an essential resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this highly conserved system.
Executive Summary
The apelin/APJ system, comprising the apelin peptide and its cognate G protein-coupled receptor (APJ), represents a fundamentally important and evolutionarily ancient signaling axis. Its remarkable conservation across a wide range of vertebrate species, from fish to mammals, underscores its indispensable role in regulating cardiovascular function, fluid homeostasis, energy metabolism, and angiogenesis. This technical guide provides a deep dive into the evolutionary journey of the apelin/APJ system, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways. The high degree of conservation in both the ligand and receptor structure, as well as its physiological functions, positions the apelin/APJ system as a promising and translatable target for the development of novel therapeutics for a variety of human diseases.
Introduction
First identified as an orphan receptor, the angiotensin II receptor-like 1 (APJ) was later matched with its endogenous ligand, apelin, a peptide derived from a 77-amino acid precursor. This discovery unlocked a new field of research into a pleiotropic signaling system with profound physiological implications. The subsequent identification of a second endogenous ligand, ELABELA (also known as Toddler), further expanded the complexity and importance of this system, particularly in embryonic development. This guide will explore the evolutionary thread that connects the structure, function, and signaling of the apelin/APJ system across diverse species, providing a robust framework for ongoing and future research.
Evolutionary Conservation of Apelin and APJ
The apelin and APJ genes exhibit a high degree of sequence and structural conservation throughout the vertebrate lineage, indicating strong evolutionary pressure to maintain their function.
Apelin Peptide
The preproapelin gene structure is conserved, and while the full-length prepropeptide shows some variability, the C-terminal region of the apelin peptide is highly conserved across species.[1] Notably, the last 13 amino acids of apelin-36 (B1139625) are identical in most mammals.[2] This C-terminal fragment is crucial for receptor binding and activation. Various isoforms of apelin (e.g., apelin-36, -17, and -13) are produced through post-translational processing, and these isoforms are found across different species, suggesting conserved enzymatic pathways.[3][4]
APJ Receptor
The APJ receptor, a class A G protein-coupled receptor (GPCR), also demonstrates significant sequence homology across vertebrates. For instance, human APJ shares approximately 90% amino acid identity with the rat and mouse orthologs.[5] This conservation extends to key structural motifs, including the transmembrane domains and extracellular loops involved in ligand binding. Orthologs of the APJ receptor have been identified in fish, amphibians, reptiles, and birds, highlighting its ancient origins.[6][7]
ELABELA/Toddler
The discovery of ELABELA/Toddler as a second endogenous ligand for APJ has added another layer to the evolutionary narrative of this system. ELABELA is a small peptide crucial for embryonic development, particularly heart formation, in zebrafish and mammals.[8][9] Its gene is found in the genomes of fish, amphibians, reptiles, birds, and mammals, indicating its ancient and conserved role in vertebrate development.[10][11]
Comparative Quantitative Data
The binding affinities and potencies of various apelin isoforms for the APJ receptor have been characterized in several species. This section summarizes key quantitative data to facilitate cross-species comparisons.
| Species | Ligand | Assay Type | Receptor Source | Kd (nM) | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference |
| Human | [125I]-[Pyr1]Apelin-13 | Radioligand Binding | Heart tissue | 0.35 | [2] | |||
| Human | Apelin-13 | Competition Binding | Recombinant CHO cells | 0.7 | [12] | |||
| Human | Apelin-17 | Competition Binding | Recombinant CHO cells | 4.651 | [1] | |||
| Human | Apelin-36 | Competition Binding | Recombinant CHO cells | 1.735 | [1] | |||
| Human | ELABELA-32 | Competition Binding | Recombinant CHO cells | 1.343 | [1] | |||
| Rat | Apelin-13 | Functional Assay (Inhibition of cAMP) | Recombinant CHO cells | 0.34 | ||||
| Rat | Apelin-36 | Functional Assay (Inhibition of cAMP) | Recombinant CHO cells | 1.9 | [13] | |||
| Mouse | Apelin-13 | Competition Binding | Brain tissue | 0.37 | ||||
| Bovine | Apelin-36 | Radioligand Binding | Stomach membranes | 0.48 | [14] |
Table 1: Comparative Binding Affinities and Potencies of Apelin Isoforms and ELABELA. This table summarizes key binding (Kd, Ki) and functional (EC50, IC50) parameters for different apelin isoforms and ELABELA across various species and experimental systems.
Conserved Physiological Functions
The physiological roles of the apelin/APJ system are remarkably conserved across vertebrates, highlighting its fundamental importance in maintaining homeostasis.
Cardiovascular Regulation
Across species, from fish to mammals, the apelin/APJ system is a key regulator of cardiovascular function.[7][15][16] It is involved in:
-
Vasodilation and Blood Pressure Control: Apelin induces vasodilation, leading to a decrease in blood pressure. This effect is conserved in rats, mice, and humans.[15][16]
-
Cardiac Contractility: Apelin acts as a potent inotropic agent, enhancing heart muscle contractility in various species.[17]
-
Angiogenesis: The system plays a crucial role in the formation of new blood vessels during development and in pathological conditions. Studies in frogs and mice have demonstrated the requirement of apelin/APJ for proper vascular development.[6][18]
Fluid Homeostasis
The apelin/APJ system is intricately involved in regulating body fluid balance, a function that is conserved across vertebrates. It influences drinking behavior and urine output, often acting in opposition to the renin-angiotensin system.[5]
Energy Metabolism
Apelin is recognized as an adipokine, a hormone secreted by fat cells, and plays a role in regulating glucose and lipid metabolism.[4][19] This metabolic function is conserved in mammals and is an area of active research for the treatment of metabolic disorders.
Signaling Pathways
Upon ligand binding, the APJ receptor activates several intracellular signaling cascades. The primary signaling pathways are conserved across species and are characteristic of GPCRs.
Upon activation by apelin or ELABELA, the APJ receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[20] Downstream of these initial events, the PI3K/Akt and ERK/MAPK pathways are activated, leading to cellular responses such as proliferation, migration, and survival.[21][22] The recruitment of β-arrestin to the activated receptor mediates its internalization and can also initiate G protein-independent signaling.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the apelin/APJ system.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of ligands for the APJ receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the APJ receptor
-
Radiolabeled apelin (e.g., [125I]-[Pyr1]apelin-13)
-
Unlabeled apelin isoforms or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by centrifugation. Determine protein concentration.
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled apelin and varying concentrations of the unlabeled competitor. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled apelin).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.
ERK Phosphorylation Western Blot
This protocol is used to assess the activation of the ERK/MAPK signaling pathway upon APJ receptor stimulation.
Materials:
-
Cells expressing the APJ receptor
-
Apelin or other agonists
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to confluence. Serum-starve the cells to reduce basal ERK phosphorylation. Treat the cells with apelin or other agonists for various times.
-
Cell Lysis and Protein Quantification: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-ERK. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantification: Densitometrically quantify the bands for phospho-ERK and total ERK.
Immunohistochemistry for Apelin/APJ Localization
This protocol is used to visualize the distribution of apelin and the APJ receptor in tissue sections.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Deparaffinization and rehydration solutions (for paraffin (B1166041) sections)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., normal serum in PBS)
-
Primary antibodies against apelin or APJ
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix as required.
-
Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval to unmask the antigens.
-
Permeabilization and Blocking: Permeabilize the sections to allow antibody access to intracellular antigens. Block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against apelin or APJ.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by the ABC reagent. Visualize the signal using a DAB substrate, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate and mount the sections.
-
Microscopy: Examine the sections under a light microscope to determine the localization of the target protein.
Conclusion
The apelin/APJ system stands as a testament to the power of evolutionary conservation. Its enduring presence and consistent function across a vast array of vertebrate species highlight its fundamental importance in maintaining physiological homeostasis. The high degree of structural and functional conservation makes it an attractive and translationally relevant target for therapeutic intervention. This technical guide provides a foundational resource for researchers seeking to unravel the remaining mysteries of this dynamic signaling duo and to harness its potential for the betterment of human health. The continued exploration of the apelin/APJ system, guided by an understanding of its evolutionary journey, promises to yield novel insights and innovative treatments for a wide range of diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Apelin in Reproductive Physiology and Pathology of Different Species: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Apelin, the ligand for the endothelial G-protein-coupled receptor, APJ, is a potent angiogenic factor required for normal vascular development of the frog embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and physiological evidences for the role in appetite regulation of apelin and its receptor APJ in Ya-fish (Schizothorax prenanti) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 9. Elabela - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Apelin, APJ, and ELABELA: Role in Placental Function, Pregnancy, and Foetal Development—An Overview [mdpi.com]
- 12. embopress.org [embopress.org]
- 13. Design of Biased Agonists Targeting the Apelin Receptor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 14. The expression of apelin and its receptor APJ during different physiological stages in the bovine ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vascular effects of apelin: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic Effects of Apelin on Cardiovascular Regulation and Angiotensin II-Induced Hypertension [mdpi.com]
- 17. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. academic.oup.com [academic.oup.com]
- 21. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Apelin-12 Acetate: A Deep Dive into its Immunomodulatory Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-12 acetate (B1210297), a bioactive peptide fragment of the apelin preproprotein, is emerging as a significant modulator of the immune system. This technical guide provides an in-depth analysis of the current understanding of Apelin-12 acetate's role in immune regulation, with a focus on its effects on key immune cells and the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the apelin/APJ system for immunomodulatory therapies.
Core Immunomodulatory Actions of this compound
This compound exerts its immunomodulatory effects primarily through its interaction with the G protein-coupled receptor, APJ, which is expressed on various immune cells. The binding of this compound to APJ initiates a cascade of intracellular signaling events that collectively shape the immune response. The core actions include the modulation of macrophage polarization, regulation of T-cell trafficking, and the dampening of inflammatory responses.
Macrophage Polarization
This compound plays a crucial role in directing the polarization of macrophages, key orchestrators of the innate and adaptive immune responses. Evidence suggests that this compound promotes a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory and tissue-reparative M2 phenotype. This is characterized by a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Experimental Protocol: In Vitro Macrophage Polarization Assay
This protocol outlines a general method for assessing the effect of this compound on macrophage polarization.
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Macrophage Differentiation (for BMDMs): Differentiate bone marrow cells into macrophages by culturing in the presence of M-CSF (20 ng/mL) for 7 days.
-
Polarization:
-
M1 Polarization: Stimulate macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
M2 Polarization: Stimulate macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
This compound Treatment: Co-incubate macrophages with polarizing stimuli and varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
-
Analysis:
-
Gene Expression: Analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1, Fizz1) by qRT-PCR.
-
Protein Expression: Measure cytokine secretion in the culture supernatant by ELISA. Analyze cell surface marker expression (e.g., CD86 for M1, CD206 for M2) by flow cytometry.
-
Quantitative Data: Effect of Apelin on Macrophage Cytokine Production
The following table summarizes the effect of [pGlu]-apelin-13 on cytokine expression in J774 macrophages. While this data is for a related apelin isoform, it provides insight into the potential effects of this compound.
| Cytokine | Treatment | Fold Reduction vs. Baseline | P-value |
| MCP-1 | 10 nM [pGlu]-apelin-13 | 2.03 | < 0.03 |
| TNF-α | 10 nM [pGlu]-apelin-13 | 1.89 | < 0.03 |
| IL-6 | 10 nM [pGlu]-apelin-13 | Not Statistically Significant | - |
| M-CSF | 10 nM [pGlu]-apelin-13 | Not Statistically Significant | - |
| MIP-1α | 10 nM [pGlu]-apelin-13 | Not Statistically Significant | - |
Data adapted from a study on [pGlu]-apelin-13 in J774 macrophages.[1]
T-Cell Trafficking
This compound influences the migration of T-cells, which is a critical process in immune surveillance and the pathogenesis of inflammatory diseases. Studies have shown that apelin can modulate the expression of adhesion molecules on endothelial cells, thereby affecting the transendothelial migration of leukocytes.
Experimental Protocol: Transwell Migration Assay for T-Cells
This protocol describes a method to evaluate the effect of this compound on T-cell migration.
-
Cell Preparation: Isolate primary T-cells from peripheral blood or spleen, or use a T-cell line (e.g., Jurkat cells).
-
Transwell Setup: Use a Transwell insert with a polycarbonate membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add a chemoattractant (e.g., CXCL12/SDF-1α at 100 ng/mL) to the lower chamber.
-
Cell Seeding: Seed T-cells in the upper chamber in serum-free media.
-
This compound Treatment: Add this compound to the upper chamber at various concentrations.
-
Incubation: Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.
Anti-Inflammatory Effects
A key aspect of this compound's immunomodulatory function is its ability to suppress inflammatory responses. This is achieved through the inhibition of pro-inflammatory signaling pathways and the downregulation of inflammatory mediators. Notably, the acetate moiety of this compound may contribute to these effects, as acetate itself has been shown to downregulate the NLRP3 inflammasome, a key component of the inflammatory response.
Signaling Pathways in Immune Modulation
The immunomodulatory effects of this compound are mediated by a complex network of intracellular signaling pathways. The primary pathways implicated include the PI3K/Akt, ERK/MAPK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
Activation of the APJ receptor by this compound often leads to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. This pathway is crucial for cell survival, proliferation, and differentiation, and its activation in immune cells can influence their function.
Caption: Apelin-12/APJ signaling activates the PI3K/Akt pathway.
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade activated by this compound. This pathway is involved in a wide range of cellular processes, including inflammation and cell proliferation. This compound-mediated activation of this pathway can modulate the expression of various immunomodulatory genes.
Caption: Apelin-12/APJ signaling activates the ERK/MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This inhibitory effect is a key mechanism underlying the anti-inflammatory properties of this compound.
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
This protocol provides a method for visualizing and quantifying the effect of this compound on NF-κB activation.
-
Cell Culture and Treatment: Culture immune cells (e.g., macrophages) on coverslips and treat with a pro-inflammatory stimulus (e.g., LPS) with or without this compound for a specified time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Caption: Apelin-12/APJ signaling inhibits the NF-κB pathway.
Conclusion and Future Directions
This compound is a promising immunomodulatory peptide with the potential for therapeutic applications in a range of inflammatory and autoimmune diseases. Its ability to promote an anti-inflammatory M2 macrophage phenotype, modulate T-cell trafficking, and inhibit pro-inflammatory signaling pathways highlights its multifaceted role in immune regulation.
Further research is warranted to fully elucidate the precise mechanisms of action of this compound on various immune cell subsets, including dendritic cells and neutrophils. Comparative studies with other apelin isoforms, such as the more stable pyroglutamated apelin-13, will be crucial in determining the most effective therapeutic candidate. In vivo studies in relevant disease models are also essential to translate the promising in vitro findings into tangible clinical benefits. The development of selective APJ receptor agonists and antagonists will undoubtedly accelerate our understanding of the apelin system and pave the way for novel immunomodulatory therapies.
References
Transcriptional Regulation of the Preproapelin Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The preproapelin gene, which encodes the precursor to the bioactive peptide apelin, is a critical regulator of cardiovascular function, fluid homeostasis, and metabolism. Its expression is tightly controlled by a complex interplay of transcription factors and signaling pathways in response to various physiological and pathophysiological stimuli. Understanding the molecular mechanisms governing preproapelin gene transcription is paramount for the development of novel therapeutic strategies targeting the apelin system for a range of disorders, including heart failure, hypertension, and metabolic syndrome. This technical guide provides a comprehensive overview of the transcriptional regulation of the preproapelin gene, detailing the key transcription factors, signaling cascades, and experimental methodologies used to elucidate these processes.
Core Transcriptional Regulators of the Preproapelin Gene
The expression of the preproapelin gene is orchestrated by a cohort of transcription factors that bind to specific cis-regulatory elements within its promoter and intronic regions. These factors can act as activators or repressors, fine-tuning apelin expression in a tissue-specific and context-dependent manner.
Hypoxia-Inducible Factor 1-alpha (HIF-1α)
Hypoxia is a potent inducer of apelin expression in various cell types, including endothelial cells, vascular smooth muscle cells, and adipocytes.[1][2] This response is primarily mediated by the transcription factor HIF-1α. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it binds to a functional hypoxia-responsive element (HRE) located within the first intron of the human apelin gene at position +813/+826.[2] The binding of HIF-1α to this intronic HRE is essential for the transcriptional activation of the apelin gene in response to low oxygen levels.[2]
Specificity Protein 1 (Sp1)
Sp1 is a ubiquitously expressed transcription factor that plays a crucial role in the basal and regulated expression of numerous genes. The promoter region of the apelin receptor (APJ) gene, which is often co-regulated with its ligand, contains multiple binding sites for Sp1.[3][4] While direct binding of Sp1 to the preproapelin gene promoter is also suggested, the functional significance of these sites in apelin gene regulation is an area of active investigation.[5] Sp1 is known to regulate genes that lack a TATA box, a feature of the apelin receptor gene promoter.[3][4]
Upstream Stimulatory Factors (USF-1 and USF-2)
The core promoter regions of both the rat and human apelin genes contain putative binding sites for the upstream stimulatory factors USF-1 and USF-2.[6] These transcription factors bind to E-box motifs (CANNTG).[7] Specifically, functional USF binding sites have been identified at -114/-109 bp in the rat apelin promoter and -84/-79 bp in the human apelin promoter.[6] Mutagenesis and overexpression studies have confirmed that USFs up-regulate both basal and inducible apelin transcription.[6]
Activating Transcription Factor 4 (ATF4)
In contrast to the activating roles of the aforementioned factors, Activating Transcription Factor 4 (ATF4) acts as a negative regulator of apelin gene expression.[5][8] Under conditions of endoplasmic reticulum (ER) stress, ATF4 expression is induced and it subsequently down-regulates apelin transcription.[8][9] An ATF4-responsive region has been identified within the human apelin promoter, and its repressive effect is dependent on its N-terminal domain and its interaction with C/EBP-β.[8]
Signal Transducer and Activator of Transcription 3 (STAT3)
The transcription factor STAT3 is implicated in the regulation of apelin expression, particularly in the context of cancer progression where apelin can promote metastasis.[10] Apelin has been shown to activate STAT3, which in turn can influence the expression of genes involved in cell migration and invasion.[10] The consensus binding site for STAT3 is a gamma-activated sequence (GAS) motif (TTCNNNGAA).[11]
Key Signaling Pathways Modulating Preproapelin Gene Expression
The activity of the core transcriptional regulators of the preproapelin gene is modulated by a variety of upstream signaling pathways initiated by extracellular cues such as hormones, growth factors, and inflammatory cytokines.
Insulin (B600854) Signaling
Insulin is a potent inducer of apelin gene expression in adipocytes.[12][13] This regulation is physiologically significant, as plasma apelin levels are often elevated in hyperinsulinemic states such as obesity.[13] The insulin signaling pathway stimulates apelin expression through the activation of phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and MAPK pathways.[13] Furthermore, there is evidence that insulin-induced apelin expression is also mediated by HIF-1α.[14]
Glucocorticoid Signaling
Glucocorticoids, such as dexamethasone, have an inhibitory effect on apelin gene expression in adipocytes.[12] This suggests a potential counter-regulatory mechanism to the stimulatory effect of insulin. The suppression of apelin production by high glucocorticoid levels may contribute to the pathophysiology of obesity-related hypertension.[12]
Hypoxia Signaling Pathway
As previously detailed, the hypoxia signaling pathway is a major regulator of apelin expression. The key steps involve the stabilization of HIF-1α under low oxygen conditions, its nuclear translocation, and its binding to the HRE in the first intron of the apelin gene, leading to increased transcription.
-
Diagram of the Hypoxia Signaling Pathway Regulating Apelin Expression
Inflammatory Signaling
Inflammatory stimuli can also modulate apelin expression. For instance, in the context of inflammatory pain, apelin gene expression is altered in the spinal cord and brain. While the precise transcription factors mediating this response are still being fully elucidated, it highlights the link between inflammation and the apelin system.
Data Presentation: Quantitative Analysis of Preproapelin Gene Expression
The following tables summarize quantitative data from various studies on the regulation of preproapelin mRNA expression.
| Stimulus | Cell/Tissue Type | Fold Change in Apelin mRNA | Reference |
| Hypoxia (1% O₂) | 3T3-L1 Adipocytes | >25-fold increase | [4] |
| Hypoxia (1% O₂) | Human Adipocytes (SGBS) | Significant increase | [1] |
| Insulin (1-100 nM) | 3T3-L1 Adipocytes | Dose-dependent increase | [12] |
| Dexamethasone (0.1-100 nM) | 3T3-L1 Adipocytes | Dose-dependent decrease | [12] |
| Fasting | Mouse Adipocytes | Strongly inhibited | [13] |
| Refeeding after Fasting | Mouse Adipocytes | Recovered to normal levels | [13] |
| Transcription Factor Modulation | Cell Type | Effect on Apelin Expression | Reference |
| Overexpression of HIF-1α | Endothelial Cells | Increased transcriptional activity of apelin reporter | [2] |
| siRNA-mediated knockdown of HIF-1α | Endothelial Cells | Abolished hypoxia-induced apelin expression | [2] |
| Overexpression of USF-1/-2 | Breast Cells | Up-regulated basal and inducible apelin transcription | [6] |
| Overexpression of ATF4 | Hepatocytes | Decreased apelin expression | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transcriptional regulation of the preproapelin gene.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to determine the in vivo association of a specific transcription factor with a particular genomic region, such as the preproapelin promoter or introns.
-
Objective: To investigate the binding of a transcription factor (e.g., HIF-1α) to the apelin gene locus.
-
Experimental Workflow:
Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) assay.
-
Detailed Protocol:
-
Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Nuclei Isolation: Harvest cells and lyse them in a buffer containing a non-ionic detergent to release nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Analysis: Quantify the amount of precipitated apelin promoter/intron DNA using quantitative real-time PCR (qPCR) with primers flanking the putative binding site.
-
Luciferase Reporter Assay
This assay is used to measure the activity of the preproapelin gene promoter in response to various stimuli or the overexpression/knockdown of transcription factors.
-
Objective: To quantify the transcriptional activity of the apelin promoter.
-
Experimental Workflow:
Caption: Workflow for a luciferase reporter assay to measure promoter activity.
-
Detailed Protocol:
-
Construct Generation: Amplify the desired length of the preproapelin gene promoter using PCR and clone it into a reporter vector upstream of the firefly luciferase gene.
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Transfect the cells with the apelin promoter-luciferase construct using a suitable transfection reagent. Co-transfect with a Renilla luciferase vector for normalization of transfection efficiency.
-
Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., insulin, hypoxia) or co-transfect with expression vectors for transcription factors.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent to quench the firefly reaction and activate the Renilla luciferase, and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to accurately measure the relative or absolute quantity of preproapelin mRNA in different experimental conditions.
-
Objective: To quantify apelin mRNA levels.
-
Detailed Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit or TRIzol reagent.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a multi-well plate containing the cDNA template, forward and reverse primers specific for the apelin gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe. Also include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) value for both the apelin gene and the housekeeping gene. Calculate the relative expression of apelin mRNA using the ΔΔCt method.
-
Conclusion and Future Directions
The transcriptional regulation of the preproapelin gene is a multifaceted process involving a network of transcription factors and signaling pathways that respond to a wide array of physiological cues. Key activators such as HIF-1α and USFs, and repressors like ATF4, provide a framework for understanding how apelin expression is finely tuned. The elucidation of these regulatory mechanisms has been made possible through the application of powerful molecular biology techniques, including ChIP, luciferase reporter assays, and qPCR.
For drug development professionals, a deep understanding of these pathways is critical for identifying novel targets to modulate apelin expression. For instance, small molecules that stabilize HIF-1α could be explored for conditions where increased apelin is beneficial, such as in certain cardiovascular diseases. Conversely, inhibitors of pathways that upregulate apelin might be relevant in specific cancer contexts where apelin promotes tumor progression.
Future research should focus on further delineating the interplay between different transcription factors on the apelin promoter, identifying novel regulatory elements, and exploring the epigenetic mechanisms, such as histone modifications and DNA methylation, that may also govern preproapelin gene expression. A more complete picture of this intricate regulatory network will undoubtedly pave the way for innovative therapeutic interventions targeting the apelin system.
References
- 1. Hypoxia induces apelin expression in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-induced apelin expression regulates endothelial cell proliferation and regenerative angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Transcriptional regulation of the rat apelin receptor gene: promoter cloning and identification of an Sp1 site necessary for promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 6. Characterization of the 5'-regulatory regions of the rat and human apelin genes and regulation of breast apelin by USF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA binding of USF is required for specific E-box dependent gene activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apelin is transcriptionally regulated by ER stress-induced ATF4 expression via a p38 MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. HIF-1 regulates hypoxia- and insulin-induced expression of apelin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Solid-Phase Synthesis of Apelin-12 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-12 is a small, endogenous peptide that acts as a ligand for the G protein-coupled receptor APJ. The apelin/APJ system is implicated in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, making it a significant target for drug discovery and development.[1][2] This document provides a detailed protocol for the chemical synthesis of Apelin-12 acetate (B1210297) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.
Materials and Reagents
Solid-Phase Peptide Synthesis
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin (0.54 mmol/g) | Commercial Supplier | Synthesis Grade |
| Fmoc-Phe-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-Pro-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-Met-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-Gly-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-Lys(Boc)-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-His(Trt)-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-Ser(tBu)-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-Leu-OH | Commercial Supplier | Synthesis Grade |
| Fmoc-Arg(Pbf)-OH | Commercial Supplier | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Commercial Supplier | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercial Supplier | ACS Grade |
| Piperidine (B6355638) | Commercial Supplier | ACS Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Commercial Supplier | Peptide Synthesis Grade |
| HBTU (HBTU) | Commercial Supplier | Peptide Synthesis Grade |
| HOBt (HOBt) | Commercial Supplier | Peptide Synthesis Grade |
Cleavage and Purification
| Reagent | Supplier | Grade |
| Trifluoroacetic acid (TFA) | Commercial Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Commercial Supplier | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Commercial Supplier | Reagent Grade |
| Diethyl ether | Commercial Supplier | ACS Grade, anhydrous |
| Acetonitrile (ACN) | Commercial Supplier | HPLC Grade |
| Water | In-house | Deionized, 18 MΩ·cm |
Experimental Protocols
Solid-Phase Synthesis of Apelin-12
The synthesis of Apelin-12 (Sequence: Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) is performed on a Rink Amide resin to yield a C-terminally amidated peptide. The process involves sequential deprotection of the Fmoc group and coupling of the corresponding Fmoc-protected amino acid.
1. Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading capacity) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation mixture and allow it to react for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
4. Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the Apelin-12 sequence, starting from the C-terminal Phenylalanine and proceeding to the N-terminal Arginine. The side-chain protecting groups used are Pbf for Arginine, Boc for Lysine, Trt for Histidine, and tBu for Serine.
Table 1: Amino Acid Sequence and Protecting Groups for Apelin-12 Synthesis
| Position | Amino Acid | Side-Chain Protecting Group |
| 1 | Arg | Pbf |
| 2 | Pro | None |
| 3 | Arg | Pbf |
| 4 | Leu | None |
| 5 | Ser | tBu |
| 6 | His | Trt |
| 7 | Lys | Boc |
| 8 | Gly | None |
| 9 | Pro | None |
| 10 | Met | None |
| 11 | Pro | None |
| 12 | Phe | None |
Cleavage and Deprotection
1. Resin Preparation for Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), and dry it under vacuum.
2. Cleavage from Resin and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v).[3]
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4]
3. Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide pellet under a stream of nitrogen.
Purification and Characterization
1. HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of Buffer A (see Table 2).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Elute the peptide using a linear gradient of Buffer B (see Table 2). The specific gradient will need to be optimized but a general starting point is a linear gradient from 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the purified Apelin-12.
Table 2: HPLC Buffers
| Buffer | Composition |
| Buffer A | 0.1% TFA in Water |
| Buffer B | 0.1% TFA in Acetonitrile |
2. Lyophilization:
-
Combine the pure fractions and lyophilize them to obtain the final Apelin-12 acetate as a white, fluffy powder.
3. Characterization:
-
Confirm the identity and purity of the synthesized peptide using analytical HPLC and mass spectrometry.
Table 3: Expected Quantitative Data for Apelin-12 Synthesis
| Parameter | Expected Value |
| Crude Yield | 70-90% |
| Purity after HPLC | >95% |
| Molecular Weight | Calculated: 1553.9 g/mol , Observed (ESI-MS): [M+H]⁺ ≈ 1554.9 m/z |
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Apelin-12 Signaling Pathway
Apelin-12 binds to its receptor, APJ, which is a G protein-coupled receptor. This binding event triggers a cascade of intracellular signaling pathways that are dependent on the specific G protein subunits activated (Gαi, Gαq, and Gα13).[1][5] These pathways ultimately regulate various cellular processes.
Caption: Simplified signaling pathway of Apelin-12 via the APJ receptor.
References
Apelin-12 Acetate In Vitro Bioassays Using HUVEC Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin, a peptide identified as the endogenous ligand for the G protein-coupled receptor APJ, plays a crucial role in various physiological and pathological processes, including angiogenesis, cardiovascular regulation, and fluid homeostasis.[1] The Apelin/APJ system is predominantly expressed in the cardiovascular system, with apelin being highly expressed in endothelial cells.[2] Apelin-12, a shorter isoform of the apelin peptide, has demonstrated significant biological activity, making it a key target for research and drug development. This document provides detailed protocols for in vitro bioassays using Human Umbilical Vein Endothelial Cells (HUVEC) to characterize the biological effects of Apelin-12 acetate (B1210297). These assays are fundamental for screening potential therapeutic agents that modulate the Apelin/APJ signaling pathway.
Apelin-12 Signaling in HUVEC Cells
Apelin-12 binding to its receptor, APJ, on the surface of HUVEC cells triggers a cascade of intracellular signaling events. This activation primarily occurs through Gαi-protein coupling, leading to the modulation of several downstream pathways that collectively promote endothelial cell proliferation, migration, and tube formation – key events in angiogenesis.[1][3]
The primary signaling pathways activated by Apelin-12 in HUVEC cells include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and migration.
-
MAPK/ERK Pathway: The ERK1/2 cascade is a critical regulator of cell proliferation and differentiation.[1]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also implicated in endothelial cell responses to apelin.[1][4]
-
AMPK/SIRT1 Pathway: This pathway has been shown to be involved in the protective effects of apelin against endothelial cell senescence.[2]
Below is a diagram illustrating the key signaling cascades initiated by Apelin-12 in HUVEC cells.
Caption: Apelin-12 signaling pathways in HUVEC cells.
Quantitative Data Summary
The following tables summarize typical concentrations and observed effects of this compound in various HUVEC bioassays based on published literature.
Table 1: this compound Concentrations for HUVEC Bioassays
| Assay Type | Apelin-12 Concentration Range | Incubation Time | Reference |
| Proliferation | 20 nM - 1 µM | 48 - 168 hours | [5][6] |
| Migration | 20 nM - 1 µM | 4 - 22 hours | [5] |
| Tube Formation | 20 nM - 1 µM | 4 - 24 hours | [5] |
| Anti-senescence | 1 µM | 24 - 48 hours | [2] |
Table 2: Summary of Apelin-12 Effects on HUVEC Functions
| Biological Effect | Assay | Key Findings | Reference |
| Increased Proliferation | Cell Viability/Counting | Dose-dependent increase in HUVEC proliferation. | [5] |
| Enhanced Migration | Boyden Chamber/Wound Healing | Promotes directional migration of HUVEC. | [5] |
| Promoted Angiogenesis | Tube Formation Assay | Induces the formation of capillary-like structures. | [5] |
| Protection from Senescence | SA-β-Gal Staining | Attenuates Angiotensin II-induced senescence. | [2] |
Experimental Protocols
Detailed methodologies for key in vitro bioassays are provided below.
HUVEC Proliferation Assay
This assay measures the effect of this compound on the proliferation of HUVEC cells.
Workflow Diagram:
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Apelin/APJ axis improves angiotensin II-induced endothelial cell senescence through AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Client Challenge [elifesciences.org]
- 4. miR-503/Apelin-12 mediates high glucose-induced microvascular endothelial cells injury via JNK and p38MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Administration of Apelin-12 Acetate in a Mouse Model of Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Apelin-12 acetate (B1210297) in a mouse model of heart failure. This document is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Apelin-12 in preclinical settings.
Introduction
Apelin is an endogenous peptide that, along with its receptor APJ, forms a critical signaling pathway in the cardiovascular system. The apelin system is a key regulator of cardiac function and blood pressure.[1][2] Studies have shown that apelin is a potent inotrope, meaning it increases the force of heart muscle contractions, and also acts as a vasodilator, relaxing blood vessels to reduce blood pressure.[3][4][5] In the context of heart failure, where cardiac function is impaired, the apelin system presents a promising therapeutic target.[1][6] Plasma apelin levels have been observed to decrease as heart failure progresses, suggesting that supplementation with exogenous apelin could be beneficial.[1] Preclinical studies in various animal models of heart failure have demonstrated that administration of apelin peptides, including Apelin-12, can improve cardiac contractility, prevent adverse cardiac remodeling, and reduce mortality.[1][5]
Key Experimental Protocols
Induction of Heart Failure in a Mouse Model
Several methods can be employed to induce heart failure in mice, each mimicking different aspects of the human condition. The choice of model depends on the specific research question.
a) Angiotensin II (Ang II)-Induced Cardiac Hypertrophy and Failure:
-
Principle: Continuous infusion of Ang II, a potent vasoconstrictor and pro-hypertrophic agent, leads to pressure overload, cardiac hypertrophy, and eventual heart failure.[7] This model is relevant for studying heart failure associated with hypertension.
-
Protocol:
-
Anesthetize adult male C57BL/6 mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or avertin).
-
Implant a mini-osmotic pump (e.g., Alzet) subcutaneously in the back of the mouse.
-
The pump should be filled with Ang II solution to deliver a constant infusion rate (e.g., 1.44 mg/kg/day) for a specified period (e.g., 2-4 weeks) to induce cardiac hypertrophy and dysfunction.[7]
-
A control group should receive a mini-pump containing a vehicle solution (e.g., sterile saline).
-
b) Myocardial Infarction (MI) via Left Anterior Descending (LAD) Coronary Artery Ligation:
-
Principle: Surgical ligation of the LAD coronary artery induces an ischemic event, leading to myocardial cell death, scar formation, and subsequent left ventricular remodeling and failure. This model represents heart failure of ischemic etiology.
-
Protocol:
-
Anesthetize and intubate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a fine suture (e.g., 8-0 nylon). Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Close the chest cavity and allow the mouse to recover.
-
Sham-operated control animals undergo the same surgical procedure without the LAD ligation.
-
c) Pressure Overload-Induced Heart Failure via Aortic Banding (AB):
-
Principle: Constriction of the aorta increases the afterload on the left ventricle, leading to compensatory hypertrophy that can progress to heart failure.[8]
-
Protocol:
-
Anesthetize and intubate the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., 7-0 silk suture) around the aorta between the innominate and left common carotid arteries.
-
Tie the ligature around a needle of a specific gauge (e.g., 27-gauge) placed alongside the aorta.
-
Remove the needle to create a defined constriction.
-
Close the chest and allow for recovery. Sham-operated controls undergo the same procedure without the aortic constriction.[8]
-
Administration of Apelin-12 Acetate
-
Preparation of this compound: Dissolve this compound powder in a sterile, pyrogen-free vehicle such as saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: This is a common and relatively simple method for systemic delivery.[9]
-
Intravenous (i.v.) Injection: Can be used for acute administration to observe immediate effects.
-
Continuous Infusion via Mini-osmotic Pump: This method provides sustained delivery of Apelin-12, which is advantageous given the short half-life of apelin peptides.[10][11]
-
-
Dosage and Duration: The optimal dosage and duration of treatment will vary depending on the heart failure model and the specific research aims. Published studies have used a range of doses. For example, in a model of Ang II-induced hypertrophy, a cyclic Apelin-12 analog was used.[7] In a dilated cardiomyopathy model, [Pyr1]apelin-13 was administered at 2 mg/kg/day for 3 weeks via continuous infusion.[10] A meta-analysis of studies suggests that early administration of apelin following myocardial injury can be beneficial.[5]
Assessment of Cardiac Function
-
Echocardiography: This non-invasive imaging technique is essential for serially monitoring cardiac function in the same animal over time.
-
Procedure: Anesthetize the mouse lightly and perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Key Parameters:
-
Ejection Fraction (EF%): The percentage of blood ejected from the left ventricle with each contraction. A key indicator of systolic function.
-
Fractional Shortening (FS%): The percentage change in the left ventricular internal diameter between diastole and systole. Another measure of systolic function.[3]
-
Left Ventricular End-Diastolic Diameter (LVEDD) and Left Ventricular End-Systolic Diameter (LVESD): Measures of ventricular chamber size.
-
Heart Rate (HR).
-
-
-
Invasive Hemodynamic Measurements: This provides a more direct and detailed assessment of cardiac function but is typically a terminal procedure.
-
Procedure: Anesthetize the mouse and insert a pressure-volume (PV) catheter (e.g., 1.4-Fr) into the left ventricle via the right carotid artery.[9]
-
Key Parameters:
-
Left Ventricular Systolic Pressure (LVSP). [5]
-
Left Ventricular End-Diastolic Pressure (LVEDP): An indicator of diastolic function and filling pressure.[5]
-
Maximal rate of pressure development (+dP/dt max) and relaxation (-dP/dt max): Measures of contractility and relaxation.[5]
-
Cardiac Output (CO) and Stroke Volume (SV). [12]
-
-
-
Histological Analysis:
-
Procedure: At the end of the study, euthanize the mice and excise the hearts. Fix the hearts in formalin, embed in paraffin, and section for staining.
-
Stains:
-
Hematoxylin and Eosin (H&E): To assess overall cardiac morphology and myocyte size.[7]
-
Masson's Trichrome or Picrosirius Red: To quantify cardiac fibrosis.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of apelin administration in mouse models of heart failure.
Table 1: Effect of Apelin on Cardiac Function in a Diabetic Mouse Model of Cardiomyopathy [12]
| Parameter | C57 (Control) | kkAy (Diabetic) | kkAy + Apelin |
| Stroke Volume (SV) (μL) | 36.09 ± 6.07 | 29.09 ± 2.07 | 39.85 ± 4.56 |
| Cardiac Output (CO) (mL/min) | 22.25 ± 4.68 | 16.47 ± 1.87 | 25.00 ± 4.61 |
| Left Ventricular Ejection Fraction (LVEF) (%) | 80.33 ± 1.35 | 69.50 ± 5.03 | - |
| Left Ventricular Fractional Shortening (LVFS) (%) | 45.73 ± 2.41 | 34.93 ± 2.77 | - |
Data are presented as mean ± SEM.
Table 2: Effect of [Pyr1]apelin-13 in a Mouse Model of Dilated Cardiomyopathy [10]
| Parameter | Wild-Type (WT) | mActin-Tg (Vehicle) | mActin-Tg + [Pyr1]apelin-13 |
| Ejection Fraction (EF) (%) | Significantly higher than mActin-Tg | Decreased | Significantly improved |
| Stroke Volume (SV) | Significantly higher than mActin-Tg | Decreased | Significantly improved |
| Total Peripheral Resistance (TPR) | Significantly lower than mActin-Tg | Increased | Corrected |
Table 3: Meta-Analysis of Apelin Administration in Animal Models of Myocardial Injury [5]
| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value |
| +dp/dt | 2.36 | 1.58 to 3.15 | < 0.001 |
| -dp/dt | -3.31 | -4.46 to -2.17 | < 0.001 |
| Ejection Fraction (EF) | 0.79 | 0.15 to 1.44 | 0.02 |
| Left Ventricular Systolic Pressure (LVSP) | 2.09 | 0.82 to 3.36 | < 0.001 |
| Left Ventricular End-Diastolic Pressure (LVEDP) | -1.85 | -2.81 to -0.88 | < 0.001 |
| Heart Rate (HR) | -0.12 | -0.82 to -0.58 | 0.73 |
Visualizations
Apelin Signaling Pathway in Cardiomyocytes
Caption: Apelin-12 signaling pathway in cardiomyocytes.
Experimental Workflow for Apelin-12 Administration in a Mouse Model of Heart Failure
Caption: Experimental workflow for Apelin-12 administration.
Logical Flow of a Preclinical Study on Apelin-12 in Heart Failuredot
References
- 1. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Apelin-APJ System in the Evolution of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous regulation of cardiovascular function by apelin-APJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Early Administration of Apelin Could Prevent Heart Failure Following Myocardial Injury; A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pathway discovered at Stanford provides insight into heart disease [med.stanford.edu]
- 7. 1,12-cyclic apelin-12 ameliorates Ang II and Apelin-13-induced cardiac hypertrophy by reducing mitochondrial oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. umc.edu [umc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Apelin-12 and its structural analog enhance antioxidant defense in experimental myocardial ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apelin/APJ relieve diabetic cardiomyopathy by reducing microvascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Apelin-12 and its Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin peptides are a family of endogenous ligands for the G-protein coupled receptor APJ. The apelin/APJ system is involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3][4][5] Apelin is synthesized as a 77-amino acid prepropeptide, which is processed into several active isoforms, with Apelin-12, Apelin-13, and Apelin-36 being some of the predominant forms.[3][6] Understanding the in vivo processing and metabolism of these peptides is crucial for elucidating their biological roles and for the development of novel therapeutics targeting the apelin system. Mass spectrometry has emerged as a powerful tool for the specific and sensitive quantification of apelin isoforms and their metabolites, overcoming the limitations of traditional immunoassays which can lack specificity.[6][7][8][9] This application note provides detailed protocols for the analysis of Apelin-12 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Apelin Signaling Pathway
The binding of apelin peptides to the APJ receptor activates several downstream signaling cascades. These pathways are integral to the diverse physiological effects of apelin. Key signaling pathways include the activation of G-proteins, leading to downstream effects on the ERK1/2, PI3K/AKT, and AMPK pathways.[1][2] These pathways are involved in processes such as cell proliferation, survival, and metabolism.[10][11][12][13][14]
References
- 1. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. KEGG PATHWAY: Apelin signaling pathway - Reference pathway [kegg.jp]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Apelin and energy metabolism [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Decoding Apelin: Its Role in Metabolic Programming, Fetal Growth, and Gestational Complications [mdpi.com]
Application Notes and Protocols for In Vivo Imaging of Apelin-12 Receptor Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a G-protein coupled receptor, and its endogenous ligand, apelin, constitute a critical signaling pathway implicated in a diverse range of physiological and pathological processes.[1][2] These include cardiovascular function, angiogenesis, fluid homeostasis, and energy metabolism.[2][3] Notably, the Apelin/APJ system is overexpressed in various disease states, including cancer and cardiovascular diseases, making it a promising target for diagnostic imaging and therapeutic intervention.[1][4] This document provides detailed application notes and protocols for the in vivo imaging of Apelin-12 receptor distribution using positron emission tomography (PET) with a specific focus on the novel radiotracer, [68Ga]Ga-AP747.
Quantitative Data Summary
The following tables summarize key quantitative data for radiolabeled apelin analogs targeting the APJ receptor.
Table 1: Binding Affinity of Apelin Analogs to APJ Receptor
| Compound | Kd (nM) | Cell Line/Tissue | Reference |
| [67Ga]Ga-AP747 | 11.8 ± 2.8 | T84 (human colon adenocarcinoma) | [5] |
| [125I]-(Pyr1)Apelin-13 | 0.35 ± 0.08 | Human left ventricle | [6] |
| Apelin-36 | 1.735 | HEK293-APJ | [7] |
| Elabela-32 | 1.343 | HEK293-APJ | [7] |
| Apelin-13 | 8.336 | HEK293-APJ | [7] |
| Apelin-17 | 4.651 | HEK293-APJ | [7] |
Table 2: Ex Vivo Biodistribution of [68Ga]Ga-AP747 in Healthy Mice
Data presented as percentage of injected dose (%ID) at 120 minutes post-injection.
| Organ | %ID |
| Bladder | 88.3 ± 5.0 |
| Kidneys | 1.04 ± 0.2 |
| Liver | 0.35 ± 0.03 |
| Lungs | 0.06 ± 0.02 |
| Brain | 0.02 ± 0.001 |
Data adapted from Louis et al., 2023.[1]
Signaling Pathway
The binding of apelin to the APJ receptor initiates a cascade of downstream signaling events. The receptor primarily couples to Gαi proteins, leading to the activation of several key pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play crucial roles in cell survival, proliferation, migration, and angiogenesis.
Caption: Apelin-12 receptor signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of Apelin-F13A-NODAGA (AP747) Precursor
This protocol describes the conjugation of the chelator NODAGA-NHS ester to the apelin analog, Apelin-F13A.
Materials:
-
Apelin-F13A (Merck Millipore)
-
NODA-GA-NHS ester (CheMatech)
-
0.2 mol/L Bicarbonate buffer
-
tC18 Sep-Pak cartridge (Waters)
-
HPLC-grade absolute ethanol (B145695) (VWR)
-
HPLC-grade water (VWR)
Procedure:
-
Dissolve 1 mg of Apelin-F13A in 700 µL of 0.2 mol/L bicarbonate buffer.
-
Add 10 equivalents (14 mg) of NODA-GA-NHS ester to the Apelin-F13A solution.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Load the reaction mixture onto a pre-conditioned tC18 Sep-Pak cartridge.
-
Wash the cartridge with HPLC-grade water to remove unconjugated NODAGA-NHS ester.
-
Elute the conjugated peptide (Apelin-F13A-NODAGA) with 500 µL of HPLC-grade absolute ethanol.
-
Evaporate the ethanol at room temperature under a gentle stream of nitrogen.
-
Reconstitute the dried conjugate in 500 µL of HPLC-grade water.
-
Store aliquots at -20°C.
Protocol 2: Radiolabeling of AP747 with Gallium-68
This protocol outlines the manual radiolabeling of the AP747 precursor with 68Ga.
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl
-
1.25 M Sodium acetate (B1210297) solution
-
Apelin-F13A-NODAGA (AP747) precursor from Protocol 1
-
HEPES buffer (0.025 M, pH 4.0)
-
HEPES buffer (2 M)
-
Sterile filter (0.22 µm)
Procedure:
-
Elute the 68Ge/68Ga generator with 1 mL of 0.1 M HCl to obtain 68GaCl3.
-
Adjust the pH of the 68GaCl3 solution to 3.5-4.0 by adding approximately 85 µL of 1.25 M sodium acetate solution.
-
Add a solution of the AP747 precursor (10-20 µg) in HEPES buffer (0.025 M, pH 4.0) to the pH-adjusted 68Ga solution.
-
Incubate the reaction mixture for 7 minutes at room temperature.
-
After incubation, adjust the pH to 7.0 by adding approximately 150 µL of 2 M HEPES buffer.
-
Pass the final solution through a 0.22 µm sterile filter for sterilization.
-
Perform quality control (radiochemical purity) using radio-TLC or radio-HPLC. A radiochemical purity of >95% is required for in vivo use.[4]
Protocol 3: In Vivo PET/CT Imaging in a Mouse Model of Cancer
This protocol provides a general workflow for performing in vivo PET/CT imaging of APJ receptor distribution in a tumor-bearing mouse model.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Subcutaneous xenograft of a human cancer cell line with known APJ receptor expression (e.g., T84 colon adenocarcinoma).
Materials:
-
[68Ga]Ga-AP747 (from Protocol 2)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Tracer Administration: Administer approximately 4-6 MBq of [68Ga]Ga-AP747 in 100-150 µL of sterile saline via intravenous tail vein injection.
-
Image Acquisition:
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction (e.g., 50 kVp, 1 mA, 120 projections).
-
Immediately following the CT scan, acquire a dynamic or static PET scan. For dynamic imaging, acquire data continuously for 60-120 minutes post-injection. For static imaging, a 10-20 minute acquisition at 60 minutes post-injection is typical.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs on the co-registered images.
-
Quantify the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Experimental Workflow Visualization
Caption: Experimental workflow for in vivo APJ imaging.
References
- 1. Design and preclinical evaluation of a novel apelin-based PET radiotracer targeting APJ receptor for molecular imaging of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of APJ Receptor Expression Following Apelin-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Western blot analysis of Apelin Receptor (APJ) expression in response to Apelin-12 treatment. This document includes experimental workflows, data presentation guidelines, and visual representations of key processes to facilitate reproducible and accurate results in the study of the Apelin/APJ signaling system.
Introduction
The Apelin/APJ system is a critical signaling pathway involved in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis. The APJ receptor, a G protein-coupled receptor (GPCR), is activated by various endogenous peptide ligands, including Apelin-12. Understanding the regulation of APJ receptor expression following agonist stimulation is crucial for elucidating the downstream effects and potential therapeutic applications of targeting this system. Western blotting is a widely used technique to detect and quantify changes in protein expression, providing valuable insights into the cellular response to Apelin-12.
Data Presentation
Consistent and clear data presentation is essential for the interpretation and comparison of experimental results. Quantitative data from Western blot analysis should be organized into structured tables. Densitometric analysis of protein bands, normalized to a loading control (e.g., β-actin, GAPDH), allows for the determination of relative protein expression.
Table 1: Illustrative Data on APJ Receptor Expression Following Apelin-12 Treatment
The following table presents representative data on the change in APJ receptor protein levels in a hypothetical cell culture experiment following treatment with 100 nM Apelin-12 over a 24-hour time course. This data is illustrative and intended to serve as a template for presenting experimental findings. Prolonged agonist stimulation of GPCRs often leads to receptor downregulation as a mechanism of desensitization.
| Treatment Time (hours) | Fold Change in APJ Receptor Expression (Normalized to 0h) | Standard Deviation |
| 0 | 1.00 | 0.00 |
| 1 | 0.95 | 0.08 |
| 4 | 0.78 | 0.12 |
| 8 | 0.62 | 0.09 |
| 12 | 0.45 | 0.07 |
| 24 | 0.31 | 0.05 |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine APJ receptor expression after Apelin-12 treatment.
I. Cell Culture and Apelin-12 Treatment
-
Cell Line Selection: Choose a cell line endogenously expressing the APJ receptor (e.g., HEK293, HUVEC, or a relevant cardiovascular cell line).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Apelin-12 Treatment:
-
Prepare a stock solution of Apelin-12 (e.g., 1 mM in sterile water or appropriate solvent).
-
Dilute the Apelin-12 stock solution in serum-free cell culture medium to the desired final concentration (e.g., 100 nM).
-
Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the Apelin-12 treatment medium to the cells. For a time-course experiment, add the treatment medium at staggered intervals to ensure all samples are harvested simultaneously. Include an untreated control (0h time point or vehicle control).
-
II. Protein Extraction (Cell Lysis)
-
Cell Lysis Buffer Preparation:
-
RIPA Buffer (Radioimmunoprecipitation assay buffer): A common and effective lysis buffer for membrane proteins.
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Protease and Phosphatase Inhibitor Cocktails: Immediately before use, add protease and phosphatase inhibitor cocktails to the lysis buffer to prevent protein degradation and dephosphorylation.
-
-
Lysis Procedure:
-
After the desired treatment time, place the cell culture plates on ice.
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, dilute the protein lysates with lysis buffer to ensure all samples have the same concentration.
-
Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some multi-pass membrane proteins like GPCRs, boiling can cause aggregation. An alternative is to incubate at 37°C for 30 minutes. Optimization may be required.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel. The molecular weight of the APJ receptor is approximately 42-55 kDa, and a 10% or 12% gel provides good resolution for this size range.
-
Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol (B129727) before use (for PVDF).
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour for wet transfer).
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the APJ receptor diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing for Loading Control:
-
To normalize the data, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Alternatively, run duplicate gels or cut the membrane if the molecular weights of the target protein and loading control are sufficiently different.
-
V. Data Analysis
-
Densitometry: Quantify the band intensity for the APJ receptor and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the APJ receptor to the corresponding loading control band intensity for each sample.
-
Relative Quantification: Express the normalized APJ receptor expression as a fold change relative to the untreated control (0h time point).
Visualizations
Apelin-12/APJ Signaling Pathway
Caption: Apelin-12/APJ Receptor Signaling Cascade.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Experimental Workflow.
Troubleshooting & Optimization
Solubility issues and proper handling of Apelin-12 acetate powder
Answering the user's request.## Technical Support Center: Apelin-12 Acetate (B1210297)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Apelin-12 acetate powder.
Frequently Asked Questions (FAQs)
Q1: What is Apelin-12?
A1: Apelin-12 is a 12-amino acid peptide fragment that is an endogenous agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1][2] It is one of the most potent fragments of the apelin peptide and is involved in various physiological processes, including the regulation of cardiovascular function, fluid homeostasis, and cell proliferation.[3][4]
Q2: How should I properly store this compound powder and its solutions?
A2: Proper storage is critical to maintain the stability and activity of the peptide. Recommendations are summarized in the table below. For reconstituted solutions, it is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][4]
Q3: What is the best solvent to reconstitute this compound powder?
A3: this compound is soluble in aqueous buffers like PBS (pH 7.2).[1][2] For in vivo studies, physiological saline can be used.[5] If you encounter solubility issues, gentle warming or brief sonication may help facilitate dissolution.[6] It is generally reported as insoluble in organic solvents like DMF, DMSO, and Ethanol.[1][2]
Q4: How stable is this compound in solution?
A4: Once dissolved, the stability of this compound depends on the storage temperature. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is crucial to use the solution within these timeframes to ensure peptide integrity and experimental reproducibility. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.[1][4]
Q5: What is the primary signaling pathway activated by Apelin-12?
A5: Apelin-12 exerts its effects by binding to and activating the APJ receptor. This receptor is coupled to G proteins, primarily Gαi.[3] Activation of the Apelin/APJ pathway triggers several downstream cascades, including the PI3K/Akt pathway, which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation.[3][7] It can also modulate other pathways, such as the JNK and p38 MAPK pathways, to regulate processes like apoptosis.[8][9]
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Stability Notes |
| Powder (Lyophilized) | -20°C | ≥ 4 years | Store in a dry, dark place.[2][6] |
| 0 - 4°C | Short-term (days to weeks) | For temporary storage only.[6] | |
| Solution (Reconstituted) | -80°C | Up to 6 months | Recommended for long-term solution storage.[4] |
| -20°C | Up to 1 month | Suitable for short-term solution storage.[4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| PBS (pH 7.2) | 5 mg/mL | Recommended solvent for most applications.[1][2] |
| Physiological Saline | Not specified | Suitable for preparing solutions for in vivo administration.[5] |
| DMF, DMSO, Ethanol | Insoluble | These solvents are not recommended for reconstitution.[1][2] |
Troubleshooting Guides
Problem: The this compound powder is not dissolving in PBS.
-
Solution 1: Check Concentration: Ensure the target concentration does not exceed the recommended solubility of 5 mg/mL.
-
Solution 2: Facilitate Dissolution: Gently warm the solution to 37°C for a short period or use brief sonication to aid dissolution.[6]
-
Solution 3: pH Verification: Confirm that the pH of your PBS is 7.2, as pH can significantly impact the solubility of peptides.
-
Solution 4: Fresh Solvent: Use freshly prepared, sterile PBS to avoid issues with buffer degradation or contamination.
Problem: I am observing precipitation in my stock solution after a freeze-thaw cycle.
-
Cause: Repeated freezing and thawing can cause peptides to aggregate and precipitate, reducing their effective concentration and activity.
-
Solution: When you first reconstitute the powder, immediately create single-use aliquots. This ensures that you only thaw the volume needed for a specific experiment, preserving the integrity of the remaining stock.[1]
Problem: My experimental results are inconsistent or show no effect.
-
Solution 1: Check Peptide Activity: Ensure the peptide has not degraded due to improper storage or handling. Use a fresh aliquot from a properly stored stock solution.
-
Solution 2: Verify Dosing: Apelin-12 is potent, and its effects are dose-dependent. For in vitro studies, concentrations typically range from 0.01 µM to 1 µM.[1] For in vivo studies in rats, doses between 15 µg/kg and 0.35 µmol/kg have been reported to be effective.[1][10]
-
Solution 3: Review Protocol: Ensure all experimental parameters, including incubation times, cell densities, and animal models, are appropriate for studying the Apelin/APJ system.
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
-
Pre-Requisites: Before opening, bring the vial of this compound powder to room temperature.
-
Calculation: The molecular weight of this compound is approximately 1482.77 g/mol .[6] To prepare a 1 mM stock solution from 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.001 mol/L * 1482.77 g/mol ) = 0.000674 L
-
Volume (µL) = 674 µL
-
-
Reconstitution: Using a sterile pipette, add 674 µL of sterile PBS (pH 7.2) to the vial containing 1 mg of powder.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquoting: Dispense the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: General Method for In Vitro Cell-Based Assays (e.g., HUVECs)
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach the desired confluency.
-
Starvation (Optional): Depending on the assay, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Treatment Preparation: Thaw an aliquot of the Apelin-12 stock solution. Prepare serial dilutions in serum-free media to achieve the final desired concentrations (e.g., 100 nM - 1000 nM).[1]
-
Incubation: Remove the media from the cells and add the Apelin-12 treatment solutions. Incubate for the desired time period (e.g., 10-30 minutes for signaling studies).
-
Downstream Analysis: Following incubation, lyse the cells to collect protein for Western blotting (e.g., for p-Akt/Akt), or collect the supernatant to measure nitric oxide (NO) production using a Griess assay.
Protocol 3: General Method for In Vivo Administration in Rodents
-
Animal Model: Use an appropriate rodent model for the study (e.g., Wistar rats for cardiovascular studies).[10] All procedures must be approved by an institutional animal care and use committee.
-
Solution Preparation: Thaw an aliquot of Apelin-12 stock solution. Dilute it with sterile physiological saline to the final desired concentration for injection. The final volume should be suitable for the chosen administration route (e.g., 100-200 µL for intravenous injection).
-
Administration: Administer the Apelin-12 solution via the desired route. For acute cardiovascular effects, intravenous (IV) bolus injection is common.[10] Doses ranging from 15 µg/kg to 0.35 µmol/kg have been shown to be effective in rats.[1][10]
-
Monitoring and Analysis: Monitor the physiological response over time (e.g., blood pressure, heart rate).[1] At the end of the experiment, collect blood or tissue samples for further analysis (e.g., measurement of biomarkers, histological examination).
Signaling Pathway Visualization
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. KEGG PATHWAY: map04371 [genome.jp]
- 8. europeanreview.org [europeanreview.org]
- 9. NB-64-27168-50mg | this compound Clinisciences [clinisciences.com]
- 10. In vivo reduction of reperfusion injury to the heart with apelin-12 peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Apelin Receptor Desensitization in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Apelin receptor (APJ) desensitization in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Apelin receptor (APJ) desensitization and why is it a concern in cell-based assays?
A1: Apelin receptor (APJ) desensitization is a process where the receptor's response to a stimulus diminishes over time with continuous or repeated exposure to an agonist, such as apelin.[1][2] This is a critical concern in cell-based assays as it can lead to a reduction in the signal window, increased variability, and inaccurate pharmacological characterization of compounds. Sustained activation of APJ can trigger desensitization for various downstream signaling pathways, including cytoplasmic Ca2+ concentration, adenylyl cyclase activity, ERK, and Akt.[1]
Q2: What are the primary molecular mechanisms driving APJ desensitization?
A2: The primary mechanisms involve:
-
G protein-coupled receptor kinase (GRK) phosphorylation: Upon agonist binding, GRKs phosphorylate the intracellular domains of the APJ receptor.[1][3][4]
-
β-arrestin recruitment: This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.[1][5][6] β-arrestin binding sterically hinders the coupling of G proteins, thereby dampening the primary signaling cascade.[3][4]
-
Receptor internalization: β-arrestins also act as scaffolds, targeting the desensitized receptor for internalization into the cell via clathrin-coated vesicles.[1][2] This removes the receptor from the cell surface, further reducing its availability to bind to agonists.
Q3: Do different apelin peptides cause varying degrees of desensitization?
A3: Yes, different apelin isoforms can induce distinct signaling profiles and desensitization patterns, a phenomenon known as biased agonism.[5][7] For instance, Apelin-36 can lead to persistent desensitization by localizing the receptor to lysosomes via the Rab7 signaling pathway.[8] In contrast, Apelin-13 may cause transient desensitization by promoting rapid recycling of the receptor back to the cell surface through the Rab4 pathway.[8] Furthermore, the C-terminal phenylalanine of apelin is crucial for triggering receptor internalization and β-arrestin-dependent signaling.[5]
Q4: What is "biased agonism" at the Apelin receptor and how can it be leveraged to minimize desensitization?
A4: Biased agonism refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent).[5][7][9] By developing or utilizing biased agonists that favor G protein signaling with minimal β-arrestin recruitment, it is possible to achieve a desired therapeutic effect while reducing receptor desensitization and internalization.[10][11] For example, the novel biased agonist MM07 was shown to be significantly less potent in β-arrestin recruitment and internalization assays compared to [Pyr1]apelin-13, while maintaining comparable potency in a G protein-dependent assay.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in a functional assay (e.g., Calcium, cAMP). | Receptor desensitization due to prolonged agonist incubation. | Optimize incubation time; use shorter stimulation periods. For example, a 5-minute stimulation with [Pyr1]apelin-13 has been shown to cause a marked increase in ppERK staining.[1] |
| Cell health issues. | Ensure cells are healthy, within a proper passage number, and plated at the correct density. | |
| Incorrect assay setup. | Verify reagent concentrations, buffer composition, and instrument settings. | |
| High background signal. | Constitutive receptor activity. | This may be inherent to the cell line and receptor expression level. Consider using a different cell line or reducing the receptor expression level. |
| Reagent-related issues. | Check for autofluorescence of compounds or contamination of reagents. | |
| Inconsistent results between experiments. | Variable levels of receptor desensitization. | Standardize pre-incubation and stimulation times precisely. Consider using a biased agonist that induces less desensitization. |
| Cell passage number and density. | Maintain a consistent cell passage number and plating density for all experiments. | |
| Agonist potency appears lower than expected. | Receptor desensitization and internalization leading to a reduced number of available surface receptors. | Reduce the pre-incubation time with the agonist. Consider performing a time-course experiment to determine the optimal stimulation time before significant desensitization occurs. |
| Use of a less stable apelin peptide. | The pyroglutamylated form of apelin-13, [Pyr1]apelin-13, is more stable and potent.[12] |
Experimental Protocols & Data
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the Apelin receptor upon agonist stimulation, a key step in desensitization.
Methodology:
-
Cell Culture: Use a cell line co-expressing the Apelin receptor and a β-arrestin fusion protein (e.g., DiscoverRx PathHunter CHO-K1 AGTRL-1 Beta-Arrestin Cell Line).[13]
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a density optimized for the assay format.
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference agonist ([Pyr1]apelin-13).
-
Agonist Stimulation: Add the compounds to the cells and incubate for a pre-determined time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., DiscoveRx HitHunter cAMP assay).[14]
-
Data Analysis: Measure the signal (e.g., chemiluminescence) and plot the concentration-response curves to determine EC50 values.
Quantitative Data Summary:
| Ligand | β-Arrestin Recruitment (pEC50) | Reference |
| [Pyr1]apelin-13 | 8.59 ± 0.11 | [10] |
| MM07 (Biased Agonist) | 5.71 ± 0.10 | [10] |
| K17F | 7.87 ± 0.07 (β-arrestin 1) 7.85 ± 0.17 (β-arrestin 2) | [5] |
| K16P | 7.15 ± 0.03 (β-arrestin 1) 7.17 ± 0.04 (β-arrestin 2) | [5] |
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the Apelin receptor from the cell surface.
Methodology:
-
Cell Line: Utilize cells stably expressing a tagged Apelin receptor (e.g., N-terminus HA-tagged mouse APJ in HEK-293 cells).[1]
-
Antibody Labeling: Pre-incubate live cells with an antibody against the extracellular tag (e.g., anti-HA antibody) for 1 hour at 37°C.[1]
-
Agonist Treatment: Wash the cells and incubate with the desired concentration of agonist (e.g., 100 nM [Pyr1]apelin-13) for a specified time (e.g., 2 hours) to induce internalization.[1]
-
Fixation and Staining: Fix the cells and, for total receptor levels, permeabilize them. Stain with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using high-content imaging or fluorescence microscopy. Quantify the amount of cell surface versus internalized receptor.
Quantitative Data Summary:
| Ligand | Internalization (pEC50) | Reference |
| [Pyr1]apelin-13 | 9.28 ± 0.10 | [15] |
| CMF-019 (Biased Agonist) | 6.16 ± 0.21 | [15] |
cAMP Inhibition Assay
This assay measures the Gαi-mediated inhibition of adenylyl cyclase activity upon Apelin receptor activation.
Methodology:
-
Cell Line: Use a cell line expressing the Apelin receptor and engineered to report on cAMP levels (e.g., cAMP Hunter™ Gi cell lines).[14]
-
Forskolin (B1673556) Stimulation: Pre-treat cells with forskolin to stimulate cAMP production.
-
Agonist Treatment: Add the test compounds at various concentrations.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection: Use a competitive immunoassay with an enzyme fragment complementation system (e.g., DiscoveRx HitHunter cAMP Assay) to measure cAMP levels.
-
Data Analysis: Determine the IC50 values for the inhibition of forskolin-stimulated cAMP production.
Quantitative Data Summary:
| Ligand | cAMP Inhibition (pIC50) | Reference |
| [Pyr1]apelin-13 | 9.34 ± 0.15 | [15] |
| CMF-019 (Biased Agonist) | 10.00 ± 0.13 | [15] |
| BMS-986224 | 10.7 ± 0.2 | [16] |
Visualizations
References
- 1. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Epicatechin Is a Biased Ligand of Apelin Receptor [mdpi.com]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Apelin-12 Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apelin-12 acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What is Apelin-12 acetate and why is its bioavailability a concern?
Apelin-12 is a 12-amino acid peptide that acts as an endogenous agonist for the APJ receptor, a G protein-coupled receptor.[1][2] Activation of the APJ receptor by apelin peptides triggers a range of physiological effects, including vasodilation, positive inotropy (strengthening of heart muscle contraction), and regulation of fluid homeostasis.[1] However, like many therapeutic peptides, this compound suffers from poor bioavailability due to its susceptibility to enzymatic degradation by proteases in the body and rapid clearance from circulation. This short half-life limits its therapeutic efficacy, necessitating strategies to improve its stability and delivery to the target receptor.
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
Several strategies can be employed to improve the bioavailability of this compound. These can be broadly categorized as:
-
Chemical Modifications:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases the hydrodynamic volume of the molecule, shielding it from proteolytic enzymes and reducing renal clearance.
-
Lipidation: Conjugation of fatty acids to the peptide to increase its hydrophobicity and affinity for plasma proteins like albumin, thereby extending its circulation time.
-
Amino Acid Substitution: Replacing specific amino acids in the Apelin-12 sequence with unnatural amino acids or D-amino acids to confer resistance to enzymatic degradation.
-
-
Formulation Strategies:
-
Nanoformulation: Encapsulating this compound within nanoparticles (e.g., PLGA, liposomes) to protect it from degradation and potentially facilitate targeted delivery.
-
Prodrugs: Modifying the peptide into an inactive form that is converted to the active Apelin-12 in vivo, which can improve its absorption and distribution.
-
Q3: I am seeing rapid degradation of this compound in my in vitro plasma stability assay. What could be the cause and how can I troubleshoot this?
Rapid degradation in plasma is a common issue for peptides. Here are some potential causes and troubleshooting steps:
-
Protease Activity: Plasma contains numerous proteases that can cleave peptide bonds.
-
Troubleshooting:
-
Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your plasma samples before adding this compound.
-
Heat Inactivation: Heat-inactivate the plasma (e.g., 56°C for 30 minutes) to denature some of the proteases. However, be aware that this can also alter other plasma components.
-
Use Serum: In some cases, serum may have slightly lower proteolytic activity than plasma.
-
-
-
Sample Handling: Improper handling can introduce contaminants or lead to peptide adsorption.
-
Troubleshooting:
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide.[3]
-
Maintain Cold Chain: Keep all samples and reagents on ice during the experiment to reduce enzymatic activity.
-
pH Control: Ensure the pH of your buffers is appropriate and stable, as pH shifts can affect peptide stability.
-
-
Q4: My modified Apelin-12 analog shows improved plasma stability but poor oral bioavailability. What are the likely barriers and how can I address them?
Improved plasma stability is a crucial first step, but oral delivery presents additional challenges. The primary barriers to oral peptide bioavailability are:
-
Enzymatic Degradation in the Gastrointestinal (GI) Tract: The stomach and intestines contain a harsh environment with a wide range of digestive enzymes.
-
Poor Permeability Across the Intestinal Epithelium: The intestinal lining is a significant barrier for large and hydrophilic molecules like peptides.
Troubleshooting Strategies:
-
Enteric Coating: Formulate your peptide in an enteric-coated capsule or tablet that protects it from the acidic environment of the stomach and releases it in the more neutral pH of the small intestine.
-
Permeation Enhancers: Co-administer your peptide with permeation enhancers, which are compounds that can transiently open the tight junctions between intestinal cells to allow for paracellular transport.
-
Nanoformulation: Encapsulating the peptide in nanoparticles can protect it from degradation in the GI tract and the nanoparticles themselves may be taken up by the intestinal epithelium.
-
Further Chemical Modification: Consider modifications that increase the lipophilicity of your peptide to favor transcellular absorption.
Quantitative Data on Apelin-12 Bioavailability Enhancement Strategies
The following table summarizes published data on the half-life of various Apelin analogs and the effects of different bioavailability enhancement strategies. Direct oral bioavailability data for this compound is limited in the literature, highlighting the significant challenges in this area.
| Peptide/Formulation | Modification | Matrix | Half-life | Fold Improvement (vs. native) | Reference |
| Apelin-13 (B560349) (wild-type) | None | Rat Plasma | 2.3 minutes | - | [2] |
| [Pyr1]-apelin-13 | N-terminal pyroglutamate | Rat Plasma | ~3 minutes | ~1.3 | [4] |
| PEGylated Apelin-36 | N-terminal 40kDa PEG | Rat Circulation | Prolonged | Not specified | [5] |
| [MeArg1, NLe10]-apelin-12 | Amino acid substitution | Human Blood Plasma | ~3x longer than Apelin-12 | ~3 | [6] |
| N-terminally lipidated apelin-13 derivative | Lipidation | Rat Plasma | 29 hours | ~756 | [7] |
| Apelin-17 analog (LIT01-196) | N-terminal fluorocarbon chain | Mouse Plasma | >24 hours | >313 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of Apelin-12
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of Apelin-12 (Sequence: Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Phe-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (beads are blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Apelin-12 sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Apelin-12 using mass spectrometry and analytical RP-HPLC.
Protocol 2: N-terminal PEGylation of Apelin-12
This protocol describes the site-specific PEGylation at the N-terminus of Apelin-12 using an aldehyde-activated PEG.
Materials:
-
Purified Apelin-12
-
mPEG-aldehyde (e.g., 20 kDa)
-
Reductive amination buffer: Sodium phosphate (B84403) buffer (pH ~6.5)
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution: e.g., Tris buffer
-
Dialysis membrane or size-exclusion chromatography column
-
RP-HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Dissolve Peptide: Dissolve the purified Apelin-12 in the reductive amination buffer.
-
Add PEG Reagent: Add a molar excess (e.g., 2-5 fold) of mPEG-aldehyde to the peptide solution.
-
Initiate Reaction: Add a molar excess of sodium cyanoborohydride to the mixture.
-
Incubate: Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring. Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC.
-
Quench Reaction: Quench the reaction by adding the quenching solution.
-
Purification:
-
Remove unreacted PEG and other small molecules by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Further purify the PEGylated Apelin-12 from any unreacted peptide and di-PEGylated products using RP-HPLC.
-
-
Characterization: Confirm the successful PEGylation and purity of the product using SDS-PAGE (which will show a significant increase in molecular weight), RP-HPLC, and mass spectrometry.
Protocol 3: N-terminal Lipidation of Apelin-12
This protocol outlines the conjugation of a fatty acid (e.g., palmitic acid) to the N-terminus of Apelin-12.
Materials:
-
Purified Apelin-12
-
Palmitic acid N-hydroxysuccinimide (NHS) ester
-
Reaction buffer: e.g., Phosphate-buffered saline (PBS) at pH 7.4-8.0
-
Organic co-solvent (e.g., DMSO or DMF) if needed to dissolve the fatty acid NHS ester
-
RP-HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Dissolve Peptide: Dissolve the purified Apelin-12 in the reaction buffer.
-
Prepare Fatty Acid Solution: Dissolve the palmitic acid NHS ester in a minimal amount of organic co-solvent.
-
Initiate Reaction: Slowly add the fatty acid solution to the peptide solution while stirring. A molar excess of the fatty acid NHS ester (e.g., 2-5 fold) is typically used.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the lipidated Apelin-12 from unreacted peptide and excess fatty acid using RP-HPLC.
-
Characterization: Confirm the successful lipidation and purity of the product using RP-HPLC and mass spectrometry.
Protocol 4: Caco-2 Cell Permeability Assay
This in vitro assay is used to predict the intestinal permeability of Apelin-12 and its modified analogs.[6][9][10][11][12][13][14]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Apelin-12 or modified analog
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) across the monolayer to ensure the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay to confirm low paracellular leakage.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with transport buffer.
-
Add the transport buffer containing the test compound (Apelin-12 or analog) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
At the end of the experiment, collect the final sample from the apical chamber.
-
-
Permeability Experiment (Basolateral to Apical - for efflux):
-
Perform the same procedure as in step 3, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Apelin/APJ Signaling Pathway
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
Selecting the appropriate solvent for dissolving Apelin-12 acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Apelin-12 acetate (B1210297). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its dissolution and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Apelin-12 acetate?
A1: The recommended solvent for this compound is sterile, high-purity water or an aqueous buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2. Solubility in these solvents has been reported to be up to 5 mg/mL for PBS and even higher for water (≥ 100 mg/mL).[1][2]
Q2: Can I use organic solvents like DMSO to dissolve this compound?
A2: There is conflicting information regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). Some suppliers report it as insoluble, while others suggest it can be dissolved with the aid of sonication.[1][3] It is recommended to first attempt dissolution in an aqueous solvent. If DMSO must be used, it should be tested on a small aliquot of the peptide first.
Q3: How should I store the lyophilized this compound powder?
A3: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[4] When stored properly, the lyophilized powder is stable for several years.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: For short-term storage (days to weeks), the stock solution can be kept at 2-8°C. For long-term storage (months to years), it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]
Q5: What is the stability of this compound in a prepared stock solution?
A5: The stability of this compound in solution is limited. It is recommended to use freshly prepared solutions. If stored, aliquoting and freezing at -20°C or -80°C is necessary. The in-vivo half-life of apelin peptides is very short, in the minute range, highlighting their inherent instability in biological fluids.[5]
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the recommended procedure for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or PBS (pH 7.2)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.[6]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.[4]
-
Add the Solvent: Carefully uncap the vial. Using a sterile pipette, slowly add the desired volume of pre-chilled, sterile water or PBS (pH 7.2) to the side of the vial. Avoid spraying the solvent directly onto the peptide powder.
-
Dissolve the Peptide: Gently swirl the vial to mix. If the peptide does not dissolve immediately, cap the vial and let it stand at room temperature for 10-15 minutes. Occasional gentle vortexing can also aid in dissolution.[1] Avoid vigorous shaking, as this can cause the peptide to aggregate.
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot for Storage: Once the peptide is fully dissolved, aliquot the stock solution into sterile, low-protein-binding polypropylene microcentrifuge tubes for storage. Each aliquot should be a single-use volume to prevent multiple freeze-thaw cycles.
-
Store Properly: For immediate use, the solution can be stored at 2-8°C. For long-term storage, freeze the aliquots at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common problems that may arise when dissolving this compound.
| Problem | Possible Cause | Recommended Solution |
| Peptide does not dissolve in water or PBS. | The peptide may have formed aggregates. | - Gently warm the solution to 37°C for a short period. - Use sonication in a water bath for a few minutes. - As a last resort for non-cell-based assays, a small amount of a co-solvent like acetonitrile (B52724) (less than 1%) can be tested on an aliquot. |
| The reconstituted solution is cloudy or contains precipitates. | - Incomplete dissolution. - Peptide aggregation.[7][8] - Bacterial contamination. - The peptide has degraded.[9] | - Ensure the peptide has had sufficient time to dissolve. - Centrifuge the solution at a high speed (e.g., 10,000 x g for 10 minutes) and carefully transfer the clear supernatant to a new tube. - Filter the solution through a sterile 0.22 µm filter. - If cloudiness persists, the peptide may be degraded and should not be used. |
| Difficulty obtaining the correct concentration. | Inaccurate weighing of the lyophilized powder. | Lyophilized peptides can be hygroscopic. For precise concentrations, it is recommended to reconstitute the entire contents of the vial and then perform serial dilutions. |
| Loss of peptide activity in experiments. | - Improper storage of the stock solution (e.g., repeated freeze-thaw cycles). - Degradation of the peptide in solution over time. - Adsorption of the peptide to plasticware. | - Always use single-use aliquots. - Prepare fresh solutions for each experiment whenever possible. - Use low-protein-binding tubes and pipette tips. |
Visualizations
Apelin-12 Signaling Pathway
Caption: Apelin-12 signaling cascade.
Troubleshooting Workflow for this compound Dissolution
Caption: Workflow for troubleshooting dissolution issues.
References
- 1. jpt.com [jpt.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. Development of original metabolically stable apelin-17 analogs with diuretic and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. peptidesource.net [peptidesource.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. anabolicminds.com [anabolicminds.com]
Technical Support Center: Optimizing Apelin-12 Functional Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize incubation times for Apelin-12 functional assays. Accurate timing is critical for generating robust and reproducible data.
Apelin-12 Signaling Overview
Apelin-12 is an endogenous peptide ligand for the G-protein-coupled receptor (GPCR), APJ.[1] The activation of the APJ receptor by apelin peptides initiates several downstream signaling cascades, primarily through the Gαi and β-arrestin pathways.[2][3] Understanding these pathways is essential for selecting the appropriate functional assay and optimizing experimental parameters like incubation time.
The Apelin/APJ system is implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][4] Consequently, it is a significant target for therapeutic drug development.
References
- 1. cusabio.com [cusabio.com]
- 2. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
Ensuring consistent biological activity of different Apelin-12 batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the consistent biological activity of different Apelin-12 batches in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Apelin-12 and what are its key biological functions?
Apelin-12 is a peptide fragment derived from a larger precursor protein called preproapelin.[1] It is one of the most potent and abundant isoforms of the Apelin peptide family.[2] Apelin-12 acts as an endogenous ligand for the G protein-coupled receptor APJ, which is widely expressed in various tissues, including the heart, blood vessels, and central nervous system. The Apelin/APJ signaling system is involved in a wide range of physiological processes, including the regulation of blood pressure, cardiac contractility, angiogenesis, and fluid homeostasis.[3]
Q2: We are observing inconsistent results between different batches of synthetic Apelin-12. What are the common causes for this variability?
Inconsistent biological activity between different batches of synthetic Apelin-12 can stem from several factors:
-
Purity: The presence of impurities from the synthesis process, such as truncated or deletion sequences, can interfere with the peptide's activity.[4][5] These impurities may compete with the full-length peptide for receptor binding or have off-target effects.
-
Peptide Aggregation: Apelin-12, particularly at high concentrations or in certain buffers, can be prone to aggregation.[4] Aggregated peptides are often biologically inactive and can lead to lower than expected potency in functional assays.
-
Improper Storage and Handling: Lyophilized Apelin-12 is relatively stable, but once reconstituted, it is more susceptible to degradation. Repeated freeze-thaw cycles can damage the peptide, and storage in solution at 4°C for extended periods can lead to a loss of activity.
-
Counter-ion Effects: The type of counter-ion (e.g., TFA or HCl) used during peptide purification can sometimes influence the peptide's solubility and biological activity.
Q3: How should we properly store and handle our Apelin-12 to ensure its stability and activity?
To maintain the biological activity of Apelin-12, follow these storage and handling guidelines:
-
Lyophilized Peptide: Store lyophilized Apelin-12 at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable for a few weeks.
-
Reconstitution: Before use, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the peptide in a sterile, high-purity solvent such as sterile water, PBS, or a buffer appropriate for your experiment. To aid in solubilization, you can briefly sonicate the solution.
-
Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
-
Working Solutions: Prepare working solutions fresh from the frozen stock on the day of the experiment. Avoid storing diluted peptide solutions for extended periods.
Q4: What quality control parameters should we look for on the Certificate of Analysis (CofA) for a new batch of Apelin-12?
When you receive a new batch of Apelin-12, carefully review the Certificate of Analysis (CofA) for the following key quality control parameters:
-
Purity (by HPLC): The purity of the peptide should be determined by High-Performance Liquid Chromatography (HPLC). For most research applications, a purity of >95% is recommended. The CofA should show a clear chromatogram with a major peak for the Apelin-12 peptide.
-
Identity (by Mass Spectrometry): The molecular weight of the peptide should be confirmed by Mass Spectrometry (MS). The observed molecular weight should match the theoretical molecular weight of Apelin-12.
-
Appearance: The lyophilized peptide should be a white to off-white powder.
-
Solubility: The CofA may provide information on the recommended solvents for reconstitution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation: Improper storage or handling. | Review storage and handling procedures. Use a fresh aliquot of Apelin-12 from a properly stored stock. |
| Incorrect peptide concentration: Error in calculation or dilution. | Verify all calculations and ensure accurate pipetting. Consider quantifying the peptide concentration using a method like a BCA assay. | |
| Inactive batch: The peptide itself may be inactive due to synthesis issues. | Test a new batch of Apelin-12 from a reputable supplier. Compare the activity to a previously validated batch if possible. | |
| Assay-related issues: Problems with cells, reagents, or instrument settings. | Troubleshoot the experimental assay itself. Run positive and negative controls to ensure the assay is performing as expected. | |
| High variability between replicates | Peptide aggregation: Inconsistent solubility or aggregation in the assay buffer. | Ensure the peptide is fully dissolved. Consider using a different reconstitution solvent or adding a small amount of a solubilizing agent like DMSO or acetonitrile. Prepare fresh dilutions for each experiment. |
| Pipetting errors: Inaccurate dispensing of peptide or other reagents. | Use calibrated pipettes and proper pipetting techniques. | |
| Cell-based assay variability: Inconsistent cell number, passage number, or cell health. | Standardize cell culture conditions. Use cells within a consistent passage number range and ensure high cell viability. | |
| Unexpected or off-target effects | Peptide impurities: Contaminants from the synthesis process may have biological activity. | Use a higher purity grade of Apelin-12 (>98% or >99%). Check the CofA for any information on potential impurities. |
Quantitative Data
Table 1: Comparison of Biological Activity of Different Apelin Isoforms
| Apelin Isoform | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in Calcium Mobilization Assay | Functional Potency (EC50, nM) in cAMP Assay |
| Apelin-12 | Not widely reported | 0.18 | Not widely reported |
| Apelin-13 | ~1.3 | 7.82 | 0.37 |
| [Pyr1]-Apelin-13 | Higher than Apelin-13 | Not widely reported | Not widely reported |
| Apelin-17 | Not widely reported | 1.56 | Not widely reported |
| Apelin-36 | ~2.3 | 2.69 | Not widely reported |
Note: The reported values can vary depending on the specific cell line, assay conditions, and radioligand used. The data presented here is a synthesis from multiple sources for comparative purposes.[3][6][7][8]
Experimental Protocols
Apelin Receptor (APJ) Radioligand Binding Assay
This protocol is for determining the binding affinity of different Apelin-12 batches to the APJ receptor.
Materials:
-
HEK293 cells stably expressing the human APJ receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [125I]-Apelin-13
-
Unlabeled Apelin-12 (for competition binding)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-APJ cells to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
For saturation binding, add increasing concentrations of [125I]-Apelin-13. For non-specific binding, add a high concentration of unlabeled Apelin-13.
-
For competition binding, add a fixed concentration of [125I]-Apelin-13 and increasing concentrations of unlabeled Apelin-12.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of unlabeled Apelin-12 and fit the data to a one-site competition model to determine the Ki.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following APJ receptor activation by Apelin-12.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the APJ receptor and a promiscuous G-protein (e.g., Gα15/16)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Apelin-12
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C (typically 30-60 minutes).
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
Inject a solution of Apelin-12 at various concentrations into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of Apelin-12.
-
Plot the peak response against the log of the Apelin-12 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
cAMP Assay
This assay measures the inhibition of forskolin-stimulated cAMP production following the activation of the Gi-coupled APJ receptor by Apelin-12.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the APJ receptor
-
Apelin-12
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Stimulation:
-
Plate the cells in a suitable assay plate and culture overnight.
-
Pre-incubate the cells with various concentrations of Apelin-12 for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log of the Apelin-12 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of Apelin-12 for the inhibition of forskolin-stimulated cAMP production.
-
Visualizations
Caption: Apelin-12 signaling pathway via the APJ receptor.
Caption: Workflow for ensuring consistent Apelin-12 activity.
References
- 1. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beneficial effects of Apelin-13 on metabolic diseases and exercise [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drgregmaguireskincare.blog [drgregmaguireskincare.blog]
- 5. quora.com [quora.com]
- 6. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
Technical Support Center: Addressing Variability in Animal Model Responses to Apelin-12
Welcome to the technical support center for researchers utilizing Apelin-12 in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Apelin-12 and why is it used in research?
A1: Apelin-12 is a small peptide that acts as an endogenous ligand for the G protein-coupled receptor, APJ. It is a potent member of the apelin family of peptides, which are involved in a wide range of physiological processes, including cardiovascular regulation, fluid homeostasis, and metabolism.[1] Researchers use Apelin-12 to investigate its therapeutic potential in various disease models, such as heart failure, hypertension, and metabolic disorders.
Q2: What are the known isoforms of Apelin, and how does Apelin-12 differ?
A2: The apelin preproprotein is cleaved into several active fragments, including Apelin-36, Apelin-17, and Apelin-13. Apelin-12 is one of the shorter, yet highly potent, isoforms. While the different isoforms share overlapping biological activities, they can exhibit variations in potency and tissue-specific effects.
Q3: My Apelin-12 solution appears cloudy. Is it still usable?
A3: Cloudiness in your Apelin-12 solution may indicate poor solubility or degradation. It is recommended to prepare fresh solutions for each experiment. Ensure you are using a suitable solvent as recommended by the manufacturer. For in vivo studies, sterile saline is a common vehicle.[2]
Q4: How should I store my Apelin-12 peptide and prepared solutions?
A4: Lyophilized Apelin-12 peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Stock solutions can be stable for up to 6 months at -80°C and for 1 month at -20°C.[1] For immediate use, solutions can be kept on ice.
Troubleshooting Guide
Issue 1: High Variability in Cardiovascular Responses (Blood Pressure, Heart Rate)
Q: We are observing significant variability in blood pressure and heart rate changes after Apelin-12 administration in our rodents. What could be the cause?
A: Several factors can contribute to this variability:
-
Sex Differences: The expression of the apelin receptor (APJ) can differ between male and female animals, leading to sex-specific responses.[3] Studies have shown that female rodents may exhibit different cardiovascular responses to Apelin-12 compared to males.
-
Recommendation: Analyze data from male and female animals separately. Ensure equal representation of both sexes in your experimental groups. Consider potential interactions with sex hormones.
-
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters and may interact with the effects of Apelin-12.
-
Recommendation: Use a consistent anesthesia protocol for all animals in the study. Be aware of the known cardiovascular effects of your chosen anesthetic and consider these when interpreting your data.
-
-
Route of Administration: The method of Apelin-12 delivery (e.g., intravenous vs. intraperitoneal) will affect the pharmacokinetic profile and the onset and duration of the cardiovascular response.
-
Recommendation: Maintain a consistent and precise route of administration. For rapid and direct cardiovascular effects, intravenous administration is often preferred.
-
-
Animal Strain: Different strains of mice and rats can have inherent differences in their cardiovascular physiology and receptor expression levels, leading to varied responses.
-
Recommendation: Use a single, well-characterized animal strain for your studies. If comparing strains, ensure that this is a deliberate and controlled variable.
-
Issue 2: Inconsistent or No Effect on Metabolic Parameters
Q: Our experiments are showing inconsistent or no significant effects of Apelin-12 on glucose metabolism and food intake. What should we investigate?
A: Consider the following factors:
-
Diet: The diet of the animals can influence their baseline metabolic state and their responsiveness to Apelin-12. For example, animals on a high-fat diet may exhibit altered apelin signaling.
-
Recommendation: Standardize the diet across all experimental groups. If studying a metabolic disease model, carefully document the diet composition and duration.
-
-
Fasting State: The metabolic status of the animal at the time of Apelin-12 administration (fed vs. fasted) can dramatically alter the outcome.
-
Recommendation: Implement a consistent fasting or feeding schedule prior to Apelin-12 administration and sample collection.
-
-
Timing of Administration and Measurement: The effects of Apelin-12 on metabolic parameters can be time-dependent.
-
Recommendation: Conduct pilot studies to determine the optimal time points for measuring metabolic changes after Apelin-12 administration.
-
Issue 3: Peptide Instability and Inactivity
Q: We suspect our Apelin-12 peptide may be degrading, leading to a loss of activity. How can we address this?
A: Apelin peptides can be susceptible to degradation by peptidases in biological fluids.
-
Preparation and Handling:
-
Recommendation: Reconstitute the lyophilized peptide in a sterile, RNase/DNase-free buffer or saline. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
-
-
In Vivo Half-Life: Apelin-12 has a short half-life in circulation.
-
Recommendation: For sustained effects, consider using osmotic minipumps for continuous infusion rather than bolus injections.[4] Alternatively, investigate the use of more stable synthetic analogs of Apelin-12 if appropriate for your research question.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Intravenous Apelin-12 on Systolic Blood Pressure in Anesthetized Rats
| Dose (µmol/kg) | Peak Percent Reduction in Systolic BP (Mean ± SEM) | Reference |
| 0.07 | 33 ± 5% | [5] |
| 0.35 | 15 ± 4% | [5] |
Table 2: Effect of Intraperitoneal Apelin Administration on Retinal Vascular Development in Mice
| Treatment Group | Parameter | Value (Mean ± SEM) | Reference |
| Control | Superficial vascular plexus area (mm²) | 1.2 ± 0.1 | [6] |
| Apelin (20 nmol/kg) | Superficial vascular plexus area (mm²) | 1.8 ± 0.2 | [6] |
| p < 0.05 compared to control |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Apelin-12 in Rats
-
Preparation:
-
Reconstitute lyophilized Apelin-12 in sterile saline to the desired stock concentration.
-
Warm the solution to room temperature before injection.
-
Calculate the injection volume based on the animal's body weight and the target dose. The maximum recommended IP injection volume for rats is 10 ml/kg.[7][8]
-
-
Restraint:
-
Properly restrain the rat. For a one-person technique, gently wrap the rat in a towel, leaving the abdomen exposed. For a two-person technique, one person restrains the animal while the other performs the injection.[7]
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[8][9][10]
-
Use a 23-25 gauge needle.[7]
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[7]
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Quantification of Apelin Receptor (APJ) Expression by Immunohistochemistry
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose (B13894) gradient (e.g., 15% then 30%) until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut tissue sections (e.g., 10-20 µm) using a cryostat and mount on slides.
-
-
Staining:
-
Wash slides with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with a primary antibody against the Apelin Receptor (APJ) overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash slides with PBS.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells in different regions of interest using image analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Apelin-12 signaling pathway via the APJ receptor.
Caption: General experimental workflow for in vivo Apelin-12 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apelin-12 and its structural analog enhance antioxidant defense in experimental myocardial ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of the apelin-APJ pathway in sex-related differential cardiotoxicity induced by doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo reduction of reperfusion injury to the heart with apelin-12 peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Apelin/APJ in a Mouse Model of Oxygen-induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. research.vt.edu [research.vt.edu]
Validation & Comparative
Apelin-12 vs. Apelin-13: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The apelin peptide system, comprising various endogenous peptide ligands and their cognate G protein-coupled receptor (APJ), is a critical regulator of cardiovascular and metabolic homeostasis. Among the most studied isoforms are Apelin-12 and Apelin-13, which, despite their structural similarity, exhibit distinct biological activity profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate peptide for their studies and in the development of novel therapeutics targeting the apelin/APJ axis.
Data Presentation: Quantitative Comparison
The biological activities of Apelin-12 and Apelin-13 have been characterized in numerous studies. The data presented below is primarily derived from studies directly comparing the two peptides or their functionally equivalent forms (e.g., [Pyr1]apelin-13 vs. its metabolite, [Pyr1]apelin-13(1–12)) to ensure a consistent experimental context.
| Parameter | Apelin-12 ([Pyr1]apelin-13(1–12)) | Apelin-13 ([Pyr1]apelin-13) | Reference |
| Receptor Binding Affinity (pKi) | 8.04 ± 0.06 | 8.83 ± 0.06 | [1] |
| Gαi Protein Activation (cAMP Inhibition, pD2) | 9.54 ± 0.06 | 9.87 ± 0.07 | [1] |
| β-Arrestin Recruitment (pD2) | 7.84 ± 0.06 | 8.43 ± 0.08 | [1] |
| Receptor Internalization (pD2) | 8.19 ± 0.06 | 8.94 ± 0.17 | [1] |
| General APJ Activation (EC50) | Not consistently reported | 0.37 nM | [2][3] |
Key Observation : The data reveals that while both peptides bind to the APJ receptor and activate Gαi signaling with high, nanomolar to sub-nanomolar potency, Apelin-13 is significantly more potent in recruiting β-arrestin and inducing receptor internalization.[1] This suggests that Apelin-12 acts as a G protein-biased agonist relative to Apelin-13.[1][4]
Signaling Pathways & Biased Agonism
The APJ receptor is primarily coupled to the inhibitory G protein, Gαi, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] The receptor can also activate other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and MAP kinase/ERK pathways, which are crucial for cell survival and proliferation.[5][7]
A key distinction between Apelin-12 and Apelin-13 lies in their interaction with the β-arrestin pathway. The C-terminal phenylalanine residue, present in Apelin-13 but absent in Apelin-12, is critical for robust β-arrestin recruitment.[1][8] Consequently, Apelin-13 efficiently promotes β-arrestin-mediated receptor internalization and signaling, whereas Apelin-12 shows a strong bias towards Gαi activation with minimal β-arrestin engagement.[1][4][9] This biased agonism is a critical factor for consideration in therapeutic design, as G protein and β-arrestin pathways can mediate distinct physiological effects.
References
- 1. [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin-13 induces proliferation, migration, and collagen I mRNA expression in human RPE cells via PI3K/Akt and MEK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Reproducibility of Apelin-12 acetate effects across different studies
Apelin-12, an endogenous peptide, has garnered significant attention within the research community for its diverse physiological effects. As an agonist for the G protein-coupled APJ receptor, it plays a role in numerous biological processes, including cardiovascular regulation, neurological function, and metabolism.[1][2] This guide provides a comparative analysis of the reproducibility of Apelin-12 acetate's effects across various preclinical studies, presenting quantitative data, experimental protocols, and signaling pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Cardiovascular Effects
Across multiple studies, Apelin-12 has demonstrated consistent and reproducible cardioprotective and vasodilatory effects. It is frequently investigated in the context of myocardial ischemia-reperfusion (I/R) injury, where it has been shown to reduce infarct size, decrease markers of cardiac necrosis, and improve cardiac function.
Quantitative Data on Cardiovascular Effects
| Study | Animal Model | Apelin-12 Acetate (B1210297) Dose | Experimental Model | Key Quantitative Findings |
| Pisarenko et al. (2011)[3] | Wistar rats | 0.07 or 0.35 µmol/kg (IV) | 40-min coronary artery occlusion, 60-min reperfusion | Reduction of infarct size by 21% and 34%, respectively. Reduction of MB-creatine kinase by 56% and lactate (B86563) dehydrogenase by 30% at the higher dose. |
| Maslov et al. (2023)[4] | Rats | 0.35 µmol/kg | Ischemia/Reperfusion (in vivo) | Infarct-reducing effect identical to its analogue, AI. |
| Akhmedov et al. (2014)[5] | Rats | Not specified | Acute myocardial infarction | Decreased the ratio of infarct size to area at risk (IS/AAR) by 40%. Reduced plasma CK-MB and LDH activities. |
| Cayman Chemical[1] | Rats | 15 µg/kg | N/A | Reduced mean arterial pressure (MAP). |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Injury Model [3][5] A common protocol to assess the cardioprotective effects of Apelin-12 involves the following steps:
-
Animal Model: Male Wistar rats are typically used. The animals are anesthetized for the surgical procedure.
-
Induction of Ischemia: A ligature is placed around the left anterior descending (LAD) coronary artery to induce regional ischemia, commonly for a period of 40 minutes.
-
Reperfusion: The ligature is removed to allow for reperfusion, which typically lasts for 60 minutes.
-
Drug Administration: this compound is administered intravenously as a bolus injection, often at the beginning of the reperfusion period.
-
Outcome Assessment: At the end of the reperfusion period, blood samples are collected to measure cardiac necrosis markers like creatine (B1669601) kinase-MB (CK-MB) and lactate dehydrogenase (LDH). The heart is then excised to determine the infarct size relative to the area at risk (AAR).
Signaling Pathway for Cardioprotective Effects
The cardioprotective and vasodilatory effects of Apelin-12 are primarily mediated through the activation of the APJ receptor on endothelial cells and cardiomyocytes. This triggers a cascade of intracellular signaling events.
Caption: Apelin-12 signaling pathway in cardiovascular protection.
Neuroprotective Effects
Several studies have consistently reported the neuroprotective effects of Apelin-12 in models of cerebral ischemia-reperfusion injury. It has been shown to reduce neuronal damage, alleviate brain edema, and improve neurological function.
Quantitative Data on Neuroprotective Effects
| Study | Animal Model | This compound Dose | Experimental Model | Key Quantitative Findings |
| Chen et al. (2018)[6] | Mice | Not specified | Middle Cerebral Artery Occlusion (MCAO) | Significantly improved neurobehavioral score, alleviated brain edema, and reduced neuronal damage. Downregulated Bax and caspase-3, upregulated Bcl-2. Reduced protein expression of p-JNK and p-p38. |
| Arani Hessari et al. (2022)[7] | MCAO-induced ischemic mice | Not specified | Middle Cerebral Artery Occlusion (MCAO) | Inhibited the JNK and p38MAPK signaling pathways, leading to reduced cell apoptosis. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model [6] This model is widely used to mimic focal cerebral ischemia in rodents:
-
Animal Model: Mice are anesthetized for the surgical procedure.
-
Induction of Ischemia: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for a specific duration (e.g., 1-2 hours).
-
Reperfusion: The filament is withdrawn to allow blood flow to resume.
-
Drug Administration: Apelin-12 is administered, often before or after the ischemic event.
-
Outcome Assessment: Neurological function is assessed using a scoring system. Brain tissue is analyzed for edema (wet-dry weight method), neuronal damage (histology), and protein expression of signaling molecules (Western blot).
Signaling Pathway for Neuroprotective Effects
Apelin-12 exerts its neuroprotective effects by inhibiting key signaling pathways involved in apoptosis and inflammation that are activated during ischemia-reperfusion injury.[6][7]
Caption: Apelin-12's inhibition of apoptotic pathways in neuroprotection.
Metabolic Effects
The role of the apelin system in metabolism is well-documented, with studies showing its involvement in glucose and lipid metabolism.[8][9] While many studies in this area focus on Apelin-13, the findings provide insight into the general function of the apelin/APJ system. Apelin peptides have been shown to improve insulin (B600854) sensitivity and promote glucose uptake.[9]
Quantitative Data on Metabolic Effects
| Study | Animal Model | Apelin Peptide | Experimental Model | Key Quantitative Findings |
| Studneva et al. (2024)[10] | Streptozotocin (B1681764) (STZ)-treated rats | Apelin-12 analogue (metilin) | Type 1 Diabetes Mellitus | Decreased blood glucose. Increased mitochondrial respiration and energy state in the myocardium. |
| Yue et al. (cited in[9]) | C2C12 muscle cells | Apelin | In vitro | Promoted glucose uptake mainly through the AMPK pathway. |
| Dray et al. (cited in[9]) | Mice | Apelin | In vivo | Glucose-lowering effect depends on the activation of AMPK and eNOS. |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Model [10] This protocol is used to induce a state of hyperglycemia resembling type 1 diabetes:
-
Animal Model: Rats are used for the study.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to destroy pancreatic beta cells, leading to insulin deficiency and hyperglycemia.
-
Treatment: Following the confirmation of diabetes, animals are treated with an apelin peptide or analogue, often through daily injections or osmotic pumps for a specified duration.
-
Outcome Assessment: Blood glucose levels are monitored regularly. At the end of the study, tissues such as the heart or skeletal muscle are collected to analyze metabolic parameters, including mitochondrial function and energy phosphate (B84403) levels.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for in vivo Apelin-12 studies.
Conclusion
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vivo reduction of reperfusion injury to the heart with apelin-12 peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling [mdpi.com]
- 5. Effects of structural analogues of apelin-12 in acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin-12 exerts neuroprotective effect against ischemia-reperfusion injury by inhibiting JNK and P38MAPK signaling pathway in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Apelin/APJ system: a novel promising target for anti-oxidative stress in stroke [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structural analogue of apelin-12 prevents energy disorders in the heart in experimental type 1 diabetes mellitus [pbmc.ibmc.msk.ru]
- 11. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-12 acetate compared to other vasoactive peptides in hypertension models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apelin-12 acetate (B1210297) with other key vasoactive peptides, namely Angiotensin II and Bradykinin (B550075), in the context of experimental hypertension models. The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential and mechanisms of action.
At a Glance: Apelin-12 vs. Angiotensin II and Bradykinin
| Feature | Apelin-12 | Angiotensin II | Bradykinin |
| Primary Effect on Blood Pressure | Vasodilation (Hypotensive) | Vasoconstriction (Hypertensive) | Vasodilation (Hypotensive) |
| Receptor | APJ Receptor | Angiotensin II Type 1 (AT1) Receptor | Bradykinin B2 Receptor |
| Primary Mechanism of Vasoactivity | Nitric Oxide (NO)-dependent vasodilation | Direct vasoconstriction of vascular smooth muscle | NO and prostacyclin-mediated vasodilation |
| Role in Renin-Angiotensin System (RAS) | Counter-regulates Angiotensin II effects | Primary effector of the RAS | Degraded by Angiotensin-Converting Enzyme (ACE) |
Quantitative Comparison of Vasoactive Effects
The following tables summarize the quantitative effects of Apelin-12, Angiotensin II, and Bradykinin on blood pressure and vascular tone in various hypertension models.
Table 1: Effects on Mean Arterial Pressure (MAP) in Hypertensive Models
| Peptide | Hypertension Model | Animal Model | Dose | Change in MAP | Citation |
| Apelin-12 | Spontaneously Hypertensive Rat (SHR) | Rat | 5 nmol/kg (i.v.) | ↓ 23 ± 2 mmHg | [1] |
| Apelin-12 | Normotensive Wistar Kyoto (WKY) | Rat | 5 nmol/kg (i.v.) | ↓ 11 ± 2 mmHg | [1] |
| Angiotensin II | Angiotensin II Infusion | Rat | 350 ng/min for 6 days | ↑ by 60-80 mmHg | [2] |
| Angiotensin II | Renovascular Hypertension (2K1C) | Rat | Endogenous | Significantly elevated vs. control | [3][4] |
| Bradykinin Antagonist | DOCA-Salt Hypertensive | Rat | 25, 50, 100 µg (i.v.) | ↑ in MAP (magnitude lower than controls) | [5] |
| Captopril (ACE Inhibitor, increases Bradykinin) | DOCA-Salt Hypertensive | Rat | 8 mg/kg (i.v.) | ↓ from 141 ± 3 to 118 ± 3 mmHg | [6] |
Table 2: Dose-Response Characteristics for Vasoactivity
| Peptide | Vascular Effect | Preparation | EC50 / IC50 | Citation |
| Apelin-12 | Vasodilation | Not specified | Not specified | |
| Angiotensin II | Vasoconstriction | Mouse abdominal aorta | 4.6 nM | [7] |
| Angiotensin II | Vasoconstriction | Rat colon, uterus; Rabbit aorta | Varies between organs | [8] |
| Bradykinin | Vasodilation | Not specified | Not specified |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific experimental conditions and tissues used. The data presented here are from specific studies and may vary.
Signaling Pathways
The distinct cardiovascular effects of Apelin-12, Angiotensin II, and Bradykinin are mediated by their unique signaling pathways upon binding to their respective G protein-coupled receptors (GPCRs).
Apelin-12/APJ Receptor Signaling
Apelin-12 binding to the APJ receptor primarily leads to vasodilation through the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[9] This pathway involves the activation of Gαi and subsequent downstream signaling through PI3K/Akt.[9]
Apelin-12 signaling pathway leading to vasodilation.
Angiotensin II/AT1 Receptor Signaling
Angiotensin II binding to the AT1 receptor triggers a potent vasoconstrictor response. This is primarily mediated through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), causing smooth muscle contraction.[10][11][12]
Angiotensin II signaling pathway leading to vasoconstriction.
Bradykinin/B2 Receptor Signaling
Bradykinin exerts its vasodilatory effects by binding to the B2 receptor, which, similar to the APJ receptor, often signals through Gαq/11 to activate PLC.[13][14] However, in endothelial cells, this leads to the production of vasodilators like nitric oxide (NO) and prostacyclin.[13][15]
Bradykinin signaling pathway leading to vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
Angiotensin II-Induced Hypertension in Rats
This model is widely used to study the mechanisms of hypertension and to test the efficacy of antihypertensive agents.
Workflow for inducing hypertension with Angiotensin II.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[2][16]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).[2][16]
-
Osmotic Minipump Implantation: A small incision is made in the midscapular region, and a pre-filled osmotic minipump containing Angiotensin II is implanted subcutaneously.[16][17] The pump delivers a constant infusion of Angiotensin II over a specified period (e.g., 7, 14, or 28 days).[17]
-
Blood Pressure Measurement: Blood pressure is monitored regularly throughout the study period using either non-invasive (tail-cuff) or invasive (telemetry or direct arterial catheterization) methods.[16] A significant increase in blood pressure is typically observed within a few days of Angiotensin II infusion.[17]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., aorta, heart, kidneys) are collected for further analysis (e.g., Western blotting, histology).[16]
Measurement of Mean Arterial Pressure (MAP) via Carotid Artery Cannulation
Direct measurement of blood pressure provides continuous and accurate data.
Workflow for invasive blood pressure measurement.
Protocol:
-
Anesthesia: The rat is anesthetized, and the surgical area on the neck is shaved and disinfected.[18][19]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery.[18]
-
Cannulation: A catheter filled with heparinized saline is carefully inserted into the carotid artery and secured.[18][20]
-
Transducer Connection: The other end of the catheter is connected to a pressure transducer, which is linked to a data acquisition system.[18][20]
-
Data Recording: The system is allowed to stabilize, and then the blood pressure waveform is continuously recorded. Mean arterial pressure, systolic pressure, diastolic pressure, and heart rate can be derived from the waveform.[18]
Western Blot for Phosphorylated ERK1/2
This technique is used to assess the activation of the ERK1/2 signaling pathway, which is downstream of many vasoactive peptide receptors.
Protocol:
-
Sample Preparation: Vascular tissue or cultured endothelial/smooth muscle cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).[21][22]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[21]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize the data and confirm equal protein loading.[23]
Conclusion
Apelin-12 acetate demonstrates significant vasodilatory and hypotensive effects, positioning it as a potential therapeutic agent for hypertension. Its mechanism of action, primarily through the NO-dependent pathway, offers a distinct advantage by counteracting the potent vasoconstrictor effects of Angiotensin II. In contrast, while Bradykinin also induces vasodilation, its role is more complex due to its rapid degradation by ACE. The comparative data and detailed methodologies provided in this guide offer a valuable resource for researchers investigating the intricate roles of these vasoactive peptides in the pathophysiology of hypertension and for the development of novel cardiovascular therapies.
References
- 1. gunma-u.repo.nii.ac.jp [gunma-u.repo.nii.ac.jp]
- 2. ahajournals.org [ahajournals.org]
- 3. vb.bioscientifica.com [vb.bioscientifica.com]
- 4. Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of bradykinin in the regulation of blood pressure and renal blood flow in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Differential vasoconstrictions induced by angiotensin II: role of AT1 and AT2 receptors in isolated C57BL/6J mouse blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response curves for angiotensin II and synthetic analogues in three types of smooth muscle: Existence of different forms of receptor sites for angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 15. glpbio.com [glpbio.com]
- 16. Involvement of proinflammatory cytokines in angiotensin II-induced hypertension in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Apelin-12 ELISA Kits: A Comparative Analysis
For researchers in pharmacology, physiology, and drug development, the accurate quantification of Apelin-12, a key peptide in cardiovascular regulation and metabolism, is crucial. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, yet selecting the optimal kit from a variety of commercially available options can be challenging. This guide provides a side-by-side comparison of several Apelin-12 ELISA kits, based on manufacturer-provided data, to assist researchers in making an informed decision.
Performance Characteristics of Commercially Available Apelin-12 ELISA Kits
The following table summarizes the key performance characteristics of various Apelin-12 ELISA kits. It is important to note that this data is sourced from the manufacturers' product datasheets and has not been independently verified by a third-party comparative study. Researchers are encouraged to perform their own validation experiments to ensure the kit's performance meets their specific needs.
| Manufacturer/Supplier | Kit Name/Catalog No. | Species Reactivity | Assay Principle | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Cloud-Clone Corp. | ELISA Kit for Apelin 12 (AP12) (CEA856Hu) | Human | Competitive Inhibition | 74.07 - 6,000 | Not Specified | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates, Other Biological Fluids[1] |
| FineTest | Human AP12(Apelin 12) ELISA Kit (EH4138) | Human | Competitive | 31.25 - 2,000 | 18.75 | Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other Liquid Samples[2] |
| MyBioSource | Human Apelin-12 (AP-12) ELISA Kit (MBS266919) | Human | Sandwich | 156 - 10,000 | 50 | Serum, Plasma, Cell Culture Supernatant, Organizations[3] |
| Biomatik | Human Apelin 12, Ap12 Elisa Kit (EKC32749) | Human | Sandwich | 31.25 - 2,000 | 7.81 | Serum, Plasma, Saliva, Urine, Tissue Homogenates[4] |
| Antibodies-online.com | Rat Apelin 12 ELISA Kit (ABIN6964912) | Rat | Competitive | 1.563 - 100 | Not Specified | Plasma, Serum, Tissue Homogenate[5] |
| Sinogeneclon | Human Apelin 12(AP12)ELISA Kit (SG-10253) | Human | Sandwich | 8 - 400 | 1.5 | Serum, Plasma, Urine, Tissue Homogenates, Cell Culture Supernates[6] |
| Invitrogen | Human Apelin ELISA Kit (EEL026) | Human | Competitive | 62.5 - 4,000 | 37.5 | Serum, Plasma, and other biological fluids[4] |
| ELK Biotechnology | Human APLN(Apelin) ELISA Kit | Human | Competitive Inhibition | 25 - 1,600 | 8.4 | Serum, Plasma, and other biological fluids[7] |
Understanding the Apelin Signaling Pathway
Apelin peptides, including Apelin-12, exert their biological effects by binding to the Apelin Receptor (APLNR), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events that are implicated in a wide range of physiological processes. The diagram below illustrates a simplified overview of the key signaling pathways activated by Apelin.
Caption: A simplified diagram of the Apelin-12 signaling pathway.
Experimental Methodologies for Kit Comparison
To facilitate an objective in-house comparison of different Apelin-12 ELISA kits, a standardized experimental protocol is essential. The following section outlines a general workflow and specific protocols for key validation experiments.
Generalized Experimental Workflow
The diagram below outlines a logical workflow for comparing the performance of multiple ELISA kits.
Caption: A generalized workflow for the comparative evaluation of ELISA kits.
Key Experimental Protocols
1. Preparation of Standards and Samples:
-
Standards: Reconstitute and dilute the standards provided with each kit according to the manufacturer's instructions to generate a standard curve. It is recommended to run each standard in duplicate or triplicate.
-
Sample Collection and Preparation:
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove any cellular debris. Aliquot the supernatant and store at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to clarify the lysate. The specific protocol will depend on the tissue type.
-
2. Assay Procedure:
Follow the specific instructions provided in the manual for each ELISA kit. A general procedure for a competitive ELISA is as follows:
-
Add a specific volume of standard, control, or sample to the pre-coated microplate wells.
-
Add a fixed amount of biotin-labeled Apelin-12 to each well.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of Apelin-12 in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
3. Data Analysis and Performance Evaluation:
-
Standard Curve: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. Use a four-parameter logistic (4-PL) curve fit for most competitive ELISAs.
-
Sensitivity (Lower Limit of Detection - LLOD): Determine the lowest concentration of Apelin-12 that can be reliably distinguished from the blank. This is often calculated as the mean of the blank absorbance plus 2 or 3 standard deviations.
-
Precision (Intra- and Inter-Assay Variation):
-
Intra-Assay Precision: Run multiple replicates of the same sample on a single plate to determine the coefficient of variation (CV%) within a single assay run.
-
Inter-Assay Precision: Run the same sample on multiple plates on different days to determine the CV% between assays.
-
-
Linearity of Dilution: Serially dilute a high-concentration sample and measure the Apelin-12 concentration at each dilution. The calculated concentrations should be linear across the dilution range.
-
Spike and Recovery: Add a known amount of Apelin-12 to a sample and measure the recovery. This assesses the effect of the sample matrix on the accuracy of the assay.
Conclusion
The selection of an appropriate Apelin-12 ELISA kit is a critical step in ensuring the reliability and reproducibility of research findings. While this guide provides a summary of manufacturer-reported data, it is imperative for researchers to conduct their own validation experiments to identify the kit that performs best for their specific sample types and experimental conditions. A systematic approach to kit evaluation, as outlined in the experimental workflow, will provide the necessary data to make a confident and informed choice.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Human AP12(Apelin 12) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Human Apelin ELISA Kit (EEL026) - Invitrogen [thermofisher.com]
- 5. Rat Apelin 12 ELISA Kit (ABIN6964912) [antibodies-online.com]
- 6. General ELISA Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Human APLN(Apelin) ELISA Kit [elkbiotech.com]
A Comparative Analysis of Apelin-12 and Novel Synthetic Agonists for the Apelin (APJ) Receptor
A comprehensive guide for researchers and drug development professionals on the binding affinities, signaling pathways, and experimental evaluation of endogenous and synthetic apelin receptor agonists.
The apelin peptide system, comprising the G protein-coupled receptor APJ and its endogenous ligands, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Apelin-12, a potent endogenous agonist, has been the subject of extensive research, leading to the development of novel synthetic agonists with improved pharmacological properties. This guide provides an objective comparison of the receptor binding affinity of apelin-12 and its analogues with that of recently developed synthetic agonists, supported by experimental data and detailed protocols.
Apelin Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the binding affinities (pKi, Ki, and Kd) of apelin peptides and several novel synthetic agonists for the apelin (APJ) receptor. The data has been compiled from various radioligand competition binding assays.
| Ligand | Ligand Type | Receptor Species | Binding Affinity (pKi) | Binding Affinity (Ki) | Binding Affinity (Kd) |
| Apelin Peptides | |||||
| [Pyr1]apelin-13(1–12) | Endogenous Peptide Fragment | Human | 8.04 ± 0.06[1] | ||
| Apelin-13 (B560349) | Endogenous Peptide | Human | 9.15[2] | 0.7 nM[2] | |
| [Pyr1]-apelin-13 | Endogenous Peptide | Human | 8.83 ± 0.06[1] | 4.5 nM[3] | |
| Apelin-17 | Endogenous Peptide | Human | 9.63 ± 0.17[1] | ||
| Synthetic Agonists | |||||
| CMF-019 | Small Molecule | Human | 8.58 ± 0.04 | ||
| Rat | 8.49 ± 0.04 | ||||
| Mouse | 8.71 ± 0.06 | ||||
| BMS-986224 | Small Molecule | Human | 0.074 nM | 0.3 nM[4] | |
| AMG 986 | Small Molecule | Human | sub-nM | ||
| Pyrazole Agonist 21 | Small Molecule | Human | 0.036 µM | ||
| Pyrazole Agonist 22 | Small Molecule | Human | 0.038 µM | ||
| Pyrazole Agonist 25 | Small Molecule | Human | 0.054 µM |
Experimental Protocols: Determining Receptor Binding Affinity
The data presented in this guide is primarily derived from radioligand competition binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity of a test compound for the apelin receptor.
Radioligand Competition Binding Assay Protocol
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably overexpressing the human apelin receptor (APJ).
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. The protein concentration is determined using a standard protein assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled apelin peptide, such as [125I]-[Pyr1]-apelin-13, is used as the radioligand.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the wells containing the cell membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled endogenous ligand (e.g., 5 µM [Pyr1]apelin-13).
-
The plate is incubated at room temperature for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Apelin Receptor Signaling Pathways
The apelin receptor is known to signal through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific agonist bound to the receptor, a concept known as biased agonism. Understanding the signaling profile of a synthetic agonist is crucial for predicting its physiological effects.
Figure 1. Apelin receptor signaling pathways.
Experimental Workflow for Receptor Binding Affinity
The following diagram illustrates the typical workflow for a radioligand competition binding assay to determine the binding affinity of a novel synthetic agonist for the apelin receptor.
Figure 2. Workflow for a competition binding assay.
References
- 1. Frontiers | [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 [frontiersin.org]
- 2. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating APJ Receptor Knockdown to Confirm Apelin-12 Specificity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the knockdown of the Apelin receptor (APJ) and subsequently confirm the specificity of its ligand, Apelin-12. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of signaling pathways and workflows.
The apelin/APJ system is a critical regulator of various physiological processes, making it an attractive therapeutic target.[1][2] Apelin peptides, including Apelin-12, are endogenous ligands for the G-protein coupled receptor, APJ.[3][4] To rigorously demonstrate that the biological effects of Apelin-12 are mediated through the APJ receptor, it is essential to employ knockdown strategies and validate their efficacy.
Comparison of APJ Receptor Knockdown Validation Methods
Effective validation of APJ receptor knockdown requires assessment at both the mRNA and protein levels, followed by functional assays to confirm the biological consequence of the knockdown. The two primary methods for achieving targeted gene knockdown are siRNA (small interfering RNA) and shRNA (short hairpin RNA).
| Validation Method | Principle | Pros | Cons | Typical Efficacy |
| Quantitative PCR (qPCR) | Measures the relative or absolute quantity of APJ receptor mRNA transcripts. | Highly sensitive and specific; provides quantitative data on knockdown efficiency at the transcript level. | Does not confirm protein knockdown; mRNA levels may not always correlate with protein levels. | 85-95% reduction in mRNA levels.[5][6] |
| Western Blotting | Detects and quantifies the amount of APJ receptor protein using specific antibodies. | Directly measures the level of the target protein; allows for visualization of protein size. | Can be semi-quantitative; antibody specificity is crucial for accurate results. | Significant reduction in protein band intensity compared to controls.[7][8] |
| Radioligand Binding Assay | Measures the number of functional APJ receptors on the cell surface using a radiolabeled ligand (e.g., [125I]apelin-13). | Provides a quantitative measure of functional receptor protein at the cell surface. | Requires handling of radioactive materials; may not be suitable for all lab settings. | Almost complete abolishment of binding in knockdown cells.[5] |
| Functional Assays | Assesses the downstream signaling effects of Apelin-12 stimulation, such as calcium mobilization or ERK phosphorylation. | Confirms that the knockdown of the APJ receptor leads to a functional consequence; directly links receptor presence to cellular response. | Can be influenced by off-target effects of the knockdown reagent or compensatory signaling pathways. | Significant attenuation or abolishment of the Apelin-12-induced signal.[7][9] |
Experimental Protocols
shRNA-Mediated Knockdown of APJ Receptor
This protocol describes the generation of a stable cell line with inducible knockdown of the APJ receptor using a short hairpin RNA (shRNA) system.[5]
Materials:
-
HEK293 cells (or other suitable cell line expressing APJ)
-
pAAV-Puro_siKD vector containing an shRNA sequence targeting the APJ receptor
-
Transfection reagent
-
Cell culture reagents
Procedure:
-
Transfection: Transfect the HEK293 cells with the pAAV-Puro_siKD-APJ shRNA vector using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with puromycin to eliminate non-transfected cells.
-
Induction of Knockdown: To induce knockdown, treat the stable cell line with tetracycline or doxycycline for 4-7 days.[5]
-
Validation: Harvest cells for validation of knockdown by qPCR, Western blotting, and functional assays.
Quantitative PCR (qPCR) for APJ mRNA Levels
This protocol is for quantifying the reduction in APJ mRNA following knockdown, using the comparative CT method.[5]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for APJ and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both control and APJ knockdown cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with primers for APJ and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of APJ mRNA in knockdown cells compared to control cells using the ΔΔCT method.
Western Blotting for APJ Protein Levels
This protocol details the detection of APJ receptor protein levels to confirm knockdown.[7][10][11]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against APJ receptor[12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse control and APJ knockdown cells and determine protein concentration.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-APJ antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band of approximately 60 kDa is expected for the N-glycosylated APJ receptor.[11]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium upon Apelin-12 stimulation, which is dependent on APJ receptor activation.[9]
Materials:
-
Control and APJ knockdown cells
-
Fluo-4 AM calcium indicator dye
-
Apelin-12 peptide
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed control and APJ knockdown cells in a 96-well plate.
-
Dye Loading: Load the cells with Fluo-4 AM dye.
-
Stimulation: Add varying concentrations of Apelin-12 to the wells.
-
Measurement: Measure the fluorescence intensity over time using a plate reader to determine the intracellular calcium concentration.
-
Data Analysis: Compare the dose-response curves of Apelin-12 in control versus knockdown cells.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event following Apelin-12 binding to the APJ receptor.[13][14]
Materials:
-
Control and APJ knockdown cells
-
Apelin-12 peptide
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Starve cells and then stimulate with Apelin-12 for a defined period (e.g., 5-10 minutes).
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies for p-ERK and total ERK.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the p-ERK/total ERK ratio and compare between control and knockdown cells.
Mandatory Visualizations
References
- 1. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inducible apelin receptor knockdown reduces differentiation efficiency and contractility of hESC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Apelin/APJ Receptor (extracellular) Polyclonal Antibody (AAR-030-200UL) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Decoding Apelin Isoform Signaling: A Comparative Guide to G-Protein and β-Arrestin Bias
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of apelin isoforms is critical for targeting the apelin receptor (APJ) in various therapeutic areas. This guide provides a comparative analysis of the signaling bias of Apelin-12 and other key apelin isoforms, supported by quantitative data and detailed experimental methodologies.
The apelin peptides, a family of endogenous ligands for the G-protein coupled receptor APJ, are implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Different isoforms of apelin, arising from the post-translational processing of a 77-amino acid preproprotein, have been shown to exhibit distinct signaling profiles. This phenomenon, known as "biased agonism," refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.
The two major signaling arms activated by the apelin receptor are the G-protein pathway, primarily through Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling. The signaling bias of different apelin isoforms towards either the G-protein or β-arrestin pathway has significant implications for their physiological effects and therapeutic potential.
Quantitative Comparison of Apelin Isoform Signaling Bias
The following table summarizes the potency (pEC50) of various apelin isoforms in activating the Gαi and β-arrestin signaling pathways. The data is compiled from a comprehensive study by Murza et al. (2020), which provides a head-to-head comparison of these isoforms in the same experimental systems.
| Apelin Isoform | Gαi Activation (cAMP Inhibition) pEC50 | β-Arrestin 1 Recruitment pEC50 | β-Arrestin 2 Recruitment pEC50 |
| Apelin-12 | Data not available in a comparative study | Data not available in a comparative study | Data not available in a comparative study |
| Apelin-13 | 7.84 ± 0.11 | 6.37 ± 0.09 | 6.81 ± 0.09 |
| [Pyr1]-Apelin-13 | 6.98 ± 0.17 | 6.90 ± 0.11 | 6.72 ± 0.22 |
| Apelin-17 | 8.33 ± 0.12 | 7.90 ± 0.14 | 8.33 ± 0.16 |
| Apelin-36 | 7.81 ± 0.08 | 7.03 ± 0.09 | 6.71 ± 0.25 |
Note: While Apelin-12 is a known active isoform, comprehensive and directly comparable quantitative data on its signaling bias from the same study as the other isoforms was not available. Apelin-17 appears to be a relatively balanced agonist, with high potency for both Gαi activation and β-arrestin recruitment. In contrast, Apelin-13 and Apelin-36 show a degree of bias towards Gαi activation over β-arrestin recruitment. [Pyr1]-Apelin-13, a major circulating isoform, exhibits more balanced signaling compared to Apelin-13.
Signaling Pathways and Experimental Workflow
The signaling cascades initiated by apelin binding to its receptor, APJ, are multifaceted. The G-protein pathway is crucial for many of the acute physiological effects of apelin, while the β-arrestin pathway is involved in longer-term regulation and potentially distinct cellular responses.
To quantify the signaling bias of different apelin isoforms, a systematic experimental workflow is employed. This typically involves parallel assays to measure the activation of the G-protein and β-arrestin pathways.
Detailed Experimental Protocols
Accurate determination of signaling bias relies on robust and well-defined experimental protocols. Below are methodologies for the key assays used to generate the comparative data.
Gαi Activation: cAMP Inhibition Assay
This assay measures the ability of an apelin isoform to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin.
Materials:
-
HEK293 cells stably expressing the human apelin receptor (APJ).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin solution.
-
Apelin isoforms (lyophilized powder, reconstituted in assay buffer).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio).
Procedure:
-
Cell Culture: Culture HEK293-APJ cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into a 384-well white plate at a density of 5,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Assay Preparation: The next day, remove the culture medium and replace it with 10 µL of assay buffer containing the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation.
-
Ligand Addition: Add 5 µL of varying concentrations of the apelin isoforms to the wells. For the control wells, add 5 µL of assay buffer.
-
Forskolin Stimulation: Add 5 µL of forskolin solution (final concentration of 5 µM) to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.
-
Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the cAMP concentration. Plot the data using a non-linear regression model to determine the pEC50 for each apelin isoform.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the activated apelin receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells.
-
Plasmids encoding APJ-Rluc8 (Renilla luciferase 8) and Venus-β-arrestin-2.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Coelenterazine (B1669285) h (BRET substrate).
-
Apelin isoforms.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the APJ-Rluc8 and Venus-β-arrestin-2 plasmids using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 40,000 cells/well.
-
Ligand Stimulation: 48 hours post-transfection, replace the culture medium with 90 µL of assay buffer. Add 10 µL of varying concentrations of apelin isoforms to the wells.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc8 emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the Venus emission by the Rluc8 emission. The net BRET ratio is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells. Plot the net BRET ratio against the ligand concentration and use non-linear regression to determine the pEC50 for β-arrestin recruitment for each isoform.
Conclusion
The available data indicate that apelin isoforms exhibit distinct signaling biases at the apelin receptor. While Apelin-17 appears to be a relatively balanced agonist, other isoforms like Apelin-13 and Apelin-36 show a preference for the Gαi pathway. This differential signaling has important implications for the physiological roles of these peptides and for the development of biased agonists as novel therapeutics. A G-protein biased agonist might be desirable for conditions where sustained G-protein signaling is beneficial without the receptor desensitization and potential adverse effects associated with β-arrestin recruitment. Conversely, a β-arrestin biased agonist could be advantageous in contexts where G-protein-independent signaling pathways are therapeutically relevant. Further research, particularly generating comprehensive comparative data for all known active apelin isoforms, including Apelin-12, will be crucial for fully elucidating the therapeutic potential of targeting the apelin system with biased agonists.
A Researcher's Guide to Apelin-12 Acetate: Evaluating Commercial Options for Purity and Potency
For researchers in physiology, pharmacology, and drug development, the quality of synthetic peptides is paramount to the validity and reproducibility of experimental results. Apelin-12, a potent endogenous ligand for the APJ receptor, is a peptide of significant interest for its roles in cardiovascular function, fluid homeostasis, and metabolism. This guide provides a framework for the comparative evaluation of Apelin-12 acetate (B1210297) from various commercial suppliers, offering detailed experimental protocols and data presentation formats to aid in selecting the most suitable product for your research needs.
Apelin-12 is a 12-amino acid peptide that acts as an agonist for the G protein-coupled receptor, APJ.[1][2] Its activation triggers a cascade of intracellular signaling events with diverse physiological outcomes. Given its therapeutic potential, numerous commercial suppliers offer synthetic Apelin-12 acetate. However, the purity, activity, and stability of these products can vary, impacting experimental outcomes. This guide outlines a series of quality control and functional assays to empower researchers to independently assess and compare this compound from different sources.
Key Quality Attributes for Evaluation
Before initiating functional studies, it is crucial to assess the fundamental properties of the supplied this compound. These include:
-
Purity: The percentage of the desired peptide in the lyophilized powder. Impurities can include deletion sequences, incompletely deprotected peptides, or byproducts from synthesis.
-
Identity: Confirmation that the supplied peptide has the correct amino acid sequence and molecular weight.
-
Potency: The biological activity of the peptide, typically measured by its ability to elicit a specific cellular response.
-
Stability: The ability of the peptide to retain its structure and function over time under specified storage conditions.
Experimental Protocols for Comparative Evaluation
The following protocols describe standard methods for assessing the quality and functional activity of this compound.
Purity and Identity Verification: HPLC and Mass Spectrometry
Objective: To determine the purity and confirm the molecular weight of this compound from different suppliers.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the lyophilized this compound from each supplier in a suitable solvent (e.g., sterile water or 0.1% acetic acid) to a stock concentration of 1 mg/mL.
-
Perform analytical reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Employ a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Calculate the purity of each sample by integrating the area of the main peak relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Introduce a small aliquot of the reconstituted peptide solution into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound (C₆₆H₁₀₃N₂₁O₁₄S, MW: 1466.7 g/mol ).
-
Functional Assessment: Receptor Binding Assay
Objective: To evaluate the ability of this compound from different suppliers to bind to the APJ receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Radioligand Binding:
-
Incubate the cell membranes with a constant concentration of a radiolabeled Apelin analog (e.g., [¹²⁵I]-Apelin-13) and increasing concentrations of unlabeled this compound from each supplier.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Data Analysis: Measure the radioactivity on the filters and perform a competitive binding analysis to determine the inhibition constant (Ki) for each supplier's Apelin-12. A lower Ki value indicates higher binding affinity.
Functional Assessment: cAMP Accumulation Assay
Objective: To measure the ability of this compound from different suppliers to inhibit forskolin-stimulated cAMP production, a downstream effect of APJ receptor activation via Gαi.
Methodology:
-
Cell Culture: Use APJ-expressing cells.
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) in the presence of increasing concentrations of this compound from each supplier.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the Apelin-12 concentration to generate a dose-response curve and calculate the EC₅₀ value for each supplier. A lower EC₅₀ value indicates higher potency.
Functional Assessment: ERK Phosphorylation Assay
Objective: To determine the ability of this compound from different suppliers to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule.
Methodology:
-
Cell Culture and Starvation: Culture APJ-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Cell Stimulation: Treat the cells with increasing concentrations of this compound from each supplier for a short period (e.g., 5-15 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting or ELISA:
-
Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Alternatively, use a cell-based ELISA kit to quantify p-ERK levels.
-
-
Data Analysis: Quantify the p-ERK signal relative to the total ERK signal. Plot the normalized p-ERK levels against the log of the Apelin-12 concentration to determine the EC₅₀ for ERK phosphorylation.
Data Presentation
To facilitate a clear comparison of the results obtained from the different suppliers, it is recommended to summarize all quantitative data in a structured table.
| Supplier | Lot Number | Purity by HPLC (%) | Observed Mass (Da) | Receptor Binding Ki (nM) | cAMP EC₅₀ (nM) | p-ERK EC₅₀ (nM) |
| Supplier A | XXXXX | 98.5 | 1466.8 | 0.5 | 1.2 | 2.5 |
| Supplier B | YYYYY | 95.2 | 1467.1 | 1.2 | 3.5 | 6.8 |
| Supplier C | ZZZZZ | 99.1 | 1466.6 | 0.4 | 1.0 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Key Processes
To better understand the biological context and experimental design, the following diagrams illustrate the Apelin signaling pathway and a recommended experimental workflow.
Apelin-12 signaling pathway through the APJ receptor.
Workflow for evaluating Apelin-12 from different suppliers.
Conclusion
A systematic and rigorous evaluation of commercially available this compound is essential for ensuring the reliability of research findings. By employing the analytical and functional assays outlined in this guide, researchers can make informed decisions about the most suitable product for their specific experimental needs. This approach not only enhances the quality of individual studies but also contributes to the overall reproducibility of research in the field.
References
A Comparative Guide to the In Vivo Efficacy of Apelin-12 and Its Modified Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the endogenous peptide Apelin-12 and various structurally modified apelin analogs. The information presented is supported by experimental data from peer-reviewed studies, focusing on cardiovascular and metabolic effects. This document aims to assist researchers in selecting appropriate compounds for further investigation and therapeutic development.
Introduction to Apelin and Its Analogs
Apelin is a family of endogenous peptides that act as ligands for the G protein-coupled receptor, APJ. The apelin/APJ system is a critical regulator of cardiovascular function, fluid homeostasis, and energy metabolism. Apelin-12 is one of the shortest, fully active fragments of the apelin preproprotein. However, its therapeutic potential is limited by a very short in vivo half-life, estimated to be in the minute range, due to rapid degradation by peptidases such as angiotensin-converting enzyme 2 (ACE2).[1]
To overcome this limitation, various modified apelin analogs have been synthesized. These modifications are designed to enhance stability and improve pharmacokinetic profiles while retaining or even enhancing biological activity. Common modifications include:
-
N-terminal pyroglutamation: Protects against aminopeptidase (B13392206) degradation.
-
Amino acid substitutions: Replacing susceptible amino acids with unnatural or D-isomers to hinder enzymatic cleavage.
-
C-terminal amidation: Increases resistance to carboxypeptidases.
-
Acylation/Lipidation: Attachment of fatty acids to prolong plasma half-life.
-
Fluorocarbon chain addition: A novel strategy to dramatically increase plasma stability.[2]
This guide will compare the in vivo effects of Apelin-12 to several of these modified analogs.
Comparative In Vivo Efficacy
The following sections and tables summarize the comparative in vivo efficacy of Apelin-12 and its modified analogs in key therapeutic areas.
Cardiovascular Effects
The apelin/APJ system is a potent regulator of the cardiovascular system, exerting positive inotropic effects and promoting vasodilation.[1][3] Studies have shown that both Apelin-12 and its analogs can improve cardiac function and reduce blood pressure.
| Compound/Analog | Animal Model | Dose & Route | Key Cardiovascular Outcomes | Reference |
| Apelin-12 | Anesthetized Rats | 0.05-5.0 mg/kg (bolus injection) | Exerted a hypotensive effect with a reduction in LV systolic pressure. | [4] |
| Apelin-12-1 (Met to Nle substitution) | Anesthetized Rats | 0.05-5.0 mg/kg (bolus injection) | Shortened duration of hypotensive effect compared to Apelin-12. | [4] |
| Apelin-12-2 (Arg to MeArg substitution) | Anesthetized Rats | 0.05-5.0 mg/kg (bolus injection) | Removed the hypotensive effect; increased end-diastolic and systolic LV pressures, suggesting a positive inotropic effect. | [4] |
| Apelin-12-3 (C-terminal amidation) | Anesthetized Rats | 0.05-5.0 mg/kg (bolus injection) | Reduced the extent of the positive inotropic effect but increased the relaxation constant. | [4] |
| Apelin-12-4 (N-terminal Nitroarginine) | Anesthetized Rats | 0.05-5.0 mg/kg (bolus injection) | Exerted a hypotensive effect with a reduction in LV systolic pressure but slightly increased ejection speed. | [4] |
| P92 and LIT01-196 (Metabolically stable Apelin-17 analogs) | Normotensive Rats | nmol/kg range (IV) | Potently increased urine output and induced a profound and sustained decrease in arterial blood pressure. | [2] |
| Apelin-13 | Humans with heart failure | Infusion | Caused peripheral and coronary vasodilatation, reduced cardiac preload and afterload, and increased cardiac output. | [3] |
| Apelin | ApoE-KO mice with Ang II-induced atherosclerosis | Co-infusion with Ang II | Abrogated Ang II-induced atherosclerosis and abdominal aortic aneurysm formation. | [5] |
Metabolic Effects
The apelin system also plays a significant role in glucose and lipid metabolism, making it a potential target for the treatment of diabetes and obesity.
| Compound/Analog | Animal Model | Dose & Route | Key Metabolic Outcomes | Reference |
| Metilin ([MeArg1, Nle10]-apelin12) | Streptozotocin (B1681764) (STZ)-induced diabetic rats | Not specified | Decreased blood glucose, increased mitochondrial respiration in cardiac fibers, and prevented the loss of total creatine (B1669601) in the diabetic hearts. | [6][7] |
| Pyr-apelin-13 | Diabetic mice with hindlimb ischemia | Osmotic pumps | Enhanced blood flow reperfusion and capillary density. Did not influence systemic blood glucose. | [8] |
| Apelin-13 | Rats with Diabetes Mellitus | 200 µg/kg/day (IP, 4 weeks) | Enhanced the expression of Apelin-12, GLUT4, and AMPKα-2 in serum, myocardial, and aortic tissues. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized methodologies based on the cited literature.
Animal Models
-
Rodent Models: Wistar and Sprague-Dawley rats, as well as Balb/c and C57BL/6 mice, are commonly used.[4][10]
-
Disease Models:
-
Diabetes: Often induced by a single high-dose injection of streptozotocin (STZ).[6][7]
-
Atherosclerosis: Apolipoprotein E-knockout (ApoE-KO) mice, often challenged with a high-fat diet or angiotensin II infusion, are a standard model.[5]
-
Heart Failure: Can be induced by surgical procedures like aortic constriction.[2]
-
Compound Administration
-
Routes of Administration:
-
Intravenous (IV) injection/infusion: For assessing acute cardiovascular effects.[2][3]
-
Intraperitoneal (IP) injection: Commonly used for sub-chronic or chronic studies.[9][10]
-
Subcutaneous (SC) infusion: Achieved using osmotic mini-pumps for continuous, long-term delivery.[8]
-
Intranasal administration: A non-invasive route for potential CNS delivery.[11]
-
-
Dosage: Dosages vary widely depending on the analog's potency and the experimental endpoint, ranging from the nmol/kg to the mg/kg scale.[2][4]
Efficacy Assessment
-
Cardiovascular Parameters:
-
Blood Pressure: Measured via telemetry or direct arterial catheterization.
-
Cardiac Function: Assessed by echocardiography, pressure-volume loop analysis, or isolated heart preparations.[4]
-
-
Metabolic Parameters:
-
Blood Glucose and Insulin: Measured from blood samples using standard assays.
-
Glucose and Insulin Tolerance Tests: To evaluate glucose homeostasis.
-
-
Histological Analysis: Tissue sections are often analyzed to assess parameters like atherosclerotic lesion size or capillary density.[5][8]
Signaling Pathways and Experimental Workflow
Apelin Receptor (APJ) Signaling Pathway
Apelin peptides bind to the APJ receptor, a G protein-coupled receptor, to initiate a cascade of intracellular signaling events. The primary signaling pathways involved include the activation of Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, and the activation of Gαq/11, which stimulates phospholipase C. Downstream signaling involves key kinases such as PI3K/Akt and ERK/MAPK, which mediate the diverse physiological effects of apelin, including vasodilation, angiogenesis, and metabolic regulation.[12][13][14][15]
Caption: Apelin Receptor (APJ) Signaling Cascade.
General In Vivo Experimental Workflow
A typical in vivo study comparing apelin analogs follows a structured workflow, from animal model selection and compound administration to data collection and analysis.
Caption: Generalized In Vivo Experimental Workflow.
Conclusion
Modified apelin analogs demonstrate significant advantages over the native Apelin-12 peptide in terms of in vivo stability and, in many cases, efficacy. Structural modifications can fine-tune the biological activity of the peptide, for instance, by enhancing positive inotropic effects while minimizing hypotensive effects. Analogs like Metilin and the long-acting acylated or fluorocarbonated peptides show considerable promise for the treatment of cardiovascular and metabolic diseases. The choice of a specific analog for therapeutic development will depend on the desired pharmacokinetic profile and the specific pathological condition being targeted. Further head-to-head in vivo comparison studies under standardized conditions are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Metabolically stable apelin analogs: development and functional role in water balance and cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anseeuw.org [anseeuw.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 7. The structural analogue of apelin-12 prevents energy disorders in the heart in experimental type 1 diabetes mellitus [pbmc.ibmc.msk.ru]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Beneficial effects of Apelin-13 on metabolic diseases and exercise [frontiersin.org]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Intranasal Administration of Apelin-13 Ameliorates Cognitive Deficit in Streptozotocin-Induced Alzheimer’s Disease Model via Enhancement of Nrf2-HO1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
Validating Apelin-12 Quantification: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Apelin-12 is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comparative overview of three orthogonal methods for validating Apelin-12 quantification results: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Radioligand Binding Assay.
Apelin is an endogenous peptide that, along with its receptor APJ, is widely expressed in various tissues and plays a significant role in cardiovascular function, metabolism, and other physiological processes.[1][2][3] Apelin exists in several isoforms, including Apelin-12, Apelin-13, and Apelin-36.[1] The accurate measurement of specific isoforms like Apelin-12 is essential for research and clinical applications. This guide details and compares three distinct methodologies to ensure the reliability and accuracy of Apelin-12 quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that utilizes the specific binding of antibodies to an antigen to quantify the amount of that antigen in a sample. For Apelin-12, this typically involves a sandwich ELISA or a competitive ELISA format. While ELISA is a standard and accessible method, it is important to be aware of potential cross-reactivity with other apelin isoforms.[4][5]
Comparative Performance:
| Parameter | ELISA | LC-MS/MS | Radioligand Binding Assay |
| Principle | Antigen-antibody binding | Mass-to-charge ratio | Ligand-receptor binding |
| Specificity | Can be variable, potential for cross-reactivity with other apelin isoforms.[4] | High, can distinguish between different apelin isoforms.[4][5] | High for the APJ receptor, but may not distinguish between different apelin isoforms that bind to the receptor. |
| Sensitivity | Typically in the pg/mL to ng/mL range. | High, often in the pg/mL range.[6] | High, dependent on the specific activity of the radioligand. |
| Throughput | High, suitable for screening large numbers of samples. | Lower than ELISA, more suitable for targeted analysis. | Moderate, depends on the assay format. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. | Moderate, requires handling of radioactive materials. |
| Validation | Requires validation of antibody specificity. | Requires development and validation of specific transitions for each analyte.[4] | Requires characterization of radioligand binding properties.[7] |
Experimental Protocol: Sandwich ELISA
This protocol is a generalized example for a sandwich ELISA kit for Apelin-12.[8][9][10][11]
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for Apelin-12.[8]
-
Sample and Standard Addition: Add 50 µL of standards, samples, and blank (sample diluent) to the appropriate wells. Immediately add 50 µL of a biotin-labeled polyclonal antibody specific for Apelin-12 to each well.[9]
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.[9]
-
Washing: Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well.[11]
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP (SABC working solution) to each well.[9]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[9]
-
Washing: Aspirate and wash the plate five times with wash buffer.[9]
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[9]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[9]
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader immediately.[10]
-
Calculation: Calculate the concentration of Apelin-12 in the samples by comparing their OD to the standard curve.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method is highly specific and can differentiate between various apelin isoforms, making it a valuable tool for validating immunoassay results.[4][5]
Experimental Protocol: LC-MS/MS for Apelin-12
This protocol is a generalized example based on published methods for apelin quantification.[4][6]
-
Sample Preparation:
-
To 500 µL of plasma, add a solution of 4% phosphoric acid to inactivate proteases.[4]
-
Perform solid-phase extraction (SPE) to isolate and concentrate the apelin peptides.
-
Elute the peptides and dry the eluent.[4]
-
Reconstitute the dried peptides in a solution of 10% methanol (B129727) and 0.5% acetic acid in water before analysis.[4]
-
-
LC Separation:
-
Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UPLC) system.
-
Separate the apelin isoforms using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Ionize the peptides using electrospray ionization (ESI).
-
Select the precursor ion for Apelin-12 in the first quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Detect the specific product ions in the third quadrupole using selected reaction monitoring (SRM).[4]
-
-
Quantification:
-
Quantify Apelin-12 by comparing the peak area of the sample to a standard curve generated with known concentrations of synthetic Apelin-12.
-
Radioligand Binding Assay
A radioligand binding assay is a functional assay that measures the interaction of a radiolabeled ligand with its receptor. In the context of Apelin-12, this assay would quantify the binding of a radiolabeled apelin analog to the APJ receptor. This method provides information about the biologically active concentration of ligands that can bind to the receptor.
Experimental Protocol: Radioligand Binding Assay for APJ Receptor
This protocol is a generalized example for a competitive radioligand binding assay.[7][12]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor.[13]
-
Assay Setup:
-
In a 96-well plate, add assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
-
Add a fixed concentration of a radiolabeled apelin analog (e.g., [125I]-Apelin-13).[13]
-
Add increasing concentrations of unlabeled Apelin-12 (as a competitor) or the unknown sample.
-
Add the prepared cell membranes (1 µg of membrane protein per well).[13]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of Apelin-12 in the unknown sample can be determined by its ability to displace the radioligand.
Apelin Signaling Pathway
The biological effects of Apelin-12 are mediated through its binding to the G-protein coupled receptor, APJ. This interaction triggers several downstream signaling cascades, including the activation of Gαi and Gαq proteins.[1][14] These pathways, in turn, modulate cellular processes such as cell proliferation, migration, and survival through the activation of kinases like PI3K/Akt and ERK1/2.[1][14][15]
By employing a combination of these orthogonal methods, researchers can gain a higher degree of confidence in their Apelin-12 quantification results, leading to more robust and reproducible scientific findings.
References
- 1. cusabio.com [cusabio.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Rat Apelin 12 ELISA Kit (ABIN6964912) [antikoerper-online.de]
- 10. sinogeneclon.com [sinogeneclon.com]
- 11. fn-test.com [fn-test.com]
- 12. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking Apelin-12 Acetate: A Comparative Analysis in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apelin-12 acetate's performance against standard-of-care therapies in preclinical models of heart failure and pulmonary hypertension. The following sections detail the mechanism of action of Apelin-12, present comparative efficacy data, and outline the experimental protocols used to generate this data.
Introduction to Apelin-12 Acetate (B1210297)
Apelin-12 is a peptide that acts as an endogenous ligand for the G protein-coupled receptor, APJ. The apelin-APJ system is involved in a wide range of physiological processes, with significant implications for the cardiovascular system.[1] Activation of the APJ receptor by Apelin-12 has been shown to induce vasodilation, increase cardiac contractility (positive inotropic effect), and promote angiogenesis.[2][3][4] These properties make Apelin-12 a promising therapeutic candidate for cardiovascular diseases characterized by vasoconstriction and impaired cardiac function, such as heart failure and pulmonary hypertension.
Apelin-12 Signaling Pathway
The binding of Apelin-12 to its receptor, APJ, triggers a cascade of intracellular signaling events that mediate its physiological effects. A simplified representation of this pathway is provided below.
Benchmarking in a Preclinical Model of Heart Failure
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Preclinical evaluation of potential new therapies often utilizes the transverse aortic constriction (TAC) mouse model , which mimics pressure-overload induced heart failure.[5][6]
Comparative Efficacy Data: Apelin-12 vs. Standard-of-Care
The following table summarizes the effects of this compound and standard-of-care beta-blockers on key hemodynamic and cardiac function parameters in the TAC mouse model of heart failure. It is important to note that this data is compiled from multiple studies and represents an indirect comparison.
| Parameter | This compound | Beta-Blockers (Metoprolol/Carvedilol) |
| Cardiac Output | Increased[2] | Generally maintained or slightly decreased |
| Ejection Fraction | Improved[7] | Maintained or improved |
| Left Ventricular End-Systolic Pressure | Reduced | Reduced |
| Left Ventricular End-Diastolic Pressure | Reduced | Reduced |
| Cardiac Hypertrophy | Attenuated[2] | Attenuated |
Experimental Protocol: Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical procedure to induce cardiac hypertrophy and subsequent heart failure in mice.[5][8][9]
-
Animal Model: Male C57BL/6 mice, typically 8-10 weeks old.
-
Anesthesia: Anesthesia is induced and maintained using isoflurane.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea for intubation.
-
A thoracotomy is performed at the second intercostal space to expose the aortic arch.
-
A suture is passed under the transverse aorta between the innominate and left common carotid arteries.
-
A blunted needle (typically 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a stenosis of a defined diameter.
-
The chest and skin are closed in layers.
-
-
Post-Operative Care: Analgesics are administered post-operatively. Mice are monitored closely for recovery.
-
Sham Control: Sham-operated animals undergo the same procedure without the ligation of the aorta.
-
Treatment Administration: this compound or standard-of-care drugs are typically administered daily via subcutaneous or intraperitoneal injection, starting at a specified time point post-TAC surgery.
-
Endpoint Analysis: Cardiac function and hemodynamics are assessed at various time points (e.g., 2-8 weeks post-TAC) using techniques such as echocardiography and direct cardiac catheterization.
Benchmarking in a Preclinical Model of Pulmonary Hypertension
Pulmonary hypertension (PH) is a progressive disease characterized by high blood pressure in the arteries of the lungs, leading to right heart failure.[4] The monocrotaline (B1676716) (MCT)-induced rat model is a commonly used preclinical model to study PH and evaluate potential therapies.[10][11][12][13][14]
Comparative Efficacy Data: Apelin-12 vs. Standard-of-Care
The following table presents a summary of the effects of this compound and standard-of-care therapies (endothelin receptor antagonists, PDE5 inhibitors, and prostacyclin analogs) on key parameters in the MCT rat model of pulmonary hypertension. This is an indirect comparison based on data from various studies.
| Parameter | This compound | Standard-of-Care (Bosentan/Sildenafil/Iloprost) |
| Right Ventricular Systolic Pressure (RVSP) | Reduced[1] | Reduced |
| Pulmonary Vascular Resistance (PVR) | Reduced[1][15] | Reduced |
| Right Ventricular Hypertrophy (Fulton's Index) | Reduced[1] | Reduced |
| Cardiac Output | Increased[1][15] | Increased or maintained |
| Vascular Remodeling | Attenuated[1] | Attenuated |
Experimental Protocol: Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
The MCT model is a well-established method for inducing pulmonary hypertension in rats.[10][11][12][13][14]
-
Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing 200-250g.
-
Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered.
-
Disease Progression: The animals develop progressive pulmonary hypertension over a period of 3-4 weeks.
-
Treatment Administration: this compound or standard-of-care drugs are administered, often starting 1-2 weeks after MCT injection and continuing for the remainder of the study.
-
Endpoint Analysis: At the end of the study period (e.g., 4 weeks post-MCT), hemodynamic measurements (e.g., RVSP) are taken via right heart catheterization. The heart is then excised to determine the degree of right ventricular hypertrophy (Fulton's Index: RV / (LV + Septum)). Lung tissue is also collected for histological analysis of vascular remodeling.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a test compound like this compound in a preclinical disease model.
Conclusion
Preclinical data from established animal models of heart failure and pulmonary hypertension suggest that this compound has the potential to improve cardiac function and hemodynamics. Its mechanism of action, involving both vasodilation and enhanced cardiac contractility, offers a potentially multifaceted approach to treating these complex cardiovascular diseases. While direct head-to-head comparative studies are limited, the available evidence indicates that the therapeutic effects of Apelin-12 are comparable to, and in some aspects, may offer advantages over, standard-of-care therapies in these preclinical settings. Further research, including direct comparative efficacy studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular disease.
References
- 1. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 2. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Apelin and pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 12. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Short-Term Hemodynamic Effects of Apelin in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Apelin-12 Acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Apelin-12 acetate (B1210297), a synthetic peptide used in various research applications.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle Apelin-12 acetate with the appropriate personal protective equipment (PPE). While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), good laboratory practice dictates a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, regional, and national regulations. The following steps provide a general framework for its proper disposal:
-
Review Institutional and Local Regulations: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Chemical waste generators are responsible for correctly classifying their waste and ensuring it is handled according to all applicable regulations.[1]
-
Waste Collection (Solid Form):
-
Carefully sweep up the solid this compound powder.
-
Avoid actions that could generate dust.[1]
-
Place the collected material into a clearly labeled, sealed container suitable for chemical waste. The label should include the full chemical name ("this compound") and the amount.
-
-
Waste Collection (Solutions):
-
Aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by your local wastewater regulations and institutional EHS guidelines.[1]
-
Collect solutions in a sealed, properly labeled container. The label should identify the contents ("this compound solution"), the solvent (e.g., PBS), and the approximate concentration.
-
-
Container Management:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor.
-
Do not mix this compound waste with other chemical waste streams unless permitted by your EHS department.
-
Regulatory and Safety Data Summary
The following table summarizes key data from safety data sheets regarding this compound.
| Parameter | Information | Source |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). | [1] |
| CERCLA/SARA Hazardous Substance | Not regulated as a hazardous substance under CERCLA (40 CFR 302) or SARA (40 CFR 355). | [1] |
| Environmental Fate | Should not be released into the environment or emptied into drains.[1] No specific data on persistence and degradability is available. | [1] |
| Transport Regulations | Not regulated under DOT, TDG, IATA, or IMDG/IMO. | [1] |
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps to follow when determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Apelin-12 Acetate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Apelin-12 acetate (B1210297), a bioactive peptide used in a variety of research applications. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of your experiments. This document outlines personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods.
Essential Safety and Handling at a Glance
While Apelin-12 acetate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[1] Therefore, a cautious approach to handling is recommended, treating it as a potentially hazardous compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory to protect against accidental splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should always be worn to prevent skin contact.[2] Gloves should be inspected before each use and changed immediately if contaminated.
-
Body Protection: A lab coat should be worn to protect against contamination of personal clothing.[2]
-
Respiratory Protection: While a respirator is not typically required under normal use conditions with adequate ventilation, one may be necessary when handling large quantities or when there is a risk of generating dust.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₆₄H₁₀₃N₂₁O₁₄S • XC₂H₄O₂ |
| Molecular Weight | 1422.7 g/mol (Note: Batch-specific molecular weights may vary)[3] |
| Appearance | White powder |
| Solubility | Soluble in PBS (pH 7.2) at 5 mg/ml. Insoluble in DMF, DMSO, and Ethanol.[3] |
| Long-Term Storage | -20°C[4] |
| Short-Term Storage | 0 - 4°C (for days to weeks)[4] |
| Occupational Exposure Limits | No specific limits have been established. |
Step-by-Step Handling Protocol: Preparing a Stock Solution
This protocol outlines a standard procedure for safely preparing a stock solution of this compound.
1. Preparation and Precaution:
- Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.
- Don all required PPE as outlined above.
- Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture, which can affect stability.
2. Reconstitution:
- Carefully open the vial.
- Using a calibrated pipette, add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve the desired concentration.
- Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
3. Aliquoting and Storage:
- Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Clearly label each aliquot with the peptide name, concentration, and date of preparation.
- For long-term storage, store the aliquots at -20°C.[4] For short-term storage (a few days), solutions can be kept at 4°C.
Emergency Procedures: First Aid
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
All waste materials, including empty vials, contaminated gloves, and pipette tips, should be disposed of in accordance with federal, state, and local environmental regulations. While specific regulations for this compound are not defined, it is best practice to treat it as chemical waste. A common procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Handling Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
